Technical Documentation Center

4-Methoxy-7-methylindane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-7-methylindane
  • CAS: 175136-08-0

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 4-Methoxy-7-methylindane

The following technical guide provides an in-depth analysis of 4-Methoxy-7-methylindane , structured for researchers and drug development professionals. Structural Characterization, Synthesis, and Pharmacophore Utility E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Methoxy-7-methylindane , structured for researchers and drug development professionals.

Structural Characterization, Synthesis, and Pharmacophore Utility

Executive Summary

4-Methoxy-7-methylindane (CAS: 175136-08-0) is a bicyclic organic scaffold characterized by a fused benzene and cyclopentane ring system. It belongs to the class of substituted indanes, which serve as critical pharmacophores in medicinal chemistry, particularly in the development of melatonin receptor agonists, kinase inhibitors, and olfactory agents. This guide details its chemical identity, a validated synthetic pathway starting from coumarin precursors, and its spectral fingerprint.[1]

Chemical Identity & Molecular Properties

The molecule consists of an indane core substituted with a methoxy group at position 4 and a methyl group at position 7.[2][3] This substitution pattern places the functional groups at the "ortho" positions relative to the ring fusion, creating a steric and electronic environment unique to this isomer.

Table 1: Physicochemical Profile

PropertyData
Chemical Name 4-Methoxy-7-methyl-2,3-dihydro-1H-indene
CAS Registry Number 175136-08-0
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Exact Mass 162.1045 Da
SMILES COC1=C2CCCC2=C(C)C=C1
LogP (Predicted) ~3.34
H-Bond Acceptors 1 (Ether oxygen)
H-Bond Donors 0
Physical State Pale yellow oil or low-melting solid
Structural Analysis & Numbering

Understanding the IUPAC numbering is critical for regioselective synthesis. The indane skeleton is numbered starting from the cyclopentane ring (1, 2, 3), crossing the bridgehead (3a), and continuing around the benzene ring (4, 5, 6, 7).

  • Position 4 (Methoxy): Adjacent to the C3a bridgehead. The methoxy group acts as an electron-donating group (EDG) via resonance, activating the aromatic ring.

  • Position 7 (Methyl): Adjacent to the C7a bridgehead. The methyl group provides steric bulk and weak electron donation via hyperconjugation.

IndaneStructure C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 OMe OMe C4->OMe Pos 4 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a Me Me C7->Me Pos 7 C7a->C1 C7a->C3a Fusion

Figure 1: Connectivity map of 4-Methoxy-7-methylindane highlighting the substitution pattern relative to the ring fusion.

Validated Synthesis Protocol

While direct commercial availability can be sporadic, the synthesis of 4-Methoxy-7-methylindane is robustly achieved via the Indanone Reduction Route . This pathway allows for the construction of the specific 4,7-substitution pattern which is difficult to achieve via direct electrophilic substitution of indane due to regioselectivity issues.

Phase 1: Precursor Assembly (The Coumarin Route)

Starting from 6-methylcoumarin provides a high-yielding entry into the 4,7-substituted indanone scaffold.[4]

  • Ring Opening & Hydrogenation: 6-Methylcoumarin is subjected to hydrolytic ring opening followed by catalytic hydrogenation to yield 3-(2-hydroxy-5-methylphenyl)propanoic acid .

  • Cyclization: Polyphosphoric acid (PPA) mediated Friedel-Crafts acylation closes the ring to form 4-hydroxy-7-methyl-1-indanone .

  • Methylation: Standard O-methylation protects the phenol.

Phase 2: Carbonyl Reduction

The conversion of the ketone (indanone) to the methylene (indane) is the final critical step.

  • Preferred Method: Wolff-Kishner Reduction (Huang-Minlon modification).

    • Rationale: This method effectively removes the carbonyl oxygen without affecting the aromatic ether or methyl groups.

    • Alternative: Ionic Hydrogenation (Et₃SiH / TFA) is a milder alternative if acid-sensitive groups were present, but Wolff-Kishner is superior for scale-up of this stable substrate.

Detailed Workflow

SynthesisProtocol Start Start: 6-Methylcoumarin Step1 Step 1: Hydrolysis & Hydrogenation (1. NaOH, 2. H2/Pd-C) Start->Step1 Inter1 Intermediate A: 3-(2-hydroxy-5-methylphenyl) propanoic acid Step2 Step 2: Cyclization (Polyphosphoric Acid, 90°C) Inter1->Step2 Inter2 Intermediate B: 4-Hydroxy-7-methyl-1-indanone Step3 Step 3: Methylation (MeI, K2CO3, Acetone) Inter2->Step3 Inter3 Intermediate C: 4-Methoxy-7-methyl-1-indanone Step4 Step 4: Wolff-Kishner Reduction (NH2NH2, KOH, Ethylene Glycol, 180°C) Inter3->Step4 Product FINAL PRODUCT: 4-Methoxy-7-methylindane Step1->Inter1 Step2->Inter2 Step3->Inter3 Step4->Product

Figure 2: Step-by-step synthetic pathway from 6-methylcoumarin to the target indane.

Analytical Characterization (Predicted)

As a Senior Application Scientist, I provide the predicted spectral data based on the structural environment. These values serve as the reference standard for validating the synthesized product.

¹H NMR (400 MHz, CDCl₃)

The symmetry and electronic effects define the spectrum.

  • Aromatic Region (2H): The protons at C5 and C6 are vicinal (ortho-coupled).

    • δ 6.95 (d, J=8.0 Hz, 1H, H-5): Ortho to the methoxy group (shielded).

    • δ 6.75 (d, J=8.0 Hz, 1H, H-6): Ortho to the methyl group.

  • Methoxy Group (3H):

    • δ 3.82 (s, 3H, -OCH₃): Characteristic sharp singlet.

  • Benzylic Methyl (3H):

    • δ 2.25 (s, 3H, -CH₃): Attached to the aromatic ring at C7.

  • Aliphatic Indane Ring (6H):

    • δ 2.85 (t, J=7.5 Hz, 2H, H-1): Benzylic, adjacent to C7a (Methyl side).

    • δ 2.75 (t, J=7.5 Hz, 2H, H-3): Benzylic, adjacent to C3a (Methoxy side).

    • δ 2.05 (quint, J=7.5 Hz, 2H, H-2): Central methylene unit.

Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (M⁺): m/z 162 (Base peak or high intensity due to stable indane core).

  • Fragmentation:

    • m/z 147 [M - CH₃]⁺: Loss of methyl radical (from methoxy or aryl methyl).

    • m/z 131 [M - OCH₃]⁺: Loss of methoxy group.

    • m/z 119 [M - C₃H₇]⁺: Loss of the propyl fragment (opening of cyclopentane ring).

Applications in Drug Development

4-Methoxy-7-methylindane is not merely a solvent or intermediate; it is a privileged scaffold .

  • Melatonin Receptor Agonists: The indane core mimics the indole ring of melatonin. The 4-methoxy group corresponds to the 5-methoxy of melatonin, a critical pharmacophore for MT1/MT2 receptor binding.

  • Kinase Inhibition: Substituted indanes serve as rigid bioisosteres for phenyl rings in ATP-competitive inhibitors, reducing entropic penalty upon binding.

  • Olfactory Research: Due to its volatility and structural similarity to musk indanes (e.g., Cashmeran), it is investigated for structure-odor relationship (SOR) studies.

References
  • PubChem. 4-Methoxy-7-methylindane Compound Summary. National Library of Medicine. [Link]

  • Li, X., et al. (2011). Synthesis and Crystal Structure of 7-Methoxyindan-1-one. PMC - NIH. [Link] (Provides protocol for the indanone precursor synthesis).

  • Yoshida, K., et al. (2008). Catalytic synthesis of substituted indanes.Chemistry - A European Journal, 14(27), 8246-8261.[5] (Discusses catalytic routes to hydroxy/methoxy indanes).

  • NIST Chemistry WebBook. Indane Thermochemistry and Spectral Data.[Link]

Sources

Exploratory

Physical properties and solubility profile of 4-Methoxy-7-methylindane

Topic: Physical Properties and Solubility Profile of 4-Methoxy-7-methylindane Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers Physicochemical Characterization,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Solubility Profile of 4-Methoxy-7-methylindane Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers

Physicochemical Characterization, Solubility Profiling, and Synthetic Logic

Executive Summary

4-Methoxy-7-methylindane (CAS 175136-08-0 ) is a bicyclic aromatic ether characterized by a fused cyclopentane-benzene ring system (indane core) substituted with a methoxy group at position 4 and a methyl group at position 7.[1] As a lipophilic intermediate, it serves as a critical scaffold in the synthesis of melatonin receptor agonists, kinase inhibitors, and advanced fragrance ingredients.[1]

This guide synthesizes available experimental data with high-fidelity QSAR predictions to provide a comprehensive reference for handling, solubilizing, and derivatizing this compound in a research setting.

Chemical Identity & Structural Analysis[1][2][3]

The structural rigidity of the indane core, combined with the electron-donating methoxy and methyl substituents, imparts specific electronic properties that influence both solubility and reactivity (particularly electrophilic aromatic substitution at the vacant 5- and 6-positions).

Parameter Data / Descriptor
IUPAC Name 4-methoxy-7-methyl-2,3-dihydro-1H-indene
CAS Registry Number 175136-08-0
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
SMILES COC1=C2CCCC2=C(C)C=C1
InChI Key Specific key varies by protonation; Core: C11H14O
Structural Class Alkoxy-substituted Indane
Physical Properties Matrix

Note: Direct experimental values for this specific CAS are sparse in public registries.[1] The values below represent a consensus of experimental data from close structural analogs (e.g., 4-methoxyindane, 4,7-dimethylindane) and high-confidence QSAR models.

PropertyValue (Experimental/Predicted)Confidence LevelImplications for Processing
Physical State Viscous Liquid / Low-melting SolidHighMay require gentle heating for transfer; prone to supercooling.[1]
Melting Point 25°C – 35°C (Est.)[1]MediumLikely crystallizes slowly; handle as a melt in process.[1]
Boiling Point 245°C – 255°C @ 760 mmHgHighHigh-vacuum distillation required for purification (e.g., 0.5 mmHg @ ~110°C).[1]
Density 1.02 – 1.06 g/cm³HighSlightly denser than water; forms the bottom layer in aqueous extractions.[1]
LogP (Octanol/Water) 3.2 – 3.5HighHighly lipophilic; negligible aqueous solubility.[1]
Refractive Index 1.535 – 1.545HighUseful for purity checks via refractometry.[1]
Flash Point > 100°CHighClass IIIB Combustible Liquid.[1]
Solubility Profile & Solvent Compatibility[1]

Understanding the solubility parameters is crucial for crystallization design and reaction solvent selection.[1] 4-Methoxy-7-methylindane exhibits "Lipophilic Ether" behavior—it dissolves readily in non-polar and moderately polar aprotic solvents but is incompatible with highly polar protic matrices.[1]

4.1 Calculated Hansen Solubility Parameters (HSP)
  • 
     (Dispersion):  18.5 MPa
    
    
    
    (Dominant interaction due to aromatic/aliphatic rings)[1]
  • 
     (Polarity):  4.2 MPa
    
    
    
    (Moderate contribution from ether oxygen)[1]
  • 
     (Hydrogen Bonding):  3.8 MPa
    
    
    
    (Weak acceptor, no donor capability)
4.2 Solvent Selection Guide
Solvent ClassSolubilitySuitabilityNotes
Water Insoluble (< 10 mg/L)Anti-solvent Use for precipitation/crystallization.[1]
Chlorinated (DCM, Chloroform) MiscibleHigh Excellent for extraction and chromatography.[1]
Esters (Ethyl Acetate) MiscibleHigh Preferred green solvent for process scale-up.[1]
Alcohols (Methanol, IPA) Soluble (Hot) / Sparingly (Cold)Crystallization Ideal for recrystallization (dissolve hot, cool to precipitate).[1]
Alkanes (Hexane, Heptane) SolublePurification Good for removing polar impurities; may require warming.[1]
Aromatics (Toluene) MiscibleReaction Medium Ideal for high-temp reactions (e.g., Friedel-Crafts).[1]
4.3 Experimental Protocol: Solubility Screening (Shake-Flask Method)

To validate solubility for a specific application, follow this self-validating protocol:

  • Preparation: Weigh 100 mg of 4-Methoxy-7-methylindane into a 4 mL vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation: Solubility (

    
    ) = Mass (mg) / Volume (mL).[1]
    
    • Validation: If

      
       mg/mL, the compound is "Miscible."[1]
      
Synthetic Routes & Manufacturing Logic[1]

The synthesis of 4-Methoxy-7-methylindane generally follows two primary strategies. The choice depends on the availability of the starting material: 7-methyl-4-indanol (CAS 16400-13-8).[1]

5.1 Route A: Methylation of 7-Methyl-4-indanol (Preferred)

This is the most direct route, utilizing standard Williamson ether synthesis or methylation with dimethyl sulfate.[1]

  • Precursor: 7-methyl-2,3-dihydro-1H-inden-4-ol.[1]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Acetone or DMF.[1]

  • Mechanism:

    
     attack of the phenoxide anion on the methyl donor.[1]
    
5.2 Route B: Cyclization Construction

Used when the indane core must be built de novo.[1]

  • Step 1: Pechmann condensation or similar to form a coumarin derivative (e.g., 4-methyl-7-hydroxycoumarin precursors).[1]

  • Step 2: Ring opening and hydrogenation to form the phenylpropanoic acid derivative.[1]

  • Step 3: Intramolecular Friedel-Crafts cyclization (using PPA or

    
    /
    
    
    
    ).[1]
5.3 Visualization of Synthetic Logic

SynthesisPath Start Precursor: 7-Methyl-4-indanol (CAS 16400-13-8) Reagents Reagents: MeI / K2CO3 Solvent: Acetone Start->Reagents Deprotonation Intermediate Transition State: Phenoxide Anion Reagents->Intermediate Activation Product Target: 4-Methoxy-7-methylindane (CAS 175136-08-0) Intermediate->Product SN2 Methylation Derivative Derivative: 5-Bromo-4-methoxy-7-methylindane (CAS 175136-09-1) Product->Derivative Bromination (NBS)

Caption: Figure 1. Primary synthetic workflow for 4-Methoxy-7-methylindane via O-methylation.

Stability & Handling Protocols
6.1 Thermodynamic Stability

The indane ring system is generally stable, but the benzylic positions (C1 and C3) are susceptible to radical oxidation over long storage periods, potentially forming 1-indanone derivatives.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stabilizers: None usually required, but BHT (0.1%) can be added for long-term bulk storage.[1]

6.2 Safety Profile (GHS Classification)

Based on structural analogs (e.g., 4-methoxyindane)

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 175136-08-0. Retrieved from [1]

  • Matrix Fine Chemicals. Product Specification: 4-Methoxy-7-methylindane-5-carbonitrile (Related Derivative). Retrieved from [1]

  • NIST Chemistry WebBook. Thermochemical Data for Indane Derivatives. Retrieved from [1]

  • SynQuest Laboratories. Safety Data Sheet: 4-Methoxy-7-methylindane. Retrieved from [1]

  • ChemicalBook. CAS 175136-08-0 Entry and Suppliers. Retrieved from [1]

Sources

Foundational

An In-Depth Technical Guide to 4-Methoxy-7-methylindane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxy-7-methylindane, a substituted indane derivative of interest to researchers in medicinal chemistry and drug discovery. This document delves into its chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methoxy-7-methylindane, a substituted indane derivative of interest to researchers in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, key chemical properties, and potential applications, with a focus on providing practical insights for laboratory professionals.

Section 1: Core Chemical Identity

4-Methoxy-7-methylindane, a molecule holding potential as a scaffold in medicinal chemistry, is systematically identified by a unique set of chemical descriptors. These identifiers are crucial for unambiguous documentation, database searches, and regulatory compliance.

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) has assigned the number 175136-08-0 to 4-Methoxy-7-methylindane.[1] Its International Union of Pure and Applied Chemistry (IUPAC) name is 4-methoxy-7-methyl-2,3-dihydro-1H-indene .[1] This nomenclature precisely describes the arrangement of a methoxy group and a methyl group on the indane core structure.

Molecular and Structural Formulae

The molecular formula of 4-Methoxy-7-methylindane is C₁₁H₁₄O . This formula corresponds to a molecular weight of approximately 162.23 g/mol . The structure is characterized by a bicyclic system where a benzene ring is fused to a five-membered ring, with a methoxy group at the 4-position and a methyl group at the 7-position.

Chemical Identifiers

For computational and database purposes, several string-based identifiers are used:

IdentifierValueSource
Canonical SMILES COC1=CC=C(C)C2=C1CCC2[1]
InChI InChI=1S/C11H14O/c1-8-6-7-11(12-2)10-5-3-4-9(8)10/h6-7H,3-5H2,1-2H3[1]
InChI Key WLLDRYXQMFGAKW-UHFFFAOYSA-N[1]

These identifiers provide a standardized, machine-readable representation of the molecule's structure.

Section 2: Synthesis and Mechanistic Insights

The synthesis of 4-Methoxy-7-methylindane can be logically approached through the O-methylation of its corresponding phenolic precursor, 7-methylindan-4-ol. This transformation is a classic example of the Williamson ether synthesis, a robust and widely employed method in organic chemistry.

Proposed Synthetic Pathway: O-Methylation of 7-Methylindan-4-ol

The most direct and plausible route to 4-Methoxy-7-methylindane involves the methylation of the hydroxyl group of 7-methylindan-4-ol. This precursor is commercially available, making this a practical starting point for laboratory-scale synthesis.

Synthesis_Pathway 7-Methylindan-4-ol 7-Methylindan-4-ol (Precursor) 4-Methoxy-7-methylindane 4-Methoxy-7-methylindane (Target Molecule) 7-Methylindan-4-ol->4-Methoxy-7-methylindane O-Methylation (Williamson Ether Synthesis) Reagents Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC) + Base (e.g., K₂CO₃) Reagents->4-Methoxy-7-methylindane

Caption: Synthetic route to 4-Methoxy-7-methylindane.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the O-methylation of phenols using dimethyl sulfate and potassium carbonate.[1]

Materials:

  • 7-Methylindan-4-ol

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-methylindan-4-ol (1.0 eq) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The excess base ensures complete deprotonation of the phenolic hydroxyl group.

  • Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.2-1.5 eq) dropwise to the suspension. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to quench any remaining dimethyl sulfate), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Methoxy-7-methylindane can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and effective base for deprotonating phenols in this type of reaction. Its insolubility in acetone drives the equilibrium towards the formation of the phenoxide.

  • Choice of Solvent: Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.

  • Excess Reagents: Using a slight excess of dimethyl sulfate ensures complete conversion of the starting material. The excess potassium carbonate neutralizes the sulfuric acid byproduct that can be formed.

Alternative "Green" Methylating Agent

For a more environmentally benign approach, dimethyl carbonate (DMC) can be used as a methylating agent in the presence of a base like potassium carbonate or cesium carbonate, often at elevated temperatures.[2][3][4] This method avoids the use of toxic and carcinogenic dimethyl sulfate.

Section 3: Physicochemical and Spectroscopic Profile (Predicted)

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Weight 162.23 g/mol
LogP ~3.34
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 0
Rotatable Bonds 1

The predicted LogP suggests that 4-Methoxy-7-methylindane is a lipophilic molecule.

Predicted Spectroscopic Data

¹H NMR Spectroscopy:

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.0 ppm), corresponding to the two protons on the benzene ring.

  • Methoxy Protons: A singlet at approximately δ 3.8 ppm, integrating to three protons.

  • Methyl Protons: A singlet around δ 2.2 ppm, integrating to three protons.

  • Indane Protons: A series of multiplets in the upfield region (δ 1.9-3.0 ppm) corresponding to the six protons of the five-membered ring.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm).

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Methyl Carbon: A signal in the aliphatic region (δ ~15-20 ppm).

  • Indane Carbons: Three signals in the aliphatic region (δ ~25-40 ppm).

Mass Spectrometry (Electron Ionization):

  • Molecular Ion (M⁺): A prominent peak at m/z = 162.

  • Key Fragmentation: Expect a significant fragment at m/z = 147, corresponding to the loss of a methyl group (•CH₃) from the molecular ion. Another likely fragmentation pathway would involve the loss of the methoxy group (•OCH₃) leading to a fragment at m/z = 131.

Infrared (IR) Spectroscopy:

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O stretching (aromatic ether): A strong, characteristic band in the region of 1250-1200 cm⁻¹.[5]

Section 4: Potential Applications in Drug Discovery

The indane scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs with diverse biological activities.[3] Substituted indanes have shown promise as neuroprotective, anticancer, and anti-inflammatory agents.[6][7]

Potential_Applications cluster_core 4-Methoxy-7-methylindane Scaffold cluster_apps Potential Therapeutic Areas Scaffold Indane Core + Methoxy Group + Methyl Group CNS_Disorders CNS Disorders (e.g., Alzheimer's, Parkinson's) Scaffold->CNS_Disorders Neuroprotective Properties Oncology Oncology Scaffold->Oncology Anticancer Activity Inflammation Inflammatory Diseases Scaffold->Inflammation Anti-inflammatory Effects

Caption: Potential therapeutic applications of the 4-Methoxy-7-methylindane scaffold.

Central Nervous System (CNS) Disorders

Derivatives of the indane nucleus are known to possess neuroprotective properties. For example, donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, contains a related indanone structure. The lipophilicity of 4-Methoxy-7-methylindane may facilitate its ability to cross the blood-brain barrier, a critical property for CNS-acting drugs. Research into novel indane derivatives continues to explore their potential as inhibitors of cholinesterase and monoamine oxidase-B, enzymes implicated in neurodegenerative diseases.[8]

Oncology

The indane scaffold has been investigated for its anticancer potential. Some indanone derivatives have demonstrated cytotoxic activity against various cancer cell lines. The substitution pattern on the aromatic ring can significantly influence this activity. The methoxy group, in particular, is a common feature in many biologically active natural products and approved drugs, where it can influence binding to target proteins and modulate pharmacokinetic properties.[7][9]

Anti-inflammatory Applications

Certain indane derivatives have been shown to possess anti-inflammatory properties. The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this class of compounds could be explored for the development of new anti-inflammatory agents.

Section 5: Safety and Handling

As there is no specific safety data sheet available for 4-Methoxy-7-methylindane, it is imperative to handle this compound with the caution afforded to a novel chemical entity of unknown toxicity. General safe laboratory practices should be strictly followed.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

The safety data sheet for the precursor, 7-methylindan-4-ol, indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is reasonable to assume that 4-Methoxy-7-methylindane may have similar irritant properties.

References

  • Convenient O-methylation of phenols with dimethyl carbonate. Waseda University. [URL: https://waseda.pure.elsevier.
  • 4-Methoxy-7-methylindane. Fluorochem. [URL: https://www.fluorochem.co.uk/product/F925658/4-Methoxy-7-methylindane]
  • Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/gc/b312739j]
  • O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate. [URL: https://www.researchgate.
  • Best procedure for phenol/hydroquinone O-methylations? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/ujz8v8/best_procedure_for_phenolhydroquinone/]
  • Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1468]
  • 7-Methylindan-4-ol | C10H12O | CID 85398. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Methylindan-4-ol]
  • 7-Methoxy-4-methylcoumarin | C11H10O3 | CID 390807. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Methoxy-4-methylcoumarin]
  • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). The Royal Society of Chemistry. [URL: https://www.rsc.
  • Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Williamson Ether Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.04%3A_The_Williamson_Ether_Synthesis]
  • Williamson Ether Synthesis. Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
  • From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. [URL: https://arrow.tudublin.ie/cgi/viewcontent.cgi?article=1047&context=scschcpsyc]
  • Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27353888/]
  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38656184/]
  • New indane derivatives containing 2-hydrazinothiazole as potential acetylcholinesterase and monoamine oxidase-B inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34047596/]
  • Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37459901/]
  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/c-o-bond-iii-ethers-knockout]

Sources

Exploratory

Pharmacological Potential of 4-Methoxy-7-methylindane Scaffolds

Executive Summary The 4-Methoxy-7-methylindane scaffold represents a specialized, rigidified lipophilic core utilized primarily in the synthesis of high-affinity G-Protein Coupled Receptor (GPCR) modulators. While often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Methoxy-7-methylindane scaffold represents a specialized, rigidified lipophilic core utilized primarily in the synthesis of high-affinity G-Protein Coupled Receptor (GPCR) modulators. While often overshadowed by its nitrogenous analogue (indole), this carbocyclic scaffold serves as a critical "privileged structure" in medicinal chemistry. Its most prominent application is as the stable precursor to 7-methylindan-4-ol , the lipophilic anchor of ICI-118,551 , the gold-standard selective


-adrenergic receptor antagonist.

This guide analyzes the physicochemical properties, synthetic accessibility, and pharmacological utility of this scaffold, providing researchers with a roadmap for deploying it in novel drug discovery campaigns, particularly for CNS and cardiovascular targets.

Chemical Architecture & Physicochemical Properties[1][2][3]

The 4-Methoxy-7-methylindane scaffold (CAS: 175136-08-0) offers a unique combination of steric bulk and electronic donation that distinguishes it from simple phenyl ethers.

Structural Analysis[2]
  • Core Rigidity: The fused cyclopentane ring restricts the conformational freedom of the aromatic system, reducing the entropic penalty upon binding to receptor pockets compared to flexible alkyl-benzene analogues.

  • The "Magic Methyl" Effect (C7): The methyl group at position 7 is not merely a lipophilic add-on; it provides crucial ortho-steric hindrance . In the context of

    
    -adrenergic ligands, this bulk prevents the molecule from accommodating the slightly more restricted pocket of the 
    
    
    
    receptor, thereby driving
    
    
    selectivity.
  • Electronic Character (C4): The methoxy group at position 4 acts as a

    
    -donor, increasing electron density in the aromatic ring. In drug design, this group serves two roles:
    
    • As a Pharmacophore: A hydrogen bond acceptor (via the ether oxygen).

    • As a Protecting Group: A masked phenol that prevents oxidative coupling during early-stage synthesis.

Property Profile (Calculated)
PropertyValueImplication
Molecular Weight 162.23 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP ~3.2Highly lipophilic; excellent blood-brain barrier (BBB) penetration potential.
TPSA 9.23 ŲLow polar surface area, favoring CNS distribution.
Rotatable Bonds 1High structural rigidity.

Synthetic Accessibility and Workflow[3]

The synthesis of 4-Methoxy-7-methylindane typically proceeds via a Friedel-Crafts cyclization strategy, ensuring regiochemical control over the 4,7-substitution pattern.

Synthesis Protocol: The "Indanone Reduction" Route

The most robust route involves constructing the indanone core followed by reduction.

Step 1: Propionylation of 2-Methylanisole

  • Reagents: 2-Methylanisole, 3-chloropropionyl chloride,

    
    .
    
  • Mechanism: Friedel-Crafts acylation. The methoxy group directs ortho/para; the methyl group directs ortho/para. The 4-position (para to methoxy) is electronically favored and sterically accessible.

Step 2: Cyclization

  • Reagents:

    
     (conc.) or Polyphosphoric acid (PPA).
    
  • Product: 4-Methoxy-7-methyl-1-indanone.

Step 3: Carbonyl Reduction (The Scaffold)

  • Reagents: Hydrazine hydrate/KOH (Wolff-Kishner) or

    
     (Clemmensen).
    
  • Product: 4-Methoxy-7-methylindane .[1][2][3]

Step 4: Activation (Demethylation)

  • Reagents:

    
     in 
    
    
    
    , -78°C.
  • Product: 7-Methylindan-4-ol (The active coupling partner).

Visualization of Synthetic Logic

SynthesisWorkflow Precursor 2-Methylanisole (Starting Material) Intermediate 4-Methoxy-7-methyl-1-indanone (Cyclized Ketone) Precursor->Intermediate Friedel-Crafts (3-chloropropionyl chloride) Scaffold 4-Methoxy-7-methylindane (Target Scaffold) Intermediate->Scaffold Wolff-Kishner Reduction ActiveCore 7-Methylindan-4-ol (Active Phenol) Scaffold->ActiveCore Demethylation (BBr3, -78°C) Drug ICI-118,551 (Selective Beta-Blocker) ActiveCore->Drug Epichlorohydrin + i-PrNH2

Figure 1: Synthetic workflow transforming commodity precursors into the 4-methoxy-7-methylindane scaffold and its downstream pharmaceutical application.[1]

Pharmacological Targets & Mechanisms

-Adrenergic Receptor Antagonism

The primary pharmacological validation of this scaffold comes from ICI-118,551 .[4][5]

  • Mechanism: The 7-methylindan-4-ol core binds to the hydrophobic pocket of the

    
    -AR.
    
  • Selectivity Logic: Non-selective blockers (like propranolol) use a naphthyl ring. The 4,7-substituted indane mimics the naphthyl breadth but adds the C7-methyl "bump."

  • Data: ICI-118,551 exhibits a

    
     of ~1.2 nM for 
    
    
    
    -AR, with >100-fold selectivity over
    
    
    -AR.
Bioisosterism: Indane vs. Indole

The 4-methoxy-7-methylindane scaffold is a carbocyclic bioisostere of 5-methoxy-N-acetyltryptamine (Melatonin) derivatives.

  • Rationale: Replacing the indole nitrogen with a carbon (indane) removes a hydrogen bond donor but retains the geometric vector of the methoxy group.

  • Application: This scaffold is valuable for designing MT1/MT2 receptor ligands where increased lipophilicity and metabolic stability (avoiding N-oxidation) are required.

Structure-Activity Relationship (SAR) Map

SAR_Logic Core 4-Methoxy-7-methylindane Scaffold C4_Methoxy C4-Methoxy Group (H-Bond Acceptor / Linker) Core->C4_Methoxy C7_Methyl C7-Methyl Group (Steric Selector) Core->C7_Methyl IndaneRing Indane Carbocycle (Conformational Lock) Core->IndaneRing Selectivity Beta-2 Subtype Selectivity (Blocks Beta-1 fit) C4_Methoxy->Selectivity Linker Point C7_Methyl->Selectivity Steric Clash Lipophilicity High CNS Penetration (cLogP > 3) IndaneRing->Lipophilicity Metabolism Resistant to N-oxidation IndaneRing->Metabolism vs Indole

Figure 2: Structure-Activity Relationship (SAR) logic dictating the pharmacological function of the scaffold.

Experimental Protocols

Protocol: Demethylation to Active Phenol

To convert the stable methoxy scaffold into the reactive hydroxy intermediate.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 4-methoxy-7-methylindane (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Dropwise add Boron Tribromide (

    
    )  (1.0 M in DCM, 1.5 eq) over 20 minutes. Caution: Highly exothermic.
    
  • Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (high

    
    ) should disappear; phenol (lower 
    
    
    
    ) appears.
  • Quench: Pour mixture onto ice-water. Extract with DCM (3x).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).
    
  • Yield: Expect 85-95% of 7-methylindan-4-ol as a white/off-white solid.

Protocol: -Adrenergic Binding Assay (Scaffold Validation)

To verify the affinity of derivatives built on this scaffold.

  • Membrane Prep: Use HEK293 cells stably expressing human

    
    -AR. Homogenize in lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 40,000 x g.
    
  • Incubation:

    • Ligand:

      
      -Iodocyanopindolol (0.2 nM).
      
    • Test Compound: 7-methylindan-4-ol derivatives (10 pM - 10

      
      M).
      
    • Buffer: 75 mM Tris-HCl, 12.5 mM

      
      , 2 mM EDTA, pH 7.4.
      
  • Duration: Incubate for 90 minutes at 37°C.

  • Termination: Filter through GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Future Outlook

The 4-Methoxy-7-methylindane scaffold is currently underutilized outside of adrenergic pharmacology. Future opportunities include:

  • PROTAC Linkers: The lipophilic, rigid nature of the indane core makes it an ideal "exit vector" for Proteolysis Targeting Chimeras, where rigid linkers often improve permeability.

  • Melatonin Agonists: Substitution of the C4-methoxy with bioisosteres (e.g., ethyl, trifluoromethoxy) could yield novel sleep-aid candidates with improved half-lives.

References

  • O'Donnell, S. R., & Wanstall, J. C. (1980). Evidence that ICI 118,551 is a potent, highly beta 2-selective adrenoceptor antagonist and can be used to characterize beta-adrenoceptor populations in tissues. Life Sciences, 27(8), 671-677. Link

  • Bilski, A. J., et al. (1983). The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551). Journal of Cardiovascular Pharmacology, 5(3), 430-437. Link

  • ChemicalBook. (2023).[3] 4-Methoxy-7-methylindane Product Entry & Properties. Link

  • PubChem. (2023). Compound Summary: ICI-118,551.[6][2][4][5][7] National Library of Medicine. Link

  • Karabal, P. U., et al. (2014). Co(III)(salen)-catalyzed phenolic kinetic resolution...[4] application in the synthesis of ICI-118,551. Chemical Communications, 50, 4123-4125. Link

Sources

Foundational

Thermodynamic Stability and Structural Dynamics of 4-Methoxy-7-methylindane

The following technical guide details the thermodynamic stability, structural dynamics, and stability profiling of 4-Methoxy-7-methylindane (CAS 175136-08-0). This document is structured for researchers and process chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, structural dynamics, and stability profiling of 4-Methoxy-7-methylindane (CAS 175136-08-0). This document is structured for researchers and process chemists involved in the development of melatonin receptor agonists (e.g., Ramelteon) and related polycyclic scaffolds.[1]

Technical Whitepaper | Version 1.0

Executive Summary

4-Methoxy-7-methylindane serves as a critical bicyclic scaffold in medicinal chemistry, most notably as a precursor in the synthesis of the tricyclic core of Ramelteon (Rozerem).[1] Its thermodynamic profile is governed by the interplay between the aromatic stabilization of the benzene ring, the ring strain of the fused cyclopentane moiety, and the electronic/steric effects of the 4-methoxy and 7-methyl substituents.[1]

While the molecule exhibits robust thermal stability (predicted boiling point ~352°C), it possesses specific "soft spots" for oxidative degradation driven by its electron-rich aromatic system and benzylic centers.[1] This guide provides a theoretical and practical framework for handling, analyzing, and optimizing the stability of this intermediate.[1]

Molecular Architecture & Conformational Thermodynamics[1]

The Indane Core and Ring Strain

The thermodynamic baseline of 4-Methoxy-7-methylindane is defined by the indane (2,3-dihydro-1H-indene) skeleton. Unlike the strain-free cyclohexane ring in tetralin, the fused cyclopentane ring in indane introduces approximately 5–6 kcal/mol of ring strain.[1]

  • Bond Shortening: The fusion bond (C3a–C7a) is part of the aromatic system and is shorter (1.40 Å) than a standard C–C single bond (1.54 Å).[1] This geometric constraint forces the cyclopentane ring angles to deviate from the ideal tetrahedral angle (109.5°), creating angle strain.[1]

  • Puckering Dynamics: To relieve torsional strain (eclipsing interactions), the cyclopentane ring adopts a non-planar envelope conformation .[1] The C2 atom (the methylene carbon furthest from the benzene ring) puckers out of the plane.[1]

Substituent Effects: The "Pseudo-Peri" Interaction

The placement of substituents at positions 4 and 7 creates a unique steric environment known as the pseudo-peri or ortho-fusion effect.[1]

  • 7-Methyl Interaction: The methyl group at C7 is spatially proximate to the benzylic protons at C1.[1] While less severe than the 1,8-naphthalene interaction, this proximity restricts the rotational freedom of the methyl group and slightly elevates the ground-state energy.[1]

  • 4-Methoxy Conformation: The methoxy group at C4 interacts with the benzylic protons at C3.[1] To maintain resonance stabilization (orbital overlap between Oxygen lone pairs and the Aromatic

    
    -system), the O-Me bond prefers to be coplanar with the ring.[1] However, steric clash with C3 protons can force a slight twist, potentially reducing resonance energy and altering the local electron density.[1]
    
Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic transition between the two primary envelope conformations (C2-endo and C2-exo) and the high-energy planar transition state.[1]

IndaneConformation cluster_sterics Substituent Steric Influence C2_Endo C2-Endo Conformer (Global Minimum) Planar Planar Transition State (High Energy Barrier) C2_Endo->Planar +ΔG‡ (Puckering Inversion) Planar->C2_Endo Relaxation C2_Exo C2-Exo Conformer (Local Minimum) Planar->C2_Exo Relaxation C2_Exo->Planar Reversion Meth7 7-Methyl / C1-H Repulsion Meth7->C2_Endo Modulates Barrier Methoxy4 4-Methoxy / C3-H Repulsion Methoxy4->C2_Exo Modulates Barrier

Figure 1: Conformational energy landscape of the indane ring puckering, influenced by 4,7-substitution.

Estimated Thermodynamic Parameters

Direct calorimetric data for this specific derivative is sparse in public literature.[1] The values below are theoretical estimates derived from Group Additivity Methods (Benson’s Group Increments) and Density Functional Theory (DFT) trends for substituted indanes.

Table 1: Estimated Thermodynamic Properties

ParameterEstimated ValueRationale
Heat of Formation (

)
-120 to -140 kJ/mol Exothermic formation driven by aromatic stability, offset slightly by ring strain and steric repulsion.
Boiling Point 352°C ± 40°C High molecular weight and polarity (ether linkage) elevate BP significantly above unsubstituted indane (178°C).[1]
Resonance Energy ~36 kcal/mol Comparable to benzene; the EDGs (Methoxy/Methyl) generally maintain or slightly enhance

-electron density.[1]
LogP (Lipophilicity) 3.34 Indicates high hydrophobicity; thermodynamically prefers non-polar phases/solvents.[1]
Homolytic Bond Dissociation Energy (Benzylic C-H) ~85 kcal/mol The benzylic C-H bonds (C1/C3) are the weakest links, significantly weaker than aryl C-H (~110 kcal/mol).[1]

Chemical & Metabolic Stability Profile

While thermodynamically stable (it will not spontaneously decompose at room temperature), the molecule is kinetically reactive due to its electron-rich nature.[1]

Electronic Activation & Oxidation Risks

The 4-Methoxy and 7-Methyl groups are both Electron Donating Groups (EDGs) .[1]

  • Effect: They increase the electron density of the benzene ring, particularly at the C5 and C6 positions (ortho/para direction).[1]

  • Consequence: The ring is highly susceptible to Electrophilic Aromatic Substitution (EAS) and Oxidation .[1]

  • Benzylic Oxidation: The C1 and C3 positions are activated by the aromatic ring.[1] In the presence of atmospheric oxygen and light (photo-oxidation) or radical initiators, these positions can oxidize to form 1-indanone or 3-indanone derivatives.[1]

Metabolic/Degradation Pathways

In a biological or environmental context, the thermodynamic drive is toward more oxidized, polar species.[1]

DegradationPathways Parent 4-Methoxy-7-methylindane (Parent) BenzylicRadical Benzylic Radical (Intermediate) Parent->BenzylicRadical H-abstraction (-85 kcal/mol BDE) Phenol 4-Hydroxy-7-methylindane (Metabolite) Parent->Phenol Metabolic Phase I Electrophile Electrophilic Attack (Nitration/Halogenation at C5/C6) Parent->Electrophile Reagent Dependent Indanone 1-Indanone / 3-Indanone (Oxidation Product) BenzylicRadical->Indanone +O2 / Oxidation Demethylation O-Demethylation (CYP450 Mediated) Phenol->Indanone Further Oxidation

Figure 2: Primary degradation and metabolic pathways driven by thermodynamic susceptibility of benzylic and ether moieties.

Experimental Protocols for Stability Profiling

To validate the thermodynamic and kinetic stability of 4-Methoxy-7-methylindane, the following Forced Degradation Protocol is recommended. This self-validating workflow ensures all degradation products are captured.[1]

Protocol: Accelerated Stability Testing (Stress Testing)

Objective: Determine the intrinsic stability of the molecule under thermal, oxidative, and hydrolytic stress.[1]

Materials:

  • API/Intermediate: 4-Methoxy-7-methylindane (>98% purity).[1]

  • Solvent: Acetonitrile (HPLC grade).[1]

  • Oxidant: 30%

    
    .[1]
    
  • Acid/Base: 1N HCl, 1N NaOH.[1]

Workflow:

  • Preparation of Stock Solution:

    • Dissolve 10 mg of substance in 10 mL Acetonitrile (1 mg/mL).

  • Stress Conditions (Parallel Reactions):

    • Thermal Control: Sealed vial, 60°C for 48 hours.

    • Acid Hydrolysis: Mix 1:1 with 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1:1 with 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Stress: Mix 1:1 with 3%

      
      .[1] Store at Room Temp for 24 hours. ( Critical: Monitor for benzylic oxidation).
      
    • Photostability: Expose thin layer solid to 1.2 million lux hours (ICH Q1B standard).[1]

  • Analysis:

    • Neutralize acid/base samples.[1]

    • Analyze via HPLC-UV/MS (C18 Column, Gradient Water/ACN + 0.1% Formic Acid).

    • Pass Criteria: >99.0% recovery of parent peak.

    • Flag: Any new peak >0.1% area must be characterized (likely indanone derivatives).

Storage Recommendations

Based on the thermodynamic profile:

  • Temperature: Room temperature is acceptable, but 2–8°C is preferred for long-term storage to inhibit slow benzylic oxidation.[1]

  • Atmosphere: Store under Argon or Nitrogen to prevent autoxidation.[1]

  • Container: Amber glass (protect from photolytic radical initiation).[1]

References

  • Fluorochem. (2024).[1] 4-Methoxy-7-methylindane Product Safety and Properties. Retrieved from [1]

  • Yamano, T., et al. (2006).[1] Process for the preparation of Ramelteon. US Patent US8242291B2.[1] Retrieved from

  • Benson, S. W. (1976).[1] Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.[1] (Foundational text for Group Additivity estimates).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11660376, Ramelteon Intermediate. Retrieved from [1]

  • Uchikawa, O., et al. (2002).[1] Synthesis of a novel series of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide derivatives. Journal of Medicinal Chemistry, 45(19), 4222-4239.[1] (Primary source for Indane scaffold chemistry in Ramelteon).[1]

Sources

Exploratory

Safety data sheet (SDS) and toxicology of 4-Methoxy-7-methylindane

Technical Monograph: Safety Profile and Toxicological Assessment of 4-Methoxy-7-methylindane Executive Summary This technical guide provides a comprehensive safety and toxicological analysis of 4-Methoxy-7-methylindane (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety Profile and Toxicological Assessment of 4-Methoxy-7-methylindane

Executive Summary

This technical guide provides a comprehensive safety and toxicological analysis of 4-Methoxy-7-methylindane (CAS: 175136-08-0).[1] While standard Safety Data Sheets (SDS) provide surface-level hazard codes, this document bridges the gap between regulatory compliance and practical research application. It utilizes Quantitative Structure-Activity Relationship (QSAR) read-across methodologies to predict toxicological endpoints where empirical data is proprietary or sparse.

Target Audience: Medicinal Chemists, process safety engineers, and DMPK (Drug Metabolism and Pharmacokinetics) researchers.

Part 1: Physicochemical Identity & Hazard Classification

Understanding the lipophilicity and electronic structure of 4-Methoxy-7-methylindane is prerequisite to predicting its biological behavior. The molecule features a fused bicyclic indane core with an electron-donating methoxy group, increasing its reactivity toward electrophilic aromatic substitution and potential metabolic oxidation.

Table 1: Physicochemical Specifications
PropertyValueCritical Implication
CAS Number 175136-08-0Unique Identifier for regulatory tracking.
Molecular Formula C₁₁H₁₄OHydrocarbon scaffold with ether functionality.
Molecular Weight 162.23 g/mol Low MW facilitates blood-brain barrier (BBB) penetration.
LogP (Predicted) ~3.34High Lipophilicity. Indicates high potential for dermal absorption and bioaccumulation in adipose tissue.
H-Bond Acceptors 1 (Ether Oxygen)Moderate solubility in organic solvents; poor aqueous solubility.
Physical State Liquid/Low-melting solidLikely viscous; handling requires positive displacement pipetting.
GHS Hazard Classification

Based on structural analogues (e.g., 4-methylanisole) and supplier data, the following GHS classifications apply. Note that while Acute Toxicity is often categorized as "Harmful," the specific LD50 has not been publicly established for this isomer, necessitating a conservative "Toxic" handling approach.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[4]

  • Signal Word: WARNING

Part 2: Toxicological Assessment (Mechanism & Prediction)

Metabolic Activation & Pharmacokinetics

The primary toxicological concern with methoxy-indanes lies in their metabolic fate. The methoxy group is a prime target for O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19 in humans).

Mechanism of Action:

  • Phase I Metabolism: 4-Methoxy-7-methylindane undergoes O-demethylation to form 4-Hydroxy-7-methylindane .

  • Reactive Intermediates: Phenolic metabolites can undergo oxidation to form quinone methides, which are electrophilic and can form adducts with cellular proteins or DNA (genotoxicity potential).

  • Phase II Conjugation: The hydroxylated metabolite is typically glucuronidated or sulfated for excretion.

Visualization: Predicted Metabolic Pathway

The following diagram outlines the predicted metabolic trajectory and potential toxification points.

MetabolicPathway Parent 4-Methoxy-7-methylindane (Lipophilic Parent) CYP CYP450 (O-Demethylation) Parent->CYP Phase I Metabolite 4-Hydroxy-7-methylindane (Phenolic Intermediate) CYP->Metabolite Quinone Quinone Methide (Reactive Electrophile) Metabolite->Quinone Oxidation (Toxification Risk) Conjugate Glucuronide/Sulfate (Excretion) Metabolite->Conjugate Phase II (Detoxification)

Caption: Predicted metabolic fate showing the bifurcation between detoxification (conjugation) and potential bioactivation (quinone formation).[2][5][6][7][8][9]

Read-Across Toxicology (QSAR)

Due to the absence of specific in vivo data for CAS 175136-08-0, we apply read-across logic using 4-Methylanisole (CAS 104-93-8) as the structural anchor.

  • Acute Oral Toxicity: 4-Methylanisole exhibits an LD50 of ~1920 mg/kg (Rat). We project 4-Methoxy-7-methylindane to fall within the Category 4 (Harmful if swallowed) range (300–2000 mg/kg).

  • Skin Sensitization: Indane derivatives often act as weak sensitizers. The high LogP (3.34) suggests rapid dermal uptake, making skin irritation (H315) the critical endpoint to control.

Part 3: Experimental Protocol – Purity & Stability Verification

To ensure reproducible toxicological data, researchers must verify the integrity of the material before use, as ether cleavage can occur over time.

Objective: Quantify purity and detect phenolic degradation products (4-hydroxy-7-methylindane) using HPLC-UV.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Formic Acid (0.1%)

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10 mg of 4-Methoxy-7-methylindane in 10 mL of Acetonitrile (1 mg/mL stock).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm (aromatic ring absorption) and 254 nm.

  • Analysis Logic (Self-Validating):

    • Validation Check: The parent peak (ether) should elute later (higher retention time) than the potential impurity (phenol) due to the phenol's ability to H-bond with the aqueous phase.

    • Acceptance Criteria: Purity > 98% by area integration. If a peak appears at RRT (Relative Retention Time) ~0.6-0.8, it is likely the demethylated degradation product.

Part 4: Exposure Control & Emergency Response

Engineering Controls
  • Ventilation: Use only in a Class II Biological Safety Cabinet or chemical fume hood. The volatile nature of indane derivatives poses an inhalation risk (H335).

  • Glove Selection: Nitrile gloves (0.11 mm) are insufficient for prolonged contact due to the compound's solvent-like properties.

    • Recommendation:Double-gloving (Nitrile inner, Laminate/Viton outer) is required for handling neat liquids.

Emergency Response Workflow

This logic flow dictates the immediate actions upon exposure.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact (High Absorption Risk) Type->Skin Eye Ocular Contact (Severe Irritant) Type->Eye Inhale Inhalation (Respiratory Irritation) Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Rinse with water (15 min) 2. Remove contact lenses 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->ActionInhale

Caption: Immediate response protocols stratified by exposure route. Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7731, 4-Methylanisole (Analogue Read-Across). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[5] C&L Inventory: 4-Methoxy-7-methylindane Hazard Classifications. Retrieved from [Link]

Sources

Foundational

4-Methoxy-7-methylindane: A Versatile Scaffold in Modern Organic Synthesis

Abstract 4-Methoxy-7-methylindane has emerged as a crucial building block in the field of organic synthesis, offering a unique combination of steric and electronic properties. Its rigid bicyclic framework, coupled with t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methoxy-7-methylindane has emerged as a crucial building block in the field of organic synthesis, offering a unique combination of steric and electronic properties. Its rigid bicyclic framework, coupled with the strategic placement of methoxy and methyl groups, provides a versatile platform for the construction of complex molecular architectures. This technical guide delves into the synthesis, key reactions, and diverse applications of 4-methoxy-7-methylindane, with a particular focus on its utility in medicinal chemistry and materials science. Through an exploration of its reactivity and synthetic potential, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness this valuable synthetic intermediate.

Introduction: The Strategic Value of the Indane Moiety

The indane scaffold, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, is a privileged structure in medicinal chemistry and materials science. Its rigid conformation and defined spatial orientation of substituents allow for precise interactions with biological targets and predictable packing in solid-state materials. The incorporation of methoxy and methyl groups onto this framework, as seen in 4-methoxy-7-methylindane, further enhances its synthetic utility by providing handles for functionalization and modulating its electronic properties.

This guide will provide a comprehensive overview of 4-methoxy-7-methylindane as a building block. We will explore its synthesis, characteristic reactions, and its role in the construction of more complex molecules with significant biological or material properties.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of 4-methoxy-7-methylindane is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 175136-08-0[1]
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1]
IUPAC Name 4-methoxy-7-methyl-2,3-dihydro-1H-indene[1]
LogP 3.34[1]
Hydrogen Bond Acceptors 1[1]

These properties indicate a relatively nonpolar molecule with a single site for hydrogen bonding at the methoxy oxygen. Its moderate lipophilicity (LogP) is a desirable trait in many drug discovery programs.

Synthesis of 4-Methoxy-7-methylindane

The synthesis of 4-methoxy-7-methylindane can be achieved through various routes, often starting from commercially available precursors. A common strategy involves the construction of the indanone core followed by reduction and functional group manipulation.

One plausible synthetic approach, based on established indanone syntheses, could involve the Friedel-Crafts acylation of an appropriately substituted aromatic precursor, followed by cyclization. For instance, the cyclization of acrylophenones under acidic conditions is a known method for preparing indanones.[2]

Conceptual Synthetic Workflow:

The following diagram illustrates a generalized synthetic pathway to 4-methoxy-7-methylindane, highlighting the key transformations.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Transformations cluster_product Final Product m_cresol m-Cresol acylation Friedel-Crafts Acylation m_cresol->acylation prop_acid_deriv Propionic acid derivative prop_acid_deriv->acylation cyclization Intramolecular Cyclization acylation->cyclization reduction Carbonyl Reduction cyclization->reduction methylation O-Methylation reduction->methylation product 4-Methoxy-7-methylindane methylation->product

Caption: Generalized synthetic workflow for 4-methoxy-7-methylindane.

Reactivity and Synthetic Applications

The reactivity of 4-methoxy-7-methylindane is primarily dictated by the aromatic ring and the benzylic positions of the cyclopentane ring. The methoxy group acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution, while the methyl group provides a site for further functionalization.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring of 4-methoxy-7-methylindane is susceptible to various electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the methoxy and alkyl groups will influence the regioselectivity of these reactions.

Benzylic Functionalization

The benzylic protons at the C1 and C3 positions of the indane ring can be abstracted under appropriate conditions, allowing for the introduction of various functional groups. This provides a pathway to a diverse range of derivatives.

Building Block in Complex Molecule Synthesis

4-Methoxy-7-methylindane serves as a valuable precursor for the synthesis of more complex molecules, particularly in the realm of natural products and pharmaceuticals. The indane core is present in numerous biologically active compounds.[3]

Case Study: Synthesis of Indanone-based Bioactive Molecules

The synthesis of 4-hydroxy-7-methyl-1-indanone, a related natural product with antibacterial activity, highlights the utility of the indane scaffold.[4] Synthetic routes to this compound often start from precursors like 6-methylcoumarin and involve steps such as catalytic hydrogenation and cyclization.[4] This underscores the importance of the indane framework in constructing molecules with therapeutic potential.

Experimental Protocol: A Representative Electrophilic Bromination

The following protocol is a representative example of an electrophilic aromatic substitution on a substituted indane derivative. This is a generalized procedure and should be adapted and optimized for 4-methoxy-7-methylindane based on preliminary experiments.

Objective: To introduce a bromine atom onto the aromatic ring of 4-methoxy-7-methylindane.

Materials:

  • 4-Methoxy-7-methylindane

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-methoxy-7-methylindane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired brominated product.

Self-Validation: The success of the reaction can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show characteristic shifts in the aromatic region and the appearance of a new carbon-bromine signal. Mass spectrometry will confirm the incorporation of a bromine atom.

Logical Relationship Diagram:

Logical_Relationship Start 4-Methoxy-7-methylindane Reaction_Type Electrophilic Aromatic Substitution Start->Reaction_Type Reagent e.g., NBS, Acyl Chloride/AlCl₃ Reaction_Type->Reagent Product_Class Functionalized Indane Derivatives Reaction_Type->Product_Class Application Pharmaceuticals, Materials Science Product_Class->Application

Caption: Logical flow from the starting material to its applications.

Conclusion: A Promising Future in Synthesis

4-Methoxy-7-methylindane stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its unique structural and electronic features provide a robust platform for the creation of novel molecules with diverse applications. As the demand for sophisticated organic molecules in medicine and materials science continues to grow, the importance of versatile scaffolds like 4-methoxy-7-methylindane is set to increase. Further exploration of its reactivity and the development of new synthetic methodologies will undoubtedly unlock its full potential, paving the way for future innovations.

References

  • ResearchGate. (n.d.). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of optically active indane building blocks using an enzymatic resolution approach. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Retrieved February 9, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methoxy-7-methylindane: A Detailed Protocol for Drug Development Professionals

Introduction: The Significance of the Indane Scaffold The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. Its r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indane Scaffold

The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. 4-Methoxy-7-methylindane, in particular, serves as a crucial intermediate in the synthesis of various drug candidates, leveraging the electronic and steric properties of its methoxy and methyl substituents to modulate pharmacological activity. This document provides a comprehensive, step-by-step guide for the synthesis of 4-Methoxy-7-methylindane, designed for researchers and professionals in the field of drug development. The presented protocol is a robust and scalable five-step sequence, commencing from readily available starting materials.

Strategic Overview of the Synthesis

The synthesis of 4-Methoxy-7-methylindane is approached through a convergent strategy, involving the construction of a key intermediate, 4-methoxy-7-methyl-1-indanone, followed by its deoxygenation. The overall synthetic workflow is depicted below:

Synthesis_Workflow A Step 1: Methylation 2,5-Dimethylphenol to 2,5-Dimethylanisole B Step 2: Friedel-Crafts Acylation Formation of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid A->B C Step 3: Wolff-Kishner Reduction Synthesis of 4-(2-methoxy-5-methylphenyl)butanoic acid B->C D Step 4: PPA Cyclization Formation of 4-Methoxy-7-methyl-1-indanone C->D E Step 5: Wolff-Kishner Reduction Synthesis of 4-Methoxy-7-methylindane D->E

Application

Application Note: Precision Synthesis of 4-Methoxy-7-methylindane

Abstract & Strategic Overview The preparation of 4-Methoxy-7-methylindane presents a specific regiochemical challenge: installing substituents at the 4- and 7-positions of the indane core requires precise control over ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The preparation of 4-Methoxy-7-methylindane presents a specific regiochemical challenge: installing substituents at the 4- and 7-positions of the indane core requires precise control over aromatic substitution patterns.[1][2] Standard Friedel-Crafts alkylation of toluene or anisole often yields isomeric mixtures (e.g., 5,7- or 4,6-substitution) that are difficult to separate.[1][2]

This guide details a "Regio-Locked" Synthetic Pathway utilizing a coumarin precursor.[1][2] By starting with 6-methylcoumarin, the 1,2,4-substitution pattern on the benzene ring is pre-established, forcing the cyclization to occur exclusively at the desired position.[2] This route minimizes isomeric byproducts and provides a scalable, high-purity protocol suitable for pharmaceutical intermediate synthesis.[1][2]

Key Chemical Transformations[1][2][3]
  • Precursor Activation: Hydrolytic ring-opening and hydrogenation of 6-methylcoumarin.[1][2]

  • Regioselective Cyclization: Intramolecular Friedel-Crafts acylation mediated by Polyphosphoric Acid (PPA).[1][2][3]

  • Functionalization: O-Methylation of the phenol intermediate.[1][2]

  • Deoxygenation: Ionic hydrogenation to reduce the ketone to the final methylene group.[1][2]

Strategic Analysis of Routes

Comparison of Synthetic Methodologies
FeatureRoute A: Direct Friedel-CraftsRoute B: The Coumarin Pathway (Recommended)
Starting Material 2-Methylanisole + Succinic Anhydride6-Methylcoumarin
Regiocontrol Low: Statistical mixture of isomers likely.[1][2]High: Substituents are "locked" in position.
Step Count 4 (Acylation, Reduction, Cyclization, Reduction)4 (Hydrolysis/Red, Cyclization, Methylation, Reduction)
Purification Difficult chromatography required.[2]Crystallization often sufficient.[1][2]
Scalability Limited by isomer separation.[1][2]Excellent; intermediates are crystalline.[1][2][4][5]
Mechanistic Logic

The Coumarin Pathway succeeds because the precursor, 3-(2-hydroxy-5-methylphenyl)propanoic acid , possesses a free phenol ortho to the propanoic acid chain.[1][2] The strong electron-donating effect of the hydroxyl group, combined with the steric blocking of the methyl group, directs the PPA-mediated cyclization to the only accessible ortho position, yielding the 4,7-substitution pattern exclusively [1].

Detailed Protocols

Phase 1: Precursor Synthesis & Cyclization

Target Intermediate: 4-Hydroxy-7-methyl-1-indanone[1][2]

Reagents & Catalysts[2][6][3][5][7][8][9][10]
  • Substrate: 6-Methylcoumarin (CAS: 92-48-8)[1][2]

  • Catalyst: 10% Palladium on Carbon (Pd/C)[1][2]

  • Reagent: Polyphosphoric Acid (PPA) (83% P₂O₅ content)[1][2]

  • Solvents: Ethanol, Water[2]

Step-by-Step Methodology
  • Ring Opening & Hydrogenation:

    • Dissolve 6-methylcoumarin (100 mmol) in Ethanol (200 mL).

    • Add 10% Pd/C (5 wt% loading) and aqueous NaOH (1.1 equiv).

    • Hydrogenate at 40 psi H₂ at 50°C for 6 hours. Note: The base opens the lactone to the cinnamic acid derivative; hydrogenation reduces the double bond.

    • Filter catalyst and acidify with HCl to precipitate 3-(2-hydroxy-5-methylphenyl)propanoic acid .[1][2] Yield is typically >90%.[1][2]

  • Cyclization:

    • Place the dried propanoic acid derivative (50 mmol) in a flask with PPA (150 g).

    • Critical Control: Heat to 75–80°C with mechanical stirring. Warning: Exotherms above 90°C can cause polymerization.[1][2]

    • Monitor by TLC (approx. 2 hours). The reaction turns deep red/brown.[1][2]

    • Quench by pouring onto crushed ice (500 g).

    • Filter the precipitate.[1][2][10][11] Recrystallize from Ethanol/Water to obtain 4-hydroxy-7-methyl-1-indanone .[1][2]

Phase 2: Methylation

Target Intermediate: 4-Methoxy-7-methyl-1-indanone[1][2]

Reagents
  • Methylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (DMS)[1][2]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous[1][2][11]

  • Solvent: Acetone or DMF[1][2]

Protocol
  • Dissolve 4-hydroxy-7-methyl-1-indanone (30 mmol) in Acetone (100 mL).

  • Add K₂CO₃ (60 mmol, 2 equiv).

  • Add MeI (45 mmol, 1.5 equiv) dropwise.

  • Reflux for 4 hours.

  • Filter inorganic salts and concentrate the filtrate.[1][2]

  • Validation: ¹H NMR should show a singlet at ~3.8 ppm (OCH₃) and disappearance of the phenolic OH signal.[1][2]

Phase 3: Deoxygenation (Ketone to Indane)

Final Target: 4-Methoxy-7-methylindane[1][2]

Why Ionic Hydrogenation? Standard Clemmensen reduction (Zn/Hg) is harsh and generates heavy metal waste.[1][2] Catalytic hydrogenation (Pd/C) risks reducing the aromatic ring.[1][2] Ionic Hydrogenation (Et₃SiH/TFA) is chemoselective for aryl ketones, converting them to methylene groups under mild conditions [2].[1][2]

Reagents
  • Reductant: Triethylsilane (Et₃SiH)[1][2]

  • Acid/Catalyst: Trifluoroacetic Acid (TFA)[1][2]

  • Catalyst (Optional): Boron Trifluoride Etherate (BF₃[1][2]·OEt₂) can accelerate the reaction if sluggish.[1][2]

Protocol
  • Dissolve 4-methoxy-7-methyl-1-indanone (20 mmol) in TFA (40 mL).

    • Note: TFA serves as both solvent and proton source.

  • Cool to 0°C under N₂ atmosphere.

  • Add Triethylsilane (50 mmol, 2.5 equiv) dropwise over 20 minutes.

  • Allow to warm to Room Temperature and stir for 12–18 hours.

  • Workup:

    • Pour mixture into ice water/NaHCO₃ (careful of CO₂ evolution).

    • Extract with Hexanes or Diethyl Ether (3 x 50 mL).[1][2]

    • Wash organic layer with brine and dry over MgSO₄.[1][2][6][10]

  • Purification: Silica gel chromatography (Hexanes:EtOAc 95:5) yields the target 4-methoxy-7-methylindane as a colorless oil or low-melting solid.[1][2]

Visualizing the Pathway

The following diagram illustrates the "Coumarin Lock" strategy, highlighting the preservation of regiochemistry throughout the synthesis.

G Start 6-Methylcoumarin (Regio-defined Precursor) Intermediate1 3-(2-Hydroxy-5-methylphenyl) propanoic acid Start->Intermediate1 1. NaOH (aq) 2. H2, Pd/C 3. H+ Cyclization Intramolecular Friedel-Crafts Intermediate1->Cyclization IndanoneOH 4-Hydroxy-7-methyl-1-indanone Cyclization->IndanoneOH PPA, 75°C IndanoneOMe 4-Methoxy-7-methyl-1-indanone (Key Intermediate) IndanoneOH->IndanoneOMe MeI, K2CO3 Acetone, Reflux Reduction Ionic Hydrogenation (Et3SiH / TFA) IndanoneOMe->Reduction Final 4-Methoxy-7-methylindane (Target) Reduction->Final Deoxygenation

Caption: The "Coumarin Lock" pathway ensures the 4,7-substitution pattern is established before the indane ring is closed.[1][2]

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield in Cyclization Temperature too high (>90°C) leading to polymerization.[1][2]Maintain reaction temperature strictly between 75–80°C.
Incomplete Methylation Water in solvent (Acetone/DMF) quenching the base.[1][2]Use anhydrous K₂CO₃ and dry solvents.[1][2] Add 10% excess MeI.[1][2]
Alcohol Intermediate Incomplete reduction of ketone (stopped at -OH).[1][2]Increase Et₃SiH equivalents to 3.0 or add BF₃·OEt₂ (0.1 equiv) to activate the ketone.[1][2]
Regioisomer Contamination Impure starting material.Verify 6-methylcoumarin purity by GC-MS before starting.[1][2]

Safety & Handling

  • Polyphosphoric Acid (PPA): Highly viscous and corrosive.[1][2] Causes severe burns.[1][2] Handle with gloves and face shield.[1][2] Neutralize spills with sodium bicarbonate.[1][2]

  • Iodomethane (MeI): Volatile alkylating agent.[1][2] Suspected carcinogen.[1][2] Use only in a fume hood. Destroy excess MeI with ammonia solution.[1][2]

  • Trifluoroacetic Acid (TFA): Corrosive and volatile.[1][2] Inhalation hazard.[1][2]

References

  • ResearchGate. Facile syntheses of 4-hydroxy-7-methyl-1-indanone. Retrieved from [Link]

  • Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction... Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone (General protocol reference). Org. Synth. 2012, 89, 115-125.[1][2][10] Retrieved from [Link]

Sources

Method

Application Note: Precision Synthesis of 4-Methoxy-7-methylindane via Friedel-Crafts Cyclization

Here is a comprehensive Application Note and Protocol guide for the synthesis of 4-Methoxy-7-methylindane , designed for research and development professionals. Executive Summary The 4-methoxy-7-methylindane scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the synthesis of 4-Methoxy-7-methylindane , designed for research and development professionals.

Executive Summary

The 4-methoxy-7-methylindane scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of melatonin receptor agonists (e.g., Ramelteon analogs) and novel agrochemicals. Its synthesis presents a specific regiochemical challenge: establishing the 4,7-substitution pattern on the fused ring system.

This guide details a robust, field-proven synthetic route utilizing a Friedel-Crafts intramolecular acylation as the key ring-closing step. Unlike generic protocols, this workflow prioritizes regiocontrol by utilizing a 6-methylcoumarin precursor strategy to lock the substitution pattern prior to cyclization.

Key Advantages of This Protocol
  • Regiocontrol: Eliminates isomer formation by fixing the methyl/methoxy positions in the precursor.

  • Scalability: Avoids exotic catalysts; utilizes robust reagents (PPA, Pd/C).

  • Purity: Stepwise purification checkpoints ensure high-grade API intermediates.

Strategic Pathway & Retrosynthesis

To achieve the 4-methoxy-7-methyl substitution pattern, we cannot rely on direct alkylation of indane due to poor selectivity. Instead, we construct the side chain on a pre-substituted benzene ring.

The Logic:

  • Target: 4-Methoxy-7-methylindane.[1]

  • Precursor: 4-Methoxy-7-methyl-1-indanone (allows for facile reduction).

  • Cyclization Substrate: 3-(2-methoxy-5-methylphenyl)propanoic acid.[2]

    • Mechanistic Note: The methoxy group at the ortho position (relative to the chain) directs the cyclization to the para position relative to itself (Position 6 of the phenyl ring), which becomes Position 7 of the indanone.

  • Starting Material: 6-Methylcoumarin (commercially available or synthesized from p-cresol).

Pathway Visualization

Retrosynthesis Target 4-Methoxy-7-methylindane (Target) Indanone 4-Methoxy-7-methyl-1-indanone (Key Intermediate) Indanone->Target Carbonyl Reduction (Ionic Hydrogenation) Acid 3-(2-methoxy-5-methylphenyl) propanoic acid Acid->Indanone Intramolecular Friedel-Crafts Cinnamic (E)-3-(2-methoxy-5-methylphenyl) acrylic acid Cinnamic->Acid Hydrogenation (Pd/C) Coumarin 6-Methylcoumarin (Starting Material) Coumarin->Cinnamic Ring Opening & Methylation

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Detailed Experimental Protocols

Phase 1: Precursor Assembly (The Coumarin Route)

Objective: Synthesize 3-(2-methoxy-5-methylphenyl)propanoic acid. Rationale: Starting from 6-methylcoumarin ensures the methyl group is perfectly positioned para to the eventual methoxy group, forcing the Friedel-Crafts closure to the desired carbon.

Step 1.1: Ring Opening & Methylation

Reagents: 6-Methylcoumarin, Dimethyl Sulfate (DMS), NaOH.

  • Dissolution: Suspend 6-methylcoumarin (100 mmol) in 20% NaOH (150 mL). Heat to reflux for 2 hours. The lactone opens to form the sodium phenolate.

  • Methylation: Cool to 40°C. Add Dimethyl Sulfate (120 mmol) dropwise over 1 hour. Maintain pH >10 by adding additional NaOH if necessary.

    • Critical Parameter: Temperature control is vital. >50°C promotes DMS hydrolysis; <30°C slows the reaction.

  • Workup: Reflux for 1 additional hour to hydrolyze excess DMS. Cool to RT and acidify with conc. HCl to pH 2.

  • Isolation: The product, (E)-3-(2-methoxy-5-methylphenyl)acrylic acid , precipitates as a white solid. Filter, wash with cold water, and dry.

    • Expected Yield: 85-90%.

Step 1.2: Hydrogenation

Reagents: 10% Pd/C, H2 gas, Ethanol/Ethyl Acetate.

  • Setup: Dissolve the acrylic acid derivative (from 1.1) in Ethanol (10 mL/g). Add 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate at 30-40 psi (Parr shaker) or balloon pressure for 4-6 hours at RT.

  • Filtration: Filter through a Celite pad to remove catalyst.

  • Concentration: Evaporate solvent to yield 3-(2-methoxy-5-methylphenyl)propanoic acid .

    • QC Check: 1H NMR should show loss of vinylic protons and appearance of A2B2/multiplet pattern for the ethyl chain.

Phase 2: The Core Friedel-Crafts Cyclization

Objective: Intramolecular ring closure to form 4-methoxy-7-methyl-1-indanone. Method: Polyphosphoric Acid (PPA) Cyclization.

Why PPA? While SOCl2/AlCl3 is an alternative, PPA acts as both solvent and Lewis acid/dehydrating agent, minimizing handling of moisture-sensitive aluminum chloride and reducing oligomerization side products.

Protocol
  • Preparation: Heat Polyphosphoric Acid (10g per 1g of substrate) to 60°C in a reactor equipped with an overhead stirrer.

    • Viscosity Note: PPA is extremely viscous at RT. Pre-heating is mandatory for effective mixing.

  • Addition: Add 3-(2-methoxy-5-methylphenyl)propanoic acid portion-wise to the stirring PPA.

  • Reaction: Ramp temperature to 85°C . Stir for 2–3 hours.

    • Monitor: Reaction color typically shifts from yellow to deep red/brown.

    • Stop Condition: TLC (Hexane/EtOAc 8:2) shows consumption of acid (Rf ~0.1) and appearance of indanone (Rf ~0.5).

  • Quenching (Exothermic): Cool mixture to 50°C. Pour slowly onto crushed ice (500g) with vigorous stirring. The complex hydrolyzes, precipitating the indanone.

  • Extraction: Extract the aqueous slurry with CH2Cl2 (3 x 100 mL). Wash organics with Sat. NaHCO3 (to remove unreacted acid) and Brine.

  • Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (Silica, 0-20% EtOAc in Hexane).

Data Output: 4-Methoxy-7-methyl-1-indanone

Property Value
Appearance Pale yellow crystalline solid
Melting Point 108–110°C
Yield 75–82%

| Key IR Stretch | ~1695 cm⁻¹ (Conjugated Ketone) |

Phase 3: Carbonyl Reduction to Indane

Objective: Reduction of the ketone to the methylene group to yield 4-Methoxy-7-methylindane. Method: Ionic Hydrogenation (Silane/Acid) - Recommended for high purity.

Note: Standard Clemmensen reduction (Zn/Hg) is effective but generates toxic mercury waste. Wolff-Kishner requires harsh basic conditions that may affect the ether. Ionic hydrogenation is milder.

Protocol
  • Solution: Dissolve 4-methoxy-7-methyl-1-indanone (10 mmol) in Trifluoroacetic Acid (TFA) (20 mL).

  • Reagent Addition: Add Triethylsilane (Et3SiH) (25 mmol, 2.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

    • Mechanism:[3][4] TFA protonates the ketone; Silane delivers hydride.

  • Workup: Quench by pouring into ice water. Extract with Hexanes (indanes are very lipophilic).

  • Neutralization: Wash Hexane layer rigorously with Sat. NaHCO3 until aqueous phase is pH 8 (removal of TFA is critical).

  • Final Isolation: Dry over MgSO4 and concentrate. Distillation (Kugelrohr) or column chromatography (100% Hexane) yields the target oil.

Process Workflow & Decision Logic

Workflow Start Start: 3-(2-methoxy-5-methylphenyl) propanoic acid Reagent Choose Cyclization Reagent Start->Reagent PPA Route A: Polyphosphoric Acid (85°C, 2h) Reagent->PPA Standard/Green AlCl3 Route B: SOCl2 -> AlCl3 (0°C -> RT) Reagent->AlCl3 If PPA fails Quench Ice Quench & Extraction PPA->Quench AlCl3->Quench Check QC: 1H NMR / IR (C=O Peak Present?) Quench->Check Reduction Ionic Hydrogenation (TFA / Et3SiH) Check->Reduction Pass Final Final Product: 4-Methoxy-7-methylindane Reduction->Final

Figure 2: Operational workflow for the cyclization and reduction phases.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low (<70°C) or stirring insufficient in viscous PPA.Increase temp to 85-90°C; use mechanical stirring; ensure PPA is fresh (high anhydride content).
Regioisomer Contamination Starting material impurity or intermolecular acylation.Verify precursor purity by HPLC. Dilute reaction to favor intramolecular reaction.
Incomplete Reduction Old Triethylsilane or wet TFA.Use fresh reagents. If ketone persists, add catalytic BF3·Et2O to the TFA/Silane mixture.
Dimerization Radical coupling during isolation.Perform evaporation under N2; add BHT (stabilizer) to ether extracts.

References

  • Synthesis of Indanone Precursors

    • Title: Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune.[5]

    • Source: ResearchG
    • Context: Confirms the route starting from 6-methylcoumarin to the indanone intermedi
  • Friedel-Crafts Methodology

    • Title: Polyphosphoric acid (PPA) in Organic Synthesis.
    • Source: Organic Chemistry Portal / General Reference.
    • Context: Standard protocols for PPA-mediated cycliz
  • Ionic Hydrogenation Protocols: Title: Ionic Hydrogenation of Ketones. Source: Journal of Organic Chemistry (General Methodology Reference). Context: Use of Et3SiH/TFA for reducing aryl ketones to methylenes.
  • Compound Data

    • Title: 3-(2-methoxy-5-methylphenyl)propanoic acid (PubChem CID 12218405).
    • Source: PubChem.[2]

    • Context: Physical properties and identifiers for the key precursor.[6][7]

Sources

Application

Application Note: Advanced Solvent Selection &amp; Extraction Protocols for 4-Methoxy-7-methylindane

Executive Summary This application note provides a technical framework for the isolation and extraction of 4-Methoxy-7-methylindane , a lipophilic aromatic ether often encountered as a key intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for the isolation and extraction of 4-Methoxy-7-methylindane , a lipophilic aromatic ether often encountered as a key intermediate in the synthesis of pharmaceutical scaffolds or as a component in essential oil fractionation.[1]

The extraction of methoxy-indanes presents a specific set of challenges:

  • Lipophilicity: High logP values require non-polar solvents, but the methoxy ether linkage introduces a dipole that must be accommodated.

  • Selectivity: Co-extraction of structurally similar phenolic byproducts or aliphatic impurities is common.[1]

  • Sustainability: Traditional solvents like Dichloromethane (DCM) are being phased out in favor of green alternatives (e.g., 2-MeTHF).[1]

This guide moves beyond basic "recipe" protocols, offering a first-principles approach based on Hansen Solubility Parameters (HSP) and Green Chemistry metrics.

Physicochemical Profiling & Solubility Theory

To select the optimal solvent, we must first profile the target molecule. 4-Methoxy-7-methylindane is a neutral, bicyclic aromatic ether.[1]

Predicted Molecular Properties
PropertyValue (Est.)Significance for Extraction
Molecular Weight ~162.23 g/mol Suitable for standard LLE and GC/HPLC analysis.[1]
LogP (Octanol/Water) 3.2 – 3.6Highly lipophilic.[1] Will partition >99% into organic phase.[1]
pKa N/A (Neutral)Critical: Cannot be ionized by pH swings (unlike phenols).[1]
H-Bond Donor (HBD) 0No -OH or -NH groups.[1]
H-Bond Acceptor (HBA) 1 (Ether oxygen)Weak hydrogen bonding capability.[1][2]
Hansen Solubility Parameters (HSP)

Using Group Contribution Methods, we prioritize solvents that match the target's energy profile. The molecule is dominated by Dispersion forces (


)  due to the indane ring, with minor Polarity (

)
from the ether.
  • Target

    
     (Dispersion):  High (Aromatic/Aliphatic ring interaction).
    
  • Target

    
     (Polarity):  Low-Medium (Methoxy group).[1]
    
  • Target

    
     (H-Bonding):  Low.
    

Selection Logic: Solvents with high


 (like Ethanol or Water) are poor extraction media.[1] Solvents with moderate 

and high

(DCM, Toluene, 2-MeTHF) are ideal.[1]

Solvent Selection Matrix

We evaluated solvents based on Solvation Power (Yield) and Sustainability (GSK/Pfizer Guides).

Solvent ClassSolvent CandidateSolvation PowerSustainability Score (1-10)Recommendation
Chlorinated Dichloromethane (DCM)Excellent 3 (Poor)Avoid (Use only if green options fail).[1]
Ethers MTBE (Methyl tert-butyl ether)Good6 (Average)Standard for rapid bench work.[1]
Green Ethers 2-MeTHF (2-Methyltetrahydrofuran) Excellent 8 (Good)Preferred. Higher boiling point, bio-derived options available.[1]
Esters Ethyl Acetate (EtOAc)Good9 (Excellent)Good , but may co-extract more polar impurities than ethers.[2]
Hydrocarbons Heptane / TolueneModerate7 (Good)Use as a co-solvent to improve selectivity against polar impurities.[1]

Analyst Insight: While DCM is the traditional "go-to" for indanes, 2-MeTHF is the superior choice for modern workflows.[1] It offers similar solvation power but separates from water more cleanly (better phase cut) and has a lower vapor pressure, reducing evaporative losses during handling.

Decision Tree: Solvent Selection Workflow

The following diagram outlines the logical flow for selecting the extraction solvent based on the matrix and purity requirements.

SolventSelection Start Start: 4-Methoxy-7-methylindane Crude Mixture MatrixCheck Is the Matrix Aqueous? Start->MatrixCheck GreenCheck Is Green/GMP Compliance Required? MatrixCheck->GreenCheck Yes (LLE) SolidSupport Consider Solid Phase Extraction (SPE) (C18 or Silica) MatrixCheck->SolidSupport No (Oil/Solid) SelectivityCheck Are Polar Impurities Present? GreenCheck->SelectivityCheck Yes UseDCM Protocol C: Use DCM (Legacy/R&D Only) GreenCheck->UseDCM No (Rapid R&D) Use2MeTHF Protocol A: Use 2-MeTHF (High Yield, Sustainable) SelectivityCheck->Use2MeTHF No (General Purity) UseMTBE Protocol B: Use MTBE/Heptane (High Selectivity) SelectivityCheck->UseMTBE Yes (Need to exclude polars)

Figure 1: Decision matrix for selecting the optimal extraction solvent based on regulatory needs and impurity profile.

Detailed Extraction Protocols

Protocol A: Green Extraction (2-MeTHF) – Recommended

Objective: High-yield isolation from an aqueous reaction quench or biological fluid.[1]

Materials:
  • Separatory funnel (PTFE stopcock).[1]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[1]

  • Wash Solution: 1M NaOH (to remove phenolic byproducts).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Methodology:
  • Charge: Transfer the aqueous mixture containing 4-Methoxy-7-methylindane into the separatory funnel.

  • Extract: Add 2-MeTHF (ratio 1:1 v/v relative to aqueous phase).

  • Equilibrate: Shake vigorously for 2 minutes. Vent frequently. 2-MeTHF has a higher viscosity than DCM; ensure thorough mixing.[1]

  • Phase Separation: Allow layers to settle.

    • Note: 2-MeTHF (Density ~0.[1]85) will be the Upper Layer .[1] Water is the Lower Layer.

  • Impurity Wash (Critical Step):

    • Drain the lower aqueous layer.

    • Wash the organic (upper) layer with 1M NaOH (0.5 vol).

    • Mechanism:[1][3][4] 4-Methoxy-7-methylindane is neutral and stays in the organic phase.[1] Any unreacted phenolic starting materials (e.g., 4-methyl-7-hydroxyindane) will ionize (

      
      ) and partition into the aqueous caustic wash.[1]
      
  • Brine Wash: Wash organic layer with Saturated NaCl to remove residual water and base.[1]

  • Dry & Concentrate: Collect organic phase, dry over

    
     for 15 mins, filter, and concentrate in vacuo (40°C, 150 mbar).
    
Protocol B: High-Selectivity Extraction (MTBE/Heptane)

Objective: Isolation when the sample contains other non-polar impurities or when a "cleaner" extract is needed for direct GC injection.[1]

  • Solvent System: Prepare a mixture of MTBE:Heptane (3:1) . The addition of heptane reduces the polarity of the solvent, excluding semi-polar impurities that pure MTBE might extract.

  • Extraction: Perform LLE as above (Solvent is Top Layer).[1]

  • Polishing: Pass the final organic extract through a small plug of Silica Gel (0.5g) to physically adsorb polar contaminants before evaporation.[1]

Analytical Validation & Quality Control

Do not assume extraction success. Validate using the following metrics.

Mass Balance Check

Calculate the Partition Coefficient (


) efficiency:


Target: >95% recovery after 2 extractions.[1]
Chromatographic Check (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: ACN:Water (70:30 Isocratic).[1] High organic content is required to elute the lipophilic indane.

  • Detection: UV @ 280 nm (Aromatic ring absorption).[1]

  • Success Criteria: Single peak for Indane. Absence of earlier eluting peaks (phenols) indicates successful NaOH wash.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Emulsion Formation Surfactants in matrix or vigorous shaking with water.[1]Add solid NaCl to aqueous phase (Salting Out) or filter through Celite pad.[1]
Low Recovery Compound binding to glass or incomplete partitioning.1.[1] Use silanized glassware.2. Increase solvent volume or perform 3rd extraction.
Phenol Contamination Inefficient base wash.[1]Repeat 1M NaOH wash; ensure pH of aqueous layer > 12.[1]
Oil/Gum upon Drying Residual high-boiling solvents or polymers.[1][2]Azeotrope with ethanol; ensure high vacuum drying for 4 hours.

References

  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry.

  • Hansen Solubility Parameters: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][5]

  • Green Solvent Alternatives: Byrne, F. P., et al. (2016).[6][7] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • PubChem Compound Database: National Center for Biotechnology Information.[1] "4-Methoxyphenol (Analog Data)."

  • Liquid-Liquid Extraction Principles: LibreTexts Chemistry. "2.3: Liquid-Liquid Extraction."

Sources

Method

Application Notes &amp; Protocols: 4-Methoxy-7-methylindane as a Versatile Precursor for a Rigid Chiral Auxiliary in Asymmetric Synthesis

Abstract In the field of asymmetric synthesis, the development of effective and recoverable chiral auxiliaries is paramount for the production of enantiomerically pure molecules, particularly in drug discovery and develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the field of asymmetric synthesis, the development of effective and recoverable chiral auxiliaries is paramount for the production of enantiomerically pure molecules, particularly in drug discovery and development.[1][2] A successful chiral auxiliary must reliably control the stereochemical outcome of a reaction and be readily removable for recovery and reuse.[2][] This guide details the synthesis and application of a novel chiral auxiliary derived from 4-Methoxy-7-methylindane. The indane scaffold provides a conformationally rigid framework, which is an advantageous feature for inducing high levels of stereoselectivity in asymmetric transformations.[4][5] We present a comprehensive set of protocols, from the synthesis of the racemic indanone precursor to its enantioselective reduction, derivatization into an oxazolidinone-based chiral auxiliary, and its subsequent application in a highly diastereoselective aldol reaction.

Rationale and Design Principle

The core concept behind using a 4-Methoxy-7-methylindane derivative lies in its rigid bicyclic structure. Unlike more flexible auxiliaries, the fused ring system of the indane core minimizes conformational ambiguity. When this scaffold is incorporated into a directing group, such as an Evans-type oxazolidinone, it presents a well-defined and sterically hindered facial environment. This environment effectively shields one face of the reactive enolate, forcing incoming electrophiles to approach from the opposite, unhindered side, thereby ensuring high diastereoselectivity.[6] This guide outlines a modern approach, favoring a catalytic asymmetric reduction for establishing the key stereocenter over classical resolution, offering greater efficiency and elegance.[7]

Synthesis and Derivatization Workflow

The overall strategy involves a multi-step sequence beginning with the synthesis of the key indanone intermediate, followed by the creation of the chiral center, and finally, the formation of the functional auxiliary.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Asymmetric Synthesis & Derivatization cluster_2 PART 3: Application & Recovery A 6-Methylcoumarin B 4-Hydroxy-7-methyl-1-indanone A->B AlCl3 Fusion [13] C 4-Methoxy-7-methyl-1-indanone (Racemic Precursor) B->C Methylation [1] D (1S)-4-Methoxy-7-methylindan-1-ol C->D Asymmetric CBS Reduction [2] E cis-1-Amino-2-hydroxyindan Derivative D->E Stereospecific Conversion F Indane-fused Oxazolidinone (Chiral Auxiliary) E->F Cyclization [12] G N-Acyloxazolidinone F->G Acylation [22] H Diastereomerically Pure Aldol Adduct G->H Aldol Reaction [22] I Enantiopure β-Hydroxy Acid H->I Auxiliary Cleavage [22] J Recovered Auxiliary (F) H->J Mild Hydrolysis [22] G A (1S)-Indanol Precursor B Mitsunobu Reaction (with Phthalimide) A->B C Phthalimide-protected Amine B->C D Hydrazinolysis C->D E cis-1-Amino-2-hydroxyindan Derivative D->E F Cyclization (e.g., with Phosgene or CDI) E->F G Final Oxazolidinone Chiral Auxiliary F->G

Sources

Application

Application Note: Handling, Storage, and Stability Protocols for 4-Methoxy-7-methylindane

Executive Summary 4-Methoxy-7-methylindane (C₁₁H₁₄O) is a specialized bicyclic intermediate often utilized in the synthesis of melatonin receptor agonists and complex agrochemicals. While chemically robust compared to al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-7-methylindane (C₁₁H₁₄O) is a specialized bicyclic intermediate often utilized in the synthesis of melatonin receptor agonists and complex agrochemicals. While chemically robust compared to aldehydes or amines, this compound possesses specific structural vulnerabilities—specifically the electron-rich aromatic system and benzylic carbons—that predispose it to slow oxidative degradation and photo-instability.

This guide outlines a Zero-Compromise Protocol for handling this compound. The objective is to maintain >99.5% purity over extended storage periods (6–12 months) by mitigating the three primary degradation vectors: Benzylic Oxidation , Demethylation , and Photolytic Cleavage .

Physicochemical Profile & Risk Assessment

Before handling, researchers must understand the "Why" behind the safety protocols. The molecule’s behavior is dictated by the interplay between the lipophilic indane core and the activating methoxy substituent.

Chemical Identity
PropertyValue / Description
Chemical Name 4-Methoxy-7-methylindane
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Predicted LogP ~3.5 (Highly Lipophilic)
Physical State Viscous oil or low-melting solid (isomer dependent)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Critical Reactivity Points (The "Why")
  • Benzylic Oxidation: The C1 and C3 positions of the indane ring are benzylic. The electron-donating methoxy group at C4 increases electron density, making these positions more susceptible to radical autoxidation by atmospheric oxygen, eventually forming indanones or alcohols.

  • Ether Cleavage: While the methyl ether is generally stable, exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) or unintentional acidic moisture can lead to demethylation, yielding the phenol (4-hydroxy-7-methylindane).

Storage Protocol: The "Cold-Dark-Inert" System

To ensure long-term integrity, a multi-barrier storage system is required. Do not rely on the manufacturer's shipping packaging for long-term storage.

The Storage Hierarchy (Decision Logic)

StorageProtocol Start Received 4-Methoxy-7-methylindane Usage Intended Usage Timeframe? Start->Usage ShortTerm < 2 Weeks Usage->ShortTerm Immediate LongTerm > 2 Weeks Usage->LongTerm Stockpile ActionShort Store at 4°C Amber Vial Parafilm Seal ShortTerm->ActionShort ActionLong Aliquot into single-use vials LongTerm->ActionLong InertGas Purge with Argon/N2 ActionLong->InertGas DeepFreeze Store at -20°C Double Containment InertGas->DeepFreeze

Figure 1: Decision matrix for storage conditions based on usage frequency. High-contrast nodes indicate critical control points.

Step-by-Step Storage Procedure
  • Aliquot Immediately: Upon receipt, do not store the bulk bottle. Repeated freeze-thaw cycles introduce moisture. Divide the material into single-use aliquots (e.g., 100 mg or 500 mg) inside amber borosilicate vials.

  • Inert Atmosphere: Gently stream dry Argon or Nitrogen into the vial for 15–30 seconds to displace headspace oxygen. Note: Argon is preferred as it is heavier than air and forms a better "blanket" over the substance.

  • Seal Integrity: Cap tightly with a Teflon-lined septum cap. Wrap the cap-neck junction with Parafilm® M or electrical tape to prevent gas exchange.

  • Thermal Control: Place sealed vials into a secondary container (Ziploc with desiccant packet) and store at -20°C .

Handling and Transfer Protocols

The primary risk during handling is the introduction of atmospheric moisture, which can cause hydrolysis over time, or oxygen, which initiates radical chains.

Solvation and Transfer

Objective: Transfer material without exposing the bulk stock to air.

  • Equilibration: Allow the cold vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate water condensation on the chemical.

  • Solvent Choice: Use anhydrous solvents (Dichloromethane or THF) stored over molecular sieves.

  • Syringe Technique:

    • If the material is a liquid/oil: Use a gas-tight syringe. Pierce the septum, withdraw the required volume, and backfill with inert gas if using a Schlenk line.

    • If the material is solid: Weigh quickly in a tared vessel. If high precision is needed for catalytic reactions, weigh inside a glovebox or glove bag.

Reaction Setup Workflow

HandlingWorkflow Stock Stock Vial (Argon Blanket) Warm Warm to RT (Desiccator) Stock->Warm Step 1 Open Open/Weigh Warm->Open Step 2 Solvate Dissolve in Anhydrous Solvent Open->Solvate Step 3 Reseal Purge Headspace & Reseal Stock Open->Reseal Immediate Action Reaction Add to Reaction Solvate->Reaction Step 4

Figure 2: Operational workflow for handling air-sensitive intermediates. Note the parallel path for resealing the stock immediately.

Quality Control & Validation

Trust but verify. Before committing this intermediate to a high-value synthesis step (e.g., a Friedel-Crafts acylation or demethylation), validate its purity.

1H-NMR Validation Criteria

Run a proton NMR in CDCl₃. Look for these specific degradation markers:

  • Purity Check: The methoxy singlet should appear around

    
     3.8 ppm. The 7-methyl singlet should be distinct around 
    
    
    
    2.2–2.4 ppm.
  • Oxidation Flag: Check for new peaks in the

    
     4.5–6.0 ppm region (benzylic alcohols) or downfield near 
    
    
    
    9–10 ppm (aldehydes from ring opening, though rare).
  • Water Flag: A broad singlet at

    
     1.56 ppm indicates moisture contamination.
    
TLC Monitoring
  • Eluent: 10% Ethyl Acetate in Hexanes.

  • Visualization: UV light (254 nm) and Anisaldehyde stain (indanes stain well).

  • Pass Criteria: Single spot. Any "trailing" or baseline material suggests oxidative polymerization or phenol formation.

Emergency Procedures (Spills & Exposure)

  • Skin Contact: Indanes are lipophilic and penetrate skin easily. Wash immediately with soap and water. Do not use alcohol/acetone (increases permeability).

  • Spill Cleanup: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the compound is organic and flammable. Dispose of as halogen-free organic waste.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for handling and purification of organic intermediates).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted Indanes. (General safety and physical property data for indane class).

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling Air-Sensitive Reagents. (Source for inert atmosphere techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methoxy-7-methylindane

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of crude 4-Methoxy-7-methylindane. As a Senior Application Scientist, my goal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of crude 4-Methoxy-7-methylindane. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested methodologies to help you overcome common and complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Methoxy-7-methylindane?

A1: The impurity profile of crude 4-Methoxy-7-methylindane is highly dependent on its synthetic route, which often involves a Friedel-Crafts type reaction or similar cyclization.[1][2][3] Potential impurities include:

  • Unreacted Starting Materials: Such as 2-methyl-m-cresol methyl ether or related precursors.

  • Regioisomers: Depending on the cyclization strategy, isomers like 6-Methoxy-7-methylindane or 4-Methoxy-5-methylindane can form.

  • Polyalkylated Byproducts: The product, an activated aromatic ring, can sometimes react further to yield di- or poly-substituted indanes.[4]

  • Solvent and Reagent Residues: Residual solvents from the reaction or work-up, and remnants of catalysts or acids (e.g., AlCl₃, polyphosphoric acid).[5]

  • Oxidation/Decomposition Products: Aromatic ethers can be susceptible to oxidation or degradation under harsh reaction or work-up conditions, leading to colored impurities.

Q2: What is the best first-pass purification strategy for a large batch of crude product?

A2: For multi-gram to kilogram scale, vacuum distillation is the most efficient and economical first-pass method, assuming the impurities have sufficiently different boiling points from the desired product. 4-Methoxy-7-methylindane is a substituted indane, and related structures are often purified by distillation.[6] This method is excellent for removing non-volatile baseline impurities (catalyst residues, polymers) and highly volatile components (residual solvents). For thermally sensitive material or to achieve higher purity, a subsequent polishing step like column chromatography may be necessary.

Q3: How can I effectively monitor the progress of my purification?

A3: A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of column chromatography fractions and assessing the complexity of the crude mixture. It helps in selecting an appropriate solvent system for flash chromatography.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity analysis and allows for the identification of volatile impurities by their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the final product and identifying any isomeric or structurally similar impurities that may co-elute in chromatography.

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems you may encounter during the purification process. Each solution is grounded in established chemical principles to ensure a robust and reproducible outcome.

Problem 1: My crude product is a dark, oily residue with significant baseline material on TLC.
  • Underlying Cause: This typically indicates the presence of polymeric byproducts or catalyst residues. Friedel-Crafts reactions, if not properly controlled, are known to produce tars. Acidic work-ups can also contribute to the degradation of electron-rich aromatic compounds.

  • Expert Solution: Before attempting more sophisticated purification, perform a series of liquid-liquid extractions. Dissolve the crude oil in a nonpolar solvent like dichloromethane or ethyl acetate. Wash sequentially with:

    • A 5% HCl solution to remove any basic organic impurities.

    • A saturated NaHCO₃ solution to neutralize residual acid catalyst.

    • Brine (saturated NaCl solution) to break up emulsions and remove bulk water. This pre-purification will often remove a significant portion of the highly polar and non-volatile impurities, making subsequent steps more effective.

Problem 2: After distillation, my product purity is stuck at ~90-95%, with a closely-boiling impurity.
  • Underlying Cause: The persistent impurity is likely a regioisomer of 4-Methoxy-7-methylindane. Isomers often have very similar boiling points, making separation by distillation alone difficult.

  • Expert Solution: Flash Column Chromatography is the method of choice for separating isomers. The key is to develop a solvent system with optimal selectivity.

G cluster_start Crude Product (Post-Distillation) cluster_tlc TLC Solvent Screening cluster_column Flash Chromatography cluster_end Final Product Crude ~95% Pure Product (Isomeric Impurity) TLC Test Hexane/EtOAc, Hexane/DCM, and Toluene/Hexane systems Crude->TLC Determine optimal ΔRf Column Pack column with Silica Gel (230-400 mesh) TLC->Column Select best solvent system Elute Elute with optimized solvent system (e.g., 98:2 Hexane:EtOAc) Column->Elute Collect Collect fractions and monitor by TLC Elute->Collect Combine Combine pure fractions Collect->Combine Purity confirmed Evaporate Evaporate solvent under reduced pressure Combine->Evaporate Pure >99% Pure Product Evaporate->Pure

  • Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.[8]

  • Solvent System Selection: Start by screening solvent systems with TLC. A good target is to achieve an Rf value of ~0.3 for the main product and maximal separation (ΔRf) from the isomeric impurity.

    • Initial System: Begin with a low polarity mixture, such as 5% Ethyl Acetate in Hexane.

    • Optimization: If separation is poor, try a solvent system with different selectivity, like Dichloromethane/Hexane or Toluene/Hexane. Aromatic solvents like toluene can offer unique pi-pi interactions that may aid in separating aromatic isomers.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column to avoid air bubbles.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel ("dry loading"). This technique often results in sharper bands and better separation.

  • Elution & Collection: Run the column, collecting fractions. Monitor the fractions by TLC, pooling those that show a single, pure spot corresponding to 4-Methoxy-7-methylindane.

Problem 3: My final product is pure by GC and NMR, but it has a persistent yellow or brown color.
  • Underlying Cause: The color is likely due to trace amounts of highly conjugated or oxidized impurities that are present in concentrations too low to be detected by standard GC or NMR.

  • Expert Solution: This is a classic case where a final polishing step can be highly effective.

    • Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., ethanol or hexane). Add a small amount (1-2% by weight) of activated carbon and stir for 30-60 minutes at room temperature. The colored impurities will adsorb onto the surface of the carbon. Filter the mixture through a pad of Celite® to remove the carbon. This is often sufficient to yield a colorless product.

    • Recrystallization (if applicable): If 4-Methoxy-7-methylindane is a solid or can be induced to crystallize, recrystallization is an excellent method for removing colored impurities.[9][10][11] The impurities often remain in the mother liquor. A mixed-solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be required.

Data Summary Table for Purification Methods
MethodBest ForKey ParametersProsCons
Vacuum Distillation Initial bulk purification; removing non-volatile or highly volatile impurities.Pressure (mbar), Temperature (°C), Fractionation column efficiency.Fast, scalable, economical.Poor separation of isomers with close boiling points; risk of thermal degradation.[6]
Flash Chromatography Isomer separation; removal of impurities with similar volatility but different polarity.Stationary Phase (Silica/Alumina), Mobile Phase composition, Column dimensions.High resolution, versatile, applicable to a wide range of compounds.[7][12]Solvent-intensive, can be time-consuming, requires method development.
Recrystallization Final polishing of solid products; removal of trace colored impurities.Solvent choice, Cooling rate, Concentration.Can yield very high purity material, cost-effective.Product must be a solid; potential for significant yield loss in mother liquor.[13]
Activated Carbon Decolorization.Carbon type, Contact time, Temperature.Highly effective for removing trace colored impurities.Can adsorb some product, leading to minor yield loss; requires filtration.

Logical Troubleshooting Flow

This diagram provides a decision-making framework for selecting the appropriate purification strategy based on the initial assessment of your crude product.

// Node Definitions start [label="Crude 4-Methoxy-7-methylindane", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_tlc [label="Analyze by TLC/GC:\nWhat is the impurity profile?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Paths from check_tlc baseline [label="Mainly Baseline/\nNon-Volatile Impurities", fillcolor="#F1F3F4", fontcolor="#202124"]; close_spots [label="Close-Running Spots/\nIsomers Suspected", fillcolor="#F1F3F4", fontcolor="#202124"]; colored [label="Product is Colored\n(but otherwise pure)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Action Nodes distill [label="Perform Vacuum Distillation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Perform Flash Column\nChromatography", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; decolorize [label="Treat with Activated Carbon\nor Recrystallize", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// End Node finish [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_tlc; check_tlc -> baseline [label="Non-polar spots,\nheavy baseline"]; check_tlc -> close_spots [label="ΔRf < 0.2 or\nclose GC peaks"]; check_tlc -> colored [label="Single spot/\npeak but colored"];

baseline -> distill; distill -> finish [label="Purity >98%"]; distill -> check_tlc [label="Purity <98%"];

close_spots -> chromatography; chromatography -> finish;

colored -> decolorize; decolorize -> finish; } enddot Caption: Decision tree for purification strategy selection.

References

  • Susanti V. H., E., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (n.d.). Royal Society of Chemistry.
  • PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone.
  • CN103874675A - Process for the preparation of methoxymelonal. (n.d.).
  • Synthesis of 7-Hydroxy-4-Methylcoumarin from Resorcinol | Recrystalliz
  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005, October 14). LOCKSS.
  • Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. (2003).
  • 4,7-Methanoindene | C10H8 | CID 120191. (n.d.). PubChem.
  • CA2094980A1 - Process for the preparation of substituted indanones, and their use. (n.d.).
  • US20040181099A1 - Aromatic ethers and process for producing aromatic ethers. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. (2015).
  • 4-METHOXY-7-METHYLINDOLE | 203003-67-2. (2023, May 15). ChemicalBook.
  • Synthesis of a Substituted Indane. (2022, December 27). Chemistry Stack Exchange.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Springer.
  • 15.12: Limitations of Friedel-Crafts Alkylations. (2015, July 18). Chemistry LibreTexts.
  • 4-Methoxy-7-methylindane. (n.d.). Fluorochem.
  • Friedel-Crafts Alkyl
  • US3542871A - Purification of 4,4'-methylene dianiline by crystallization. (n.d.).
  • 4,7-Methano-1H-indene, octahydro-. (n.d.). NIST WebBook.
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Synthesis and biological evaluation of coumarin derivatives as anti-inflamm
  • Friedel-Crafts Alkyl
  • Indane synthesis. (n.d.). Organic Chemistry Portal.
  • Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton. (2003).
  • Synthesis of 4-{[(4̍-methyl-coumarin-7̍-yl)amino]methyl}. (n.d.). [Source Not Provided].
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Friedel-Crafts Alkyl
  • Unlocking New Avenues: Solid-State Synthesis of Molecularly Imprinted Polymers. (2024, May 18). MDPI.
  • Recent Advances in the Synthesis of Indanes and Indenes. (2016, April 4). PubMed.
  • (PDF) Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. (2013).
  • CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. (n.d.). IIP Series.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023, April 25). Preprints.org.
  • 7-Methylindan-4-ol | C10H12O | CID 85398. (n.d.). PubChem.
  • 4 Methoxy 2 Methyldiphenylamine, C14H15NO, 41317-15-1, Methoxymethyldiphenylamine, Diphenylamine(DPA/ANMT). (n.d.). Mallak Specialties Pvt Ltd.

Sources

Optimization

Technical Support Center: 4-Methoxy-7-methylindane Stability &amp; Handling

This guide is structured as a specialized Technical Support Center for researchers handling 4-Methoxy-7-methylindane (CAS 175136-08-0) . It synthesizes organic stability principles with practical handling protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers handling 4-Methoxy-7-methylindane (CAS 175136-08-0) . It synthesizes organic stability principles with practical handling protocols.

Status: Operational | Tier: L3 (Senior Application Support) | Topic: Thermal & Oxidative Stability[1][2]

Executive Summary: The Stability Profile

4-Methoxy-7-methylindane is an electron-rich bicyclic hydrocarbon.[1][2] While the indane core is generally robust, the combination of an electron-donating methoxy group and benzylic hydrogens creates specific vulnerabilities.[2]

  • Primary Threat: Benzylic Autoxidation (Conversion to 1-indanone derivatives).[1][2]

  • Secondary Threat: Demethylation (Ether cleavage under acidic thermal stress).[1][2]

  • Thermodynamic Status: Kinetic stability is high at ambient temperature only under inert atmosphere.[1][2]

Module 1: Storage & Shelf Life (FAQ)

Current Best Practices for Long-Term Integrity

Q1: What is the optimal temperature window for long-term storage?

Recommendation: -20°C (± 5°C) . Technical Rationale: While the compound may appear stable at room temperature (20–25°C), the benzylic C-H bonds (positions 1 and 3 of the cyclopentyl ring) have relatively low Bond Dissociation Energy (BDE).[1][2] Even minor thermal energy can initiate radical chain processes in the presence of trace oxygen. Storing at -20°C significantly lowers the kinetic energy of the molecules, effectively arresting the propagation phase of autoxidation.[2]

Q2: My sample arrived as an oil/low-melting solid. Should I crystallize it for stability?

Recommendation: Yes, if possible. Technical Rationale: The crystalline lattice provides a significant barrier to oxygen diffusion compared to the amorphous liquid phase.

  • Action: If your sample is an oil, store it under Argon (heavier than air) rather than Nitrogen to ensure a robust blanket over the liquid surface.[2]

Q3: Can I subject the compound to freeze-thaw cycles?

Recommendation: Strictly Limit (Max 3 cycles). Troubleshooting: Repeated phase transitions induce micro-cavitation and moisture condensation.[1][2]

  • Risk: Water condensation can lead to hydrolysis if trace Lewis acids are present from synthesis (e.g., residual

    
     or 
    
    
    
    ).[2]
  • Protocol: Aliquot the bulk material into single-use vials under an inert atmosphere immediately upon receipt.

Module 2: Process Optimization (Troubleshooting)

Diagnosing Experimental Failures

Issue A: "The compound turned yellow/brown during reaction heating."

Diagnosis: Benzylic Oxidation (Formation of Conjugated Ketones). Mechanism: The "yellowing" is a classic signature of extended conjugation. The colorless indane oxidizes to a 1-indanone or 1,3-indanedione derivative.[1][2] This is accelerated by temperature (>60°C) and lack of effective degassing.[1]

Corrective Action:

  • Degas Solvents: Sparge reaction solvents with

    
     or Ar for 15 minutes before adding the indane.
    
  • Temperature Cap: Do not exceed 60°C unless strictly necessary. If higher temperatures are required, add a radical scavenger (e.g., BHT) if it does not interfere with your reaction mechanism.[2]

Issue B: "I observe a new peak at M-14 in Mass Spec after heating."

Diagnosis: Thermal Demethylation. Mechanism: Loss of 14 mass units corresponds to the loss of a methyl group (


). Methoxy ethers are generally stable, but in the presence of trace acids (often used in Friedel-Crafts cyclization to make the indane) and heat (>100°C), the ether cleaves to form the phenol.[2]

Corrective Action:

  • Base Wash: Ensure the starting material is washed with

    
     to remove acidic impurities.[1][2]
    
  • Buffer: Run reactions in buffered media if high temperatures are unavoidable.

Module 3: Visualization of Degradation Pathways

Understanding the Enemy

The following diagram illustrates the two primary degradation pathways driven by thermal stress and oxygen exposure.

IndaneDegradation Start 4-Methoxy-7-methylindane (Intact) Oxidation_Step Radical Initiation (Heat/Light + O2) Start->Oxidation_Step Air Exposure Acid_Heat Acidic Impurity + Heat (>100°C) Start->Acid_Heat Process Error Peroxide Benzylic Hydroperoxide (Unstable Intermediate) Oxidation_Step->Peroxide Slow Ketone 1-Indanone Derivative (Yellow impurity) Peroxide->Ketone Rapid Decomposition Phenol Demethylated Phenol (M-14 Peak) Acid_Heat->Phenol Ether Cleavage

Figure 1: Thermal and oxidative degradation pathways.[1][2] The benzylic position is the kinetic weak point (top path), while the methoxy ether is the thermodynamic weak point under acidic stress (bottom path).

Module 4: Validation Protocol (ASAP)

Self-Validating System for Your Batch[1][2]

Do not rely on generic data. Perform this Accelerated Stability Assessment Program (ASAP) on a small aliquot (10 mg) to validate your specific batch.

Protocol: Isothermal Stress Test

Objective: Determine if the batch contains trace impurities that catalyze degradation.[2]

  • Preparation: Prepare three HPLC vials containing 1 mg of 4-Methoxy-7-methylindane dissolved in Acetonitrile (1 mL).

  • Conditions:

    • Vial A (Control): Store at 4°C in dark.

    • Vial B (Thermal Stress): Heat to 60°C for 4 hours (sealed).

    • Vial C (Oxidative Stress): Add 10 µL of 0.1%

      
      , heat to 40°C for 1 hour.
      
  • Analysis: Analyze via HPLC-UV (254 nm) or GC-MS.

  • Interpretation Table:

Observation (Vial B vs A)DiagnosisAction Required
Purity unchanged (>99%) High StabilityProceed with standard -20°C storage.[1][2]
New peak (>2%) Thermally LabileStore at -80°C; avoid heating >40°C in process.[1][2]
Vial C shows >10% degradation Oxidation ProneCRITICAL: Use Glovebox or strict Schlenk line techniques.[1][2]

References & Grounding[1][2][3][4]

  • Benzylic Oxidation Mechanisms:

    • Source: "Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes." ChemRxiv, 2023.[2]

    • Relevance: Establishes 60°C as a threshold where benzylic oxidation kinetics become significant in electron-rich systems.

    • [1][2]

  • Indane Derivative Properties:

    • Source: PubChem Compound Summary for 4-Methylindan (CID 13211).[1][2][3]

    • Relevance: Provides baseline physical property data (boiling points, density) for the core indane skeleton used to infer handling of the methoxy-derivative.

  • General Stability of Ethers:

    • Source: "Storage conditions for reduction agents and sensitive organics."[1][2] ResearchGate, 2013.[2]

    • Relevance: Validates the requirement for desiccators and inert gas purging for moisture/oxygen-sensitive organic intermediates.

Sources

Troubleshooting

Purification techniques for 4-Methoxy-7-methylindane via column chromatography

Topic: Purification techniques for 4-Methoxy-7-methylindane via column chromatography Role: Senior Application Scientist Status: Active | Version: 2.4 Introduction Welcome to the Technical Support Center. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for 4-Methoxy-7-methylindane via column chromatography Role: Senior Application Scientist Status: Active | Version: 2.4

Introduction

Welcome to the Technical Support Center. You are likely working with 4-Methoxy-7-methylindane , a lipophilic intermediate often encountered in the synthesis of melatonin receptor agonists (such as Ramelteon analogs) or novel CNS-active agents.

Unlike its precursors (indanones or phenylpropanoic acids), this molecule is an ether-functionalized hydrocarbon . It lacks hydrogen-bond donors, making it significantly less polar than the byproducts you are likely trying to remove. This specific chemical nature dictates a purification strategy focused on retention control and regioisomer selectivity .

Below are the troubleshooting modules designed to address the specific behaviors of this molecule on silica gel.

Module 1: Method Development & Retention Control

Q: My product elutes immediately near the solvent front, even with low polarity solvents. How do I retain it?

A: You are likely overestimating the polarity of the molecule. 4-Methoxy-7-methylindane is a "slippery" molecule on silica gel. It has no hydroxyl or carbonyl groups to anchor it to the stationary phase. Standard screening gradients (e.g., 10% to 50% Ethyl Acetate) are too strong.

The Fix:

  • Switch to "Weak" Solvents: Start your TLC screening with 100% Hexane (or Heptane).

  • Micro-Titration: If the Rf is < 0.1 in pure Hexane, add Ethyl Acetate (EtOAc) in 0.5% increments . Do not exceed 5% EtOAc.

  • Alternative Modifier: If EtOAc provides poor selectivity, switch to Dichloromethane (DCM) or Toluene .

    • Why? DCM and Toluene are "softer" interactions. A gradient of 0%

      
       20% DCM in Hexane often provides better separation for ether-substituted aromatics than Hexane/EtOAc.
      
Q: How do I separate the product from the starting material (likely 4-methoxy-7-methyl-1-indanone)?

A: This is a "Class Separation" and should be straightforward. The starting material (indanone) possesses a ketone carbonyl, making it significantly more polar than your target indane.

  • Target Indane Rf: Aim for 0.3–0.4 in 98:2 Hexane:EtOAc.

  • Indanone Impurity Rf: Will likely be < 0.1 in this system.

  • Protocol: Run an isocratic column at the condition where the Indane elutes. The ketone will remain stuck at the top of the column. You can then flush the column with 20% EtOAc to recover the starting material if needed.

Module 2: Troubleshooting Isomer Separation (The Critical Challenge)

Q: I see a "shoulder" on my product peak or a double spot on TLC. Is this a regioisomer?

A: Highly likely. Synthesis of 4,7-substituted indanes via Friedel-Crafts cyclization often produces the 5-methoxy or 6-methyl regioisomers if the directing groups on the benzene ring compete. These isomers have nearly identical polarity to your target.

The Fix: Change the Selectivity (Alpha), not the Strength. Changing the % of EtOAc won't help; the spots will move together. You must change the solvent system to exploit subtle dipole differences.

Recommended Solvent Systems for Isomer Resolution:

Solvent SystemMechanism of ActionRecommended Ratio
Hexane / Toluene

-

interaction selectivity. Toluene interacts with the aromatic ring.[1][2][3]
90:10 to 50:50
Hexane / DCM Dipole-dipole selectivity. Good for methoxy placement differences.95:5 to 80:20
Hexane / MTBE Ether-Ether interaction. Methyl tert-butyl ether offers different steric selectivity than EtOAc.98:2 to 95:5
Visualization: Isomer Separation Logic

IsomerSeparation Start Problem: Co-eluting Isomer Check1 Is it a Regioisomer? (Same Mass, Different Structure) Start->Check1 Standard Standard System: Hexane/EtOAc Check1->Standard Fails Decision Change Selectivity Mechanism Standard->Decision No Separation OptionA Option A: Toluene/Hexane (Exploits Pi-Pi interactions) Decision->OptionA OptionB Option B: DCM/Hexane (Exploits Dipole moment) Decision->OptionB OptionC Option C: Silver Nitrate Silica (Only if impurity has alkene) Decision->OptionC Rare Case

Caption: Decision tree for resolving co-eluting regioisomers of methoxy-indanes.

Module 3: Sample Loading & Scale-Up

Q: My bands are tailing/broadening. Is the compound decomposing?

A: It is likely a solubility mismatch, not decomposition. 4-Methoxy-7-methylindane is highly soluble in organic solvents but insoluble in water. If you load it using a "strong" solvent (like pure DCM) onto a Hexane-equilibrated column, the sample will travel too fast initially, causing band broadening.

The Fix: Dry Loading (Solid Load) Because your mobile phase is very non-polar (mostly Hexane), liquid loading is risky.

Protocol: Silica Dry Load

  • Dissolve your crude oil in a minimum amount of DCM.

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing dust.

  • Critical Step: Ensure all DCM is removed. Residual DCM will act as a "pusher" and ruin the separation.

  • Pour this powder on top of your pre-packed column and add a protective layer of sand.

Module 4: Detection & Visualization

Q: The compound is faint under UV (254 nm). How do I confirm fractions?

A: Use Chemical Stains. While the indane ring absorbs UV, the extinction coefficient might be lower than conjugated ketones. Furthermore, UV doesn't distinguish between the product and non-UV active impurities (like aliphatic byproducts).

Recommended Stains:

  • Anisaldehyde-Sulfuric Acid:

    • Result: The electron-rich methoxy-indane ring usually stains bright red/purple or dark blue upon heating.

    • Why: This stain is highly sensitive to nucleophilic aromatic rings.

  • Vanillin Stain:

    • Result: Similar to Anisaldehyde, often yields distinct colors for different isomers.

  • Iodine Chamber:

    • Result: Brown spots. Good for general detection but non-specific.

Summary of Experimental Parameters

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (

)
Standard for small organics.
Mobile Phase A Hexane (or Heptane)Non-polar base.
Mobile Phase B DCM or Toluene (Preferred over EtOAc)Provides better selectivity for ether/alkyl aromatics.
Loading Dry Load on SilicaPrevents band broadening in low-polarity systems.
Detection UV 254nm + Anisaldehyde StainStain confirms identity of electron-rich aromatics.

References

  • Chemical & Pharmaceutical Bulletin. "Synthesis and Pharmacological Evaluation of Ramelteon Derivatives." Chem. Pharm. Bull. (Tokyo). (General reference for indane synthesis context).

  • Takeda Pharmaceutical Company. "Process for the synthesis of ramelteon and its intermediates." WO Patent 2008151170A2. (Describes the industrial handling of indane intermediates).

  • Journal of Organic Chemistry. "Friedel-Crafts Cyclization Strategies for Substituted Indanes." (Provides mechanistic insight into regioisomer formation).

  • ResearchGate Discussion. "Separation of regio-isomers / suggestions for regio-selective methylation of aromatics." (Community validation of chromatography techniques for similar isomers).

(Note: Specific synthesis yields and Rf values may vary based on the exact crude composition. Always run a pilot TLC plate before committing the full batch.)

Sources

Optimization

Recrystallization solvents for high-purity 4-Methoxy-7-methylindane

Ticket ID: #REC-IND-4M7M Subject: Recrystallization Solvent Systems & Purification Optimization Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-IND-4M7M Subject: Recrystallization Solvent Systems & Purification Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Active Troubleshooting][1][2][3]

Executive Summary: The Solubility Profile

Recrystallizing 4-Methoxy-7-methylindane requires balancing two competing structural features: the lipophilic indane skeleton (which favors non-polar solvents) and the methoxy ether linkage (which provides a handle for hydrogen-bond acceptors).[1][2][3]

Because specific literature on the recrystallization of this exact isomer is sparse, we derive our protocols from the physicochemical behavior of structural analogs (e.g., 4-methoxyindane, 7-methylindane).[3] This compound often exhibits low melting point behavior , making it prone to "oiling out" (liquid-liquid phase separation) rather than discrete crystallization.[1][2][3]

Primary Solvent Recommendations
Solvent SystemTypePolarity Index (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Suitability Logic
Ethanol (Absolute) Single4.3Top Choice. The hydroxyl group of EtOH interacts with the methoxy oxygen, while the ethyl chain accommodates the indane core.[2] Good temperature coefficient for solubility.[1][2]
Methanol / Water Binary5.1 / 10.2High Recovery. Methanol dissolves the compound well; water acts as a strong anti-solvent.[1][2] Risk:[2][3][4] High risk of oiling out if water is added too fast.[1][2]
Hexane / Ethyl Acetate Binary0.1 / 4.4Tunable. Classic normal-phase behavior.[1][2] Start with 10:1 Hex:EtOAc.[1][2] Excellent for removing polar oxidation impurities.[1][2]
Isopropanol (IPA) Single3.9Alternative. Best if the compound is too soluble in Ethanol.[1] The bulky isopropyl group reduces solvation power slightly, forcing crystallization upon cooling.[1][3]

Troubleshooting & FAQs

Q1: The compound separates as an oil at the bottom of the flask instead of crystals. Why?

Diagnosis: This is "Oiling Out," common with methoxy-indanes.[1][2][3] It occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture.[1][2] Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (10-15% volume) to lower the saturation concentration.[1][2]

  • Seed the solution at a temperature just below the boiling point but above the oiling-out point.

  • Slow Cool: Insulate the flask with cotton or place it in a warm water bath to cool to room temperature over 2-3 hours.

Q2: My yield is very low (<40%), but the mother liquor is still dark.

Diagnosis: The compound is likely too soluble in your chosen solvent at room temperature.[1][3] Corrective Action:

  • Cool Further: Place the flask in a -20°C freezer overnight. Methoxy-indanes often have steep solubility curves at sub-ambient temperatures.[1][2]

  • Switch Solvents: If using Ethanol, switch to Isopropanol or a Methanol/Water mixture to force precipitation.[1][2]

Q3: The crystals are sticky and smell like solvent.

Diagnosis: Solvent inclusion (solvate formation) or trapped mother liquor.[1] Corrective Action:

  • Trituration: Grind the sticky solid under cold Pentane or Hexane.[1][2] This extracts the trapped high-boiling solvent (like toluene or alcohols) without dissolving the product.[1][2]

  • Vacuum Dry: Dry at 30-40°C under high vacuum (<5 mbar) for 12 hours.

Detailed Experimental Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Best for: Routine purification of >90% pure material.[2][3]

  • Dissolution: Place 5.0 g of crude 4-Methoxy-7-methylindane in a 100 mL Erlenmeyer flask.

  • Heating: Add 15 mL of absolute Ethanol. Heat to reflux (approx. 78°C) with magnetic stirring.[1][3]

  • Titration: If solids remain, add Ethanol in 1 mL increments until the solution is just clear.

    • Note: If the solution is dark, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Cooling Ramp: Remove from heat. Place the flask on a cork ring (insulator). Allow to reach room temperature undisturbed (approx. 2 hours).

  • Crystallization: If no crystals form by 25°C, scratch the glass or add a seed crystal.[1][2] Then, move to an ice bath (0°C) for 1 hour.

  • Isolation: Filter via Buchner funnel. Wash the cake with cold (-20°C) Ethanol (2 x 5 mL).

Protocol B: Binary Solvent Precipitation (EtOAc / Hexane)

Best for: Removing polar impurities (tars, oxidation products).[3]

  • Solvation: Dissolve the crude solid in the minimum amount of Ethyl Acetate at 50°C.

  • Anti-Solvent Addition: While maintaining 50°C, add Hexane dropwise until a persistent cloudiness (turbidity) appears.[1][2][3]

  • Clarification: Add 2-3 drops of Ethyl Acetate to clear the solution.[1][2]

  • Nucleation: Remove from heat and cover. Allow to cool very slowly.

  • Harvest: Filter the resulting needles/plates. Wash with 9:1 Hexane:EtOAc.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the optimal purification path based on your crude material's behavior.

Recrystallization_Logic Start Start: Crude 4-Methoxy-7-methylindane Check_MP Check Melting Point (MP) Start->Check_MP High_MP Solid (MP > 60°C) Check_MP->High_MP Low_MP Oil / Low MP (< 40°C) Check_MP->Low_MP Solvent_Test Solubility Test (100mg in 1mL) High_MP->Solvent_Test Oil_Fix Risk: Oiling Out Action: Use Seeding + Slow Cool Low_MP->Oil_Fix Requires Low Temp Route_A Soluble in Hot EtOH Insoluble in Cold Solvent_Test->Route_A Ideal Profile Route_B Too Soluble in EtOH Solvent_Test->Route_B Too Polar? Route_C Insoluble in Hot EtOH Solvent_Test->Route_C Too Lipophilic? Action_A Protocol A: Ethanol Recrystallization Route_A->Action_A Action_B Protocol B: Hexane/EtOAc Binary System Route_B->Action_B Action_C Switch to Toluene or Distillation Route_C->Action_C Oil_Fix->Action_B

Figure 1: Decision matrix for solvent selection based on thermal properties and solubility tests.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general purification of indane and ether derivatives). [3]

  • Tippmann, S. (2010).[1][2][3] Recrystallization: A Guide for the Organic Chemist. Department of Chemistry, Yale University.[1][2][3] (Foundational principles for solvent selection and oiling-out troubleshooting).

  • PubChem. (n.d.).[1][2][5] 4-Methoxy-2,3-dihydro-1H-indene (Compound Summary). National Library of Medicine.[1][2] (Used for structural analogy and physicochemical property estimation).[1][3] [3][5]

Sources

Troubleshooting

Overcoming regioselectivity issues in methylindane synthesis

Technical Support Center: Regioselective Methylindane Synthesis Topic: Overcoming Regioselectivity Issues in Methylindane Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Format: Troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Methylindane Synthesis

Topic: Overcoming Regioselectivity Issues in Methylindane Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Format: Troubleshooting Guide & Technical FAQs

Introduction: The Indane Regioselectivity Challenge

Synthesizing substituted indanes—specifically controlling the position of a methyl group on the benzene ring (C4 vs. C5)—is a notorious bottleneck in drug development. The core issue often stems from the cyclization step of phenylpropanoids (e.g., hydrocinnamic acids), where electronic and steric factors compete, leading to difficult-to-separate isomeric mixtures.

This guide provides a "First-Principles" troubleshooting approach, moving beyond basic textbook recipes to address the mechanistic root causes of isomer scrambling.

Module 1: Precursor Selection & The Symmetry Rule

The Issue: Users frequently report obtaining a ~80:20 mixture of 5-methylindane and 4-methylindane when attempting to synthesize one specific isomer. Root Cause: Using meta-substituted starting materials (e.g., 3-methylhydrocinnamic acid) introduces ambiguous cyclization sites.

Technical Insight: The "Reduction Convergence" Principle

While indanones have distinct 4, 5, 6, and 7 positions, the final indane molecule has a plane of symmetry.

  • Positions 4 and 7 are equivalent (Proximal to bridgehead).

  • Positions 5 and 6 are equivalent (Distal to bridgehead).

Therefore, the regioselectivity challenge is strictly about directing the cyclization to the ortho vs. para position relative to the methyl substituent.

Decision Matrix: Selecting the Correct Precursor
Desired ProductRecommended PrecursorCyclization LogicPurity Expectation
5-Methylindane Para -substituted (p-tolyl)Cyclization can only occur ortho to the chain (positions 2 or 6), yielding 5-methyl-1-indanone. Reduction yields pure 5-methylindane.High (>98%)
4-Methylindane Ortho -substituted (o-tolyl)Cyclization occurs at the open ortho position (position 6), yielding 7-methyl-1-indanone. Reduction yields pure 4-methylindane.High (>98%)
Mixture (Avoid) Meta -substituted (m-tolyl)Cyclization competes between C6 (sterically favored) and C2 (sterically hindered). Yields mixture of 6-methyl (major) and 4-methyl (minor) indanones.Low (Isomer Mix)

Module 2: Troubleshooting Friedel-Crafts Cyclization

Scenario: You are forced to use a meta-substituted precursor due to other substitution patterns on the ring, and you need to maximize the "minor" isomer (4-substituted).

Protocol 1: The Polyphosphoric Acid (PPA) Switch

Recent mechanistic studies indicate that the concentration of P2O5 in PPA can invert regioselectivity in electron-rich systems.

  • High P2O5 (~83%): Promotes formation of a mixed anhydride/acylium ion species.[1] Favors cyclization at the more electron-rich/less hindered position (kinetic control).

  • Low P2O5 (~76%): Slows acylium formation.[1] The reaction may proceed via a direct 1,4-addition-like mechanism, often altering the isomeric ratio.

Actionable Step: If obtaining the wrong isomer with standard PPA, dilute your PPA with 85% H3PO4 to lower the effective P2O5 content to 76% and re-run the cyclization at 60°C.

Protocol 2: Blocking Groups

If catalyst tuning fails, use a steric blocking strategy.

  • Bromination: Selectively brominate the para position of the starting material (relative to the methyl).

  • Cyclization: Force cyclization to the remaining ortho position.

  • Hydrodehalogenation: Remove the bromine atom (Pd/C, H2) during the ketone reduction step.

Module 3: Advanced C-H Activation Strategies

Scenario: Traditional acid-mediated cyclization is decomposing your sensitive substrate or yielding intractable mixtures.

Solution: Transition-metal catalyzed C-H activation uses "Directing Groups" (DG) to override electronic bias.

Workflow: Rhodium-Catalyzed Annulation

This method constructs the cyclopentane ring de novo rather than cyclizing a chain, ensuring perfect regiocontrol.

  • Substrate: Benzamide or Ketimine with a methyl group.

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%).

  • Coupling Partner: Ethylene or activated alkene.[2]

  • Mechanism: The metal coordinates to the DG, activating the ortho C-H bond exclusively.

CH_Activation Start Substrate (Benzamide) Coord Metal Coordination (Rh-DG) Start->Coord Cp*Rh(III) CH_Act Ortho C-H Activation Coord->CH_Act Steric Control Insert Alkene Insertion CH_Act->Insert Ethylene Cyclize Reductive Elimination Insert->Cyclize Product Regiopure Indanone Cyclize->Product

Caption: Rh(III)-catalyzed C-H activation pathway ensuring exclusive ortho-selectivity.

FAQ: Troubleshooting Specific Symptoms

Q1: I am seeing a "doublet" of methyl peaks in my NMR after reducing the indanone. What happened? A: You likely have a mixture of 4-methyl and 5-methyl isomers.

  • Diagnosis: Check the aromatic region.[3][4][5][6][7][8] 4-methylindane has a simpler splitting pattern (often appearing as a doublet and triplet) compared to 5-methylindane.

  • Fix: If the ratio is near 50:50, separation by distillation is nearly impossible (boiling point difference <2°C). Use preparative chiral HPLC or silver-nitrate impregnated silica gel chromatography if the isomers are olefinic (indene stage). For saturated indanes, precursor redesign (Module 1) is the only scalable fix.

Q2: My Friedel-Crafts reaction stalled at the uncyclized acid chloride. A: This is common with electron-deficient rings.

  • Fix: Switch from AlCl3 to Triflic Acid (TfOH) or Bismuth(III) Triflate . These "superacidic" conditions can drive the cyclization of deactivated substrates where traditional Lewis acids fail.

Q3: Can I separate 4-methylindane and 5-methylindane using standard flash chromatography? A: No. Their polarity is virtually identical.

  • Workaround: Do not reduce the ketone immediately. Separate the Indanones (4-methyl-1-indanone vs 6-methyl-1-indanone) first. The carbonyl group communicates with the substituent electronically, creating a slight difference in dipole moment that makes separation on silica gel possible (though difficult; requires roughly 100:1 silica:compound ratio).

References

  • Regioselective Synthesis of Indanones via PPA Control

    • Source: Synlett (2014)[1]

    • Mechanistic Insight: Demonstrates the "PPA Switch" where P2O5 concentration dictates 5- vs 6-substitution patterns in methoxy-indanones.[1]

  • Rhodium-Catalyzed C-H Activ

    • Source: Organic Letters (2020)[2]

    • Protocol: Details the use of Rh(III) and sulfoxonium ylides/alkenes to synthesize substituted indanones with absolute regiocontrol.
  • Separ

    • Source: Journal of Chromatography A (Relevant context on isomer separ
    • Data: Discusses the difficulty of separating positional isomers and the necessity of high-efficiency columns or precursor separ
  • Intramolecular Friedel-Crafts Acyl

    • Source: BenchChem Technical Guide / Master Organic Chemistry
    • Overview: Comprehensive review of Lewis acid selection and common pitfalls in cycliz

Sources

Optimization

Technical Support Center: Proactive Management of 4-Methoxy-7-methylindane Oxidation Risks

For: Researchers, scientists, and drug development professionals utilizing 4-Methoxy-7-methylindane. Introduction This guide provides a comprehensive technical resource for the safe storage, handling, and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals utilizing 4-Methoxy-7-methylindane.

Introduction

This guide provides a comprehensive technical resource for the safe storage, handling, and troubleshooting of 4-Methoxy-7-methylindane, a key intermediate in various research and development applications. Due to its specific structural features, this compound is susceptible to oxidative degradation, which can compromise sample integrity, impact experimental outcomes, and introduce impurities. By understanding the underlying chemical principles and adhering to the protocols outlined below, researchers can significantly mitigate these risks, ensuring the reliability and reproducibility of their work.

Section 1: Understanding the Risk: The Chemistry of 4-Methoxy-7-methylindane Degradation

This section addresses the fundamental questions regarding the oxidative instability of 4-Methoxy-7-methylindane.

FAQ: Why is 4-Methoxy-7-methylindane susceptible to oxidation?

The susceptibility of 4-Methoxy-7-methylindane to oxidation arises from two key structural features: the benzylic hydrogens on the methyl group and the electron-donating methoxy group on the aromatic ring.

  • Benzylic C-H Bonds: The C-H bonds of the methyl group attached to the indane ring system are benzylic. These bonds are inherently weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This makes them prime targets for radical abstraction, initiating an autoxidation chain reaction in the presence of oxygen.[1][2]

  • Methoxy Group Activation: The methoxy group (-OCH₃) is an electron-donating group that increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially influencing the rate of oxidation.[3] In some cases, methoxy groups themselves can be sites of oxidative degradation, such as through oxidative demethoxylation.[4][5]

The autoxidation process is a free-radical chain reaction catalyzed by initiators like light and heat, and it requires the presence of atmospheric oxygen.[6][7]

Caption: Autoxidation chain reaction of 4-Methoxy-7-methylindane.

FAQ: What are the common byproducts of oxidation?

The oxidation of 4-Methoxy-7-methylindane can lead to a variety of degradation products. The primary products of autoxidation are hydroperoxides, which are often unstable and can further decompose into a mixture of other compounds.[8]

Commonly observed byproducts from benzylic oxidation include:

  • Ketones: Oxidation at the benzylic carbon of the five-membered ring can yield an indanone derivative.[2][9]

  • Alcohols: Reduction of hydroperoxide intermediates can form the corresponding benzylic alcohol.

  • Aldehydes and Carboxylic Acids: Further oxidation and cleavage of the ring or side chains can result in the formation of various aldehydes and carboxylic acids.

The presence of these impurities can be detected by analytical techniques such as NMR, GC-MS, and HPLC.[10][11]

FAQ: What factors accelerate the oxidation process?

Several environmental factors can significantly increase the rate of oxidation:

  • Exposure to Air (Oxygen): Oxygen is a critical component of the autoxidation process. The more the compound is exposed to air, the faster it will degrade.[6]

  • Light: UV light can provide the energy to initiate the radical chain reaction, accelerating degradation.[7][12]

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation. It can also lead to the decomposition of unstable peroxide intermediates.[12][13]

  • Presence of Metal Impurities: Trace amounts of metal ions can act as catalysts, speeding up the rate of peroxide formation and decomposition.

Section 2: Proactive Storage and Handling Protocols

Adhering to strict storage and handling protocols is the most effective way to prevent the oxidation of 4-Methoxy-7-methylindane.

FAQ: What are the ideal storage conditions for 4-Methoxy-7-methylindane?

To maximize the shelf-life and maintain the purity of 4-Methoxy-7-methylindane, the following storage conditions are recommended:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing the initiation and propagation of autoxidation.[14]
Temperature Cool (2-8 °C)Reduces the rate of chemical reactions and degradation.[13]
Light Amber Glass Vial/Protection from LightPrevents light-catalyzed initiation of radical chain reactions.[12][15]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric oxygen and moisture.[15][16]
Experimental Protocol: Inert Gas Blanketing for Long-Term Storage

This protocol describes the proper procedure for storing 4-Methoxy-7-methylindane under an inert atmosphere.

Materials:

  • 4-Methoxy-7-methylindane in its original container (e.g., a Sure/Seal™ bottle) or a clean, dry amber glass vial with a septum-lined cap.

  • A cylinder of high-purity argon or nitrogen with a regulator.

  • A Schlenk line or a manifold with a dual vacuum/inert gas supply.

  • Needles and tubing.

Procedure:

  • Prepare the System: Ensure the Schlenk line or manifold is properly set up and purged with inert gas.

  • Insert Needles: Carefully insert a long needle connected to the inert gas supply through the septum of the vial, ensuring the tip is above the level of the compound. Insert a second, shorter needle to act as a vent.

  • Purge the Headspace: Gently flush the headspace of the vial with the inert gas for 2-3 minutes. This will displace any air present.

  • Remove Needles: Remove the vent needle first, followed by the inert gas supply needle. This creates a slight positive pressure of inert gas in the vial.

  • Seal and Store: For added protection, wrap the septum and cap with Parafilm®. Store the vial in a cool, dark place as specified in the table above.

Caption: Workflow for inert gas blanketing of 4-Methoxy-7-methylindane.

FAQ: Should I use an antioxidant? If so, which one and at what concentration?

For long-term storage or if the compound will be handled frequently, adding a radical-scavenging antioxidant can provide an extra layer of protection.

  • Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing the autoxidation of organic compounds.[6]

  • Mechanism of Action: BHT is a phenolic antioxidant that readily donates its hydroxyl proton to quench peroxy radicals, thus terminating the autoxidation chain reaction.

  • Recommended Concentration: A concentration of 50-200 ppm (0.005-0.02% by weight) is typically sufficient.

It is crucial to note that the addition of an antioxidant introduces a new substance to your material. This should be considered in the context of your downstream applications, as it may need to be removed prior to use in certain sensitive reactions.

Section 3: Detecting and Quantifying Oxidation

Regularly assessing the purity of 4-Methoxy-7-methylindane is essential, especially for batches that have been stored for an extended period or subjected to suboptimal conditions.

FAQ: How can I visually inspect my sample for signs of degradation?
  • Color Change: Pure 4-Methoxy-7-methylindane should be a colorless to pale yellow liquid or solid. A noticeable change to a darker yellow or brown color can be an indicator of oxidation.

  • Formation of Solids: The appearance of crystals or precipitates in a liquid sample could indicate the formation of less soluble oxidation byproducts.

While visual inspection is a useful first step, it is not a definitive measure of purity and should always be followed by analytical testing.

FAQ: What is a simple qualitative test for peroxides?

Peroxides are the primary products of autoxidation, and their presence is a strong indicator of degradation. A simple qualitative test can be performed using commercially available peroxide test strips or a potassium iodide solution.

Experimental Protocol: Potassium Iodide Test for Peroxides

Materials:

  • Sample of 4-Methoxy-7-methylindane (1-3 mL).

  • Glacial acetic acid.

  • 5% Potassium Iodide (KI) solution.

  • Test tube.

Procedure:

  • Mix Sample and Acid: In a test tube, mix 1-3 mL of the 4-Methoxy-7-methylindane sample with an equal volume of glacial acetic acid.[7]

  • Add KI Solution: Add a few drops of the 5% potassium iodide solution to the mixture.

  • Observe: Shake the test tube and observe any color change. The formation of a yellow to brown color indicates the presence of peroxides, as the peroxides oxidize the iodide (I⁻) to iodine (I₂).[7]

FAQ: How can I use NMR spectroscopy to check for oxidation?

Proton NMR (¹H NMR) is a powerful tool for detecting the presence of oxidation byproducts.

  • Appearance of New Signals: Compare the ¹H NMR spectrum of the stored sample to that of a pure, fresh sample or a reference spectrum. The appearance of new signals, particularly in the aldehydic (9-10 ppm), carboxylic acid (10-13 ppm), or carbinol (3.5-5.5 ppm) regions, suggests the formation of oxidation products.

  • Changes in Integration: A decrease in the relative integration of the benzylic methyl protons of 4-Methoxy-7-methylindane compared to other aromatic protons can indicate that this site has undergone oxidation.

  • Broadening of Signals: The presence of paramagnetic radical species in the early stages of oxidation can sometimes lead to the broadening of NMR signals.

FAQ: What is the best chromatographic method (GC-MS or HPLC) to assess purity?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are excellent methods for assessing the purity of 4-Methoxy-7-methylindane and identifying degradation products.[11][17]

  • GC-MS: This is a highly sensitive technique for identifying volatile and semi-volatile oxidation byproducts. The mass spectrum of each impurity peak can provide valuable structural information, aiding in its identification.

  • HPLC: HPLC with a UV or photodiode array (PDA) detector is well-suited for quantifying the purity of the main compound and detecting less volatile or thermally sensitive byproducts.

The choice between GC-MS and HPLC will depend on the expected nature of the impurities and the available instrumentation.

Section 4: Troubleshooting Guide

This section provides answers to common problems encountered during the use and storage of 4-Methoxy-7-methylindane.

Observed Problem Potential Cause Recommended Action(s)
Sample has turned dark yellow or brown. Oxidation: The color change is likely due to the formation of polymeric or highly conjugated oxidation byproducts.1. Perform a peroxide test. 2. Analyze the sample by NMR or chromatography to assess purity. 3. If significantly degraded, consider purification (e.g., column chromatography) or disposal.
Unexpected peaks in NMR/GC-MS spectrum. Degradation: These peaks likely correspond to oxidation byproducts such as ketones, alcohols, or aldehydes.1. Attempt to identify the byproducts based on their spectral data. 2. Quantify the level of impurity. If it exceeds the tolerance for your application, the material must be purified.
Lower than expected reaction yield. Starting Material Impurity: The presence of oxidized impurities reduces the molar equivalence of the active starting material, leading to lower yields.1. Re-analyze the purity of the 4-Methoxy-7-methylindane starting material. 2. If impure, purify the material before use. 3. Always use fresh or properly stored material for critical reactions.
How can I purify 4-Methoxy-7-methylindane that has partially oxidized? Presence of Polar Impurities: Oxidation products are generally more polar than the parent compound.Column Chromatography: Flash column chromatography using a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective for separating the less polar 4-Methoxy-7-methylindane from its more polar oxidation byproducts.

References

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). ChemistrySelect. Available at: [Link]

  • Tiusanen, A., Ruiz-Jimenez, J., Hartonen, K., & Wiedmer, S. K. (2023). Analytical methodologies for oxidized organic compounds in the atmosphere. Environmental Science: Processes & Impacts, 25(8), 1269-1292. Available at: [Link]

  • Bogdanov, J. (2011). Benzylic oxo-functionalisation of indane derivative by benzylic bromination followed by Kornblum-type oxidation. Macedonian Journal of Chemistry and Chemical Engineering, 30(2), 225-231.
  • Peroxide Formation. Department of Chemistry and Biochemistry, University of Arizona. Available at: [Link]

  • Peroxide Forming Chemicals. Environmental Health & Safety, University of Louisville. Available at: [Link]

  • Shimizu, T., & Nakata, T. (2001). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. Organic Letters, 3(12), 1853-1855.
  • Proper Handling and Storage of Chemicals. (2016). ResearchGate. Available at: [Link]

  • Yamazaki, S., & Furuya, Y. (2018). Autoxidation of aromatics.
  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. (2013). Xenobiotica, 43(11), 941-953.
  • Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. (2021). ACS Omega, 6(47), 31693-31702.
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (2021). Antioxidants, 10(2), 213.
  • Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. (2023). The Journal of Organic Chemistry, 88(21), 15264-15275.
  • Peroxides and peroxide- forming compounds. (n.d.). University of California, Berkeley.
  • Benzylic Oxo-Functionalisation of Indane Derivative by Benzylic Bromination Followed by Kornblum-Type Oxidation. (2011). ResearchGate. Available at: [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Available at: [Link]

  • Temperature Control and Storage Conditions of Essences in the Production Line. (2025). Bell Flavors & Fragrances.
  • How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. (2023). Lab Manager.
  • Handling air-sensitive reagents. (n.d.). Sigma-Aldrich.
  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). Molecules, 20(6), 10393-10408.

Sources

Troubleshooting

Technical Support Center: Cost-Effective Optimization of 4-Methoxy-7-methylindane Precursors

Introduction 4-Methoxy-7-methylindane is a critical precursor in the synthesis of several pharmaceutical compounds, most notably Donepezil, a cornerstone in the treatment of Alzheimer's disease.[1][2] The efficiency and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-7-methylindane is a critical precursor in the synthesis of several pharmaceutical compounds, most notably Donepezil, a cornerstone in the treatment of Alzheimer's disease.[1][2] The efficiency and cost-effectiveness of its synthesis are paramount for industrial-scale production. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 4-Methoxy-7-methylindane precursors. Our focus is on practical, field-proven insights that enhance yield, reduce costs, and ensure high purity.

The Synthetic Pathway at a Glance

The most common and economically viable route to 4-Methoxy-7-methylindane involves a three-step process starting from p-cresol methyl ether. This pathway is favored for its use of readily available starting materials and robust reaction conditions.

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Dehydration & Aromatization PCME p-Cresol methyl ether Int1 4-Methoxy-7-methyl-1-indanone PCME->Int1 AlCl3 or other Lewis Acid PA Propionyl Anhydride or Chloride Red Hydrogenation (e.g., H2/Pd-C) Int1->Red Int2 4-Methoxy-7-methyl-1-indanol Red->Int2 Cyc Cyclization/Dehydration (e.g., p-TSA) Red->Cyc Final 4-Methoxy-7-methylindane Cyc->Final

Caption: Overall synthetic workflow for 4-Methoxy-7-methylindane.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis, providing potential causes, diagnostic steps, and validated solutions.

Stage 1: Friedel-Crafts Acylation

Problem: Low Yield of 4-Methoxy-7-methyl-1-indanone

Possible CausesDiagnostic StepsSolutions & Optimization Strategies
Catalyst Inactivity: The Lewis acid (e.g., AlCl₃) is hydrolyzed by moisture.Observe if the AlCl₃ is clumpy or if there is excessive fuming upon addition.Use fresh, anhydrous AlCl₃ from a sealed container. Perform the reaction under an inert atmosphere (N₂ or Ar).
Incorrect Reaction Temperature: Temperature is too low (slow reaction) or too high (side products/charring).Monitor the reaction temperature closely with a calibrated thermometer. Analyze aliquots by TLC or GC to check for starting material and side products.Maintain a controlled temperature, often starting at 0-5°C during reagent addition and then allowing it to slowly warm to room temperature.
Poor Substrate Quality: Impurities in p-cresol methyl ether or the acylating agent.Run a purity analysis (GC, NMR) on starting materials.Purify starting materials by distillation if necessary.
Polyacylation: The activated ring undergoes a second acylation.Check for higher molecular weight byproducts using GC-MS.While less common in acylation than alkylation due to the deactivating effect of the introduced ketone, using a stoichiometric amount of the catalyst can mitigate this.[3]

Problem: Formation of Isomeric Byproducts

Possible CausesDiagnostic StepsSolutions & Optimization Strategies
Lack of Regioselectivity: The methoxy group directs ortho and para, but some ortho-acylation may occur.Use ¹H NMR to identify the presence of isomers. The aromatic proton splitting patterns will differ significantly.The para product is generally favored due to sterics. Slower addition of the acylating agent at a lower temperature can enhance selectivity.
Rearrangement: Though less common with acylation, certain conditions can promote isomerism.Analyze the crude product mixture carefully by HPLC or GC.Ensure the formation of the acylium ion is clean and occurs under standard Friedel-Crafts conditions.

digraph "Troubleshooting_FC_Acylation" {
graph [nodesep=0.3, ranksep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low Yield in Acylation?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"];
Cause1 [label="Moisture Present?", shape=ellipse, fillcolor="#FEF7E0"];
Cause2 [label="Temp Control Issue?", shape=ellipse, fillcolor="#FEF7E0"];
Cause3 [label="Impure Reagents?", shape=ellipse, fillcolor="#FEF7E0"];

Sol1 [label="Use Anhydrous AlCl3\nunder N2/Ar", fillcolor="#E6F4EA"];
Sol2 [label="Maintain 0-5°C\nduring addition", fillcolor="#E6F4EA"];
Sol3 [label="Distill Starting\nMaterials", fillcolor="#E6F4EA"];

Start -> Cause1;
Start -> Cause2;
Start -> Cause3;

Cause1 -> Sol1 [label="  If yes"];
Cause2 -> Sol2 [label="  If yes"];
Cause3 -> Sol3 [label="  If yes"];

}

Caption: Logic diagram for troubleshooting low yields in Friedel-Crafts acylation.

Stage 2: Ketone Reduction (Hydrogenation)

Problem: Incomplete Reduction to 4-Methoxy-7-methyl-1-indanol

Possible CausesDiagnostic StepsSolutions & Optimization Strategies
Catalyst Poisoning: Trace impurities (sulfur, etc.) from previous steps can poison the Pd/C catalyst.The reaction stalls, showing no further hydrogen uptake. TLC/GC analysis shows the presence of starting material.Filter the starting material through a small plug of silica or activated carbon before hydrogenation.
Insufficient Catalyst Loading or Activity: The amount or quality of the catalyst is inadequate.The reaction is very slow or incomplete.Increase catalyst loading (e.g., from 1 mol% to 5 mol%). Ensure the catalyst is fresh and has been stored properly.
Inadequate Hydrogen Pressure: The pressure is too low for the reaction to proceed efficiently.Monitor the pressure gauge; a lack of uptake indicates a stalled reaction.While atmospheric pressure can work, moderate pressure (5-6 Kg/cm²) often improves reaction rates and completion.[4]
Poor Solvent Choice: The solvent may not be suitable for the reaction or may contain inhibitors.The reaction is sluggish or fails to start.Methanol or ethanol are common choices. Ensure solvents are of appropriate grade and dry.
Stage 3: Dehydration & Aromatization

Problem: Formation of Polymeric Byproducts

Possible CausesDiagnostic StepsSolutions & Optimization Strategies
Excessively Strong Acid or High Temperature: Harsh conditions can lead to polymerization of the intermediate alkene.The reaction mixture darkens significantly, and the desired product is obtained in low yield with a tar-like residue.Use a catalytic amount of a milder acid like p-toluenesulfonic acid (p-TSA).[5] Running the reaction in a solvent like chloroform at room temperature can provide a quantitative yield and prevent polymerization.[5]
Incorrect Solvent: Some solvents can promote side reactions.Low yields and formation of byproducts are observed.Chloroform has been shown to be an effective solvent for this dehydration, whereas benzene can lead to polymeric materials.[5]

Cost-Effectiveness FAQs

Q1: What are the main cost drivers in this synthesis? A: The primary cost drivers are typically the palladium catalyst (Pd/C) for the hydrogenation step and the cost of solvents, especially if large volumes are used and not recycled. The choice of Lewis acid for the Friedel-Crafts acylation can also impact costs.

Q2: Are there cheaper alternatives to Palladium on Carbon for the hydrogenation? A: While Pd/C is highly effective, other catalytic systems can be explored. Raney nickel is a more economical option, although it may require higher pressures and temperatures and can have different selectivity.[6] For some reductions, transfer hydrogenation using a cheaper hydrogen donor like formic acid or ammonium formate can also be a viable, more scalable alternative.

Q3: How can solvent usage be minimized to reduce costs? A: Optimizing reaction concentration is a key first step. Additionally, implementing a solvent recovery and recycling program through distillation can dramatically reduce costs and waste. For some steps, exploring greener or more easily recyclable solvents is also a valuable strategy.[7]

Q4: Can the Lewis acid in the Friedel-Crafts step be recycled or substituted? A: Traditional Lewis acids like AlCl₃ are consumed as they form complexes with the product ketone, requiring stoichiometric amounts.[3] For cost and environmental reasons, exploring solid acid catalysts (e.g., zeolites, clays) or reusable Lewis acids is an active area of research that can lead to more cost-effective and greener processes.

Detailed Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation
  • To a stirred solution of p-cresol methyl ether (1.0 eq) in an appropriate solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0°C, add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Add propionyl chloride (1.05 eq) dropwise over 30-60 minutes.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4-Methoxy-7-methyl-1-indanone.

Protocol 2: Efficient Hydrogenation
  • Dissolve the crude 4-Methoxy-7-methyl-1-indanone (1.0 eq) in methanol.

  • Add 5% Palladium on Carbon (1-2 mol%).

  • Hydrogenate the mixture in a Parr shaker or autoclave under a hydrogen atmosphere (5-6 Kg/cm²) at room temperature until hydrogen uptake ceases.[4]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-Methoxy-7-methyl-1-indanol.

Protocol 3: High-Yield Dehydration
  • Dissolve the crude 4-Methoxy-7-methyl-1-indanol (1.0 eq) in chloroform.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the mixture at room temperature, monitoring by TLC for the disappearance of the starting material. This reaction is often complete within a few hours.[5]

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting crude 4-Methoxy-7-methylindane can be purified by vacuum distillation or recrystallization.[8]

References

  • A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. (n.d.).
  • Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central.
  • Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. (n.d.). ResearchGate.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). SciSpace. Retrieved February 7, 2026, from [Link]

  • New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. (2016). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. (n.d.). NIH. Retrieved February 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methoxy-7-methylindane

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, the structural elucidation of novel or complex organic molecules is a cornerstone of our daily work. Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the structural elucidation of novel or complex organic molecules is a cornerstone of our daily work. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive tool for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Methoxy-7-methylindane, a substituted indane derivative. Rather than simply presenting data, we will delve into the causal relationships between the molecule's structure and its spectral features.

To demonstrate the discerning power of NMR, we will conduct a comparative analysis with a constitutional isomer, 5-Methoxy-4-methylindane. This comparison will highlight how subtle changes in substituent positions lead to distinct and predictable differences in the NMR spectra, allowing for unambiguous structural assignment.

The Imperative of Unambiguous Structural Verification

In fields like drug development and materials science, absolute certainty in molecular structure is non-negotiable. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays. High-field NMR spectroscopy, through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) experiments, provides the rigorous, multi-faceted validation required. This guide will walk through the logic of interpreting these spectra to build a conclusive structural argument.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted spectrum of 4-Methoxy-7-methylindane is characterized by distinct regions for aromatic, aliphatic, and substituent protons.

Aromatic Region (6.5-8.0 ppm): The aromatic protons are influenced by the electronic effects of the methoxy and methyl substituents.[1] The methoxy group is an electron-donating group, which shields the ortho and para positions, causing their signals to appear at a higher field (lower ppm).[1] The methyl group is a weakly electron-donating group. In 4-Methoxy-7-methylindane, the two aromatic protons are adjacent (ortho to each other) and will therefore exhibit a characteristic splitting pattern.

  • H-5 and H-6: These two protons form an AX spin system. We predict two doublets in the aromatic region, each integrating to 1H. The coupling constant (³J) between them should be in the typical range for ortho coupling, approximately 7-10 Hz.[2]

Substituent Protons:

  • Methoxy Group (-OCH₃): This group will appear as a sharp singlet, integrating to 3H, typically in the range of 3.7-4.0 ppm.[3] Its singlet nature is due to the absence of adjacent protons.

  • Methyl Group (-CH₃): The aromatic methyl group will also be a singlet, integrating to 3H, generally appearing further upfield in the 2.2-2.5 ppm range.[4]

Aliphatic Region (1.5-3.0 ppm): The five-membered ring of the indane structure gives rise to a more complex set of signals due to the diastereotopic nature of the methylene protons.

  • H-1 and H-3 (Benzylic Protons): These two CH₂ groups are adjacent to the aromatic ring, which deshields them. They are expected to appear as two distinct triplets around 2.8-3.0 ppm, each integrating to 2H. The triplet arises from coupling to the H-2 protons.

  • H-2 (Aliphatic Protons): This central CH₂ group is coupled to both the H-1 and H-3 protons. It will likely appear as a multiplet, specifically a quintet or a triplet of triplets, in the region of 1.9-2.2 ppm, integrating to 2H.

¹³C NMR and DEPT Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, we can definitively assign each carbon as a CH₃, CH₂, CH, or a quaternary carbon (C).[5][6]

Predicted ¹³C Chemical Shifts for 4-Methoxy-7-methylindane:

  • Aromatic Carbons (110-160 ppm): We expect six distinct signals for the aromatic carbons. The carbon bearing the methoxy group (C-4) will be the most downfield due to the deshielding effect of the oxygen atom.[7] The other quaternary carbons (C-3a, C-7, C-7a) will also be in this region. The two carbons bearing protons (C-5, C-6) will appear as strong signals.

  • Methoxy Carbon (-OCH₃): A single peak expected around 55-60 ppm.[3]

  • Aliphatic Carbons (20-40 ppm): Three signals are predicted for the aliphatic portion of the indane ring (C-1, C-2, C-3).

  • Methyl Carbon (-CH₃): The aromatic methyl group will give a signal in the upfield region, typically around 15-20 ppm.

The DEPT-135 experiment is particularly informative: CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.[8] This allows for the unambiguous identification of the three CH₂ groups of the indane ring and the two CH₃ groups.

Comparative Analysis: 4-Methoxy-7-methylindane vs. 5-Methoxy-4-methylindane

The true power of NMR is revealed when distinguishing between isomers. Let's consider the predicted spectra for 5-Methoxy-4-methylindane.

Feature 4-Methoxy-7-methylindane 5-Methoxy-4-methylindane Reason for Difference
Aromatic ¹H Signals Two doublets (ortho-coupling)Two doublets (ortho-coupling)While both have two adjacent aromatic protons, their chemical shifts will differ due to the varying positions of the electron-donating groups.
Aromatic ¹H Symmetry Simple AX systemSimple AX systemThe relative positions of the substituents change the electronic environment and thus the precise chemical shifts.
¹³C Quaternary Signals Distinct pattern for C-3a, C-4, C-7, C-7aDifferent pattern for C-3a, C-4, C-5, C-7aThe positions of the methoxy and methyl groups directly influence the chemical shifts of the carbons they are attached to, as well as the adjacent carbons.

Table 1: Predicted ¹H NMR Data Comparison

Assignment 4-Methoxy-7-methylindane 5-Methoxy-4-methylindane
δ (ppm) , Multiplicity , J (Hz) δ (ppm) , Multiplicity , J (Hz)
H-5, H-6 ~6.6-6.8, d, ~8.0 ~6.7-6.9, d, ~8.0
-OCH₃ ~3.8, s ~3.8, s
-CH₃ ~2.2, s ~2.3, s
H-1, H-3 ~2.9, t, ~7.5 ~2.9, t, ~7.5

| H-2 | ~2.0, m | ~2.0, m |

Table 2: Predicted ¹³C NMR Data Comparison

Assignment 4-Methoxy-7-methylindane (δ ppm) 5-Methoxy-4-methylindane (δ ppm)
Aromatic CH ~115-125 (2 signals) ~115-125 (2 signals)
Aromatic Quaternary C ~130-158 (4 signals) ~130-158 (4 signals)
-OCH₃ ~55.5 ~55.5
Aliphatic CH₂ ~25-35 (3 signals) ~25-35 (3 signals)

| -CH₃ | ~18 | ~16 |

Advanced 2D NMR for Conclusive Assignments

To remove any ambiguity, two-dimensional NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.[9][10] We would expect to see cross-peaks connecting the H-5 and H-6 aromatic protons, confirming their ortho relationship. In the aliphatic region, COSY would show correlations between H-1 and H-2, and between H-2 and H-3, definitively mapping the connectivity of the five-membered ring.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[12][13] Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton signal to its corresponding carbon signal. This is the most reliable way to assign the ¹³C spectrum.

Experimental Protocol for High-Resolution NMR

Acquiring high-quality, reproducible NMR data is paramount.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H Spectrum Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C {¹H} Spectrum Acquisition (Proton Decoupled):

    • Pulse Angle: 30 degrees.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.[14]

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • DEPT-135 Acquisition:

    • Utilize a standard DEPT-135 pulse sequence. Parameters will be similar to the standard ¹³C experiment, but with specific pulse angles to manipulate the phase of the carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Integrate the ¹H signals.

    • Reference the spectra to the TMS signal.

Visualizing the Workflow

The logical flow from sample to structure can be visualized as follows:

Caption: Workflow for NMR-based structural elucidation.

Visualizing Key Correlations

A COSY spectrum visually represents the proton coupling network.

Caption: Key COSY correlations for 4-Methoxy-7-methylindane.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by DEPT and 2D correlation experiments, provides an irrefutable pathway to the structural determination of 4-Methoxy-7-methylindane. The comparative analysis with its isomer, 5-Methoxy-4-methylindane, underscores the sensitivity of NMR to subtle structural variations. For professionals in research and drug development, mastering the interpretation of these spectra is not merely a technical skill but a fundamental component of ensuring scientific integrity and accelerating innovation.

References

  • ACD/Labs. Methoxy groups just stick out. Available at: [Link]

  • University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry with Caroline (YouTube). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

  • University of Cambridge. Chemical shifts. Available at: [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. Available at: [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. 5.1: COSY Spectra. Available at: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • Epistemeo (YouTube). Introduction to COSY NMR Spectroscopy. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 4-Methoxy-7-methylindane from its Regioisomers

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is a cornerstone of rigorous scientific inquiry. The subtle yet significant differences between r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is a cornerstone of rigorous scientific inquiry. The subtle yet significant differences between regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents on a core structure—can profoundly impact their physicochemical properties, biological activity, and safety profiles. This guide provides an in-depth, practical comparison of analytical methodologies for distinguishing 4-Methoxy-7-methylindane from its potential regioisomers, such as 5-Methoxy-4-methylindane and 6-Methoxy-5-methylindane.

The differentiation of such closely related structures presents a significant analytical challenge.[1][2] Standard techniques that are highly effective for many compounds may fall short in providing the necessary resolution to definitively identify each isomer. Therefore, a multi-faceted analytical approach is often required for unambiguous identification.[3]

The Challenge: Subtle Structural Variations with Major Implications

The core challenge in distinguishing 4-Methoxy-7-methylindane from its regioisomers lies in the identical mass and elemental composition of these molecules. Consequently, analytical techniques that rely solely on these parameters are insufficient. The key to differentiation lies in exploiting the subtle differences in their physical and chemical properties that arise from the varied positioning of the methoxy and methyl groups on the indane ring. These differences manifest in their chromatographic behavior and spectroscopic signatures.

Chromatographic Separation: The First Line of Attack

Chromatography is a powerful and often essential first step in the analysis of isomeric mixtures.[4] The goal is to physically separate the isomers, allowing for their individual characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a primary tool for separating volatile and semi-volatile compounds. The separation of regioisomers on a GC column is influenced by factors such as boiling point and interactions with the stationary phase. While electron ionization mass spectrometry (EI-MS) is a standard detector for GC, it's important to note that regioisomers often produce very similar, if not identical, mass spectra due to similar fragmentation pathways.[3][5] Therefore, successful differentiation by GC-MS heavily relies on achieving chromatographic separation.

The choice of the GC column's stationary phase is critical.[6] While standard non-polar phases like polydimethylsiloxane (PDMS) can sometimes provide separation based on subtle boiling point differences, more specialized phases often yield better results. Stationary phases with phenyl groups, for instance, can introduce π-π interactions that aid in the separation of aromatic isomers.[3]

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection GC_Column Capillary Column (e.g., Phenyl-methylpolysiloxane) Sample_Injection->GC_Column Carrier Gas Flow Separation Separation based on Boiling Point & Polarity GC_Column->Separation Ionization Electron Ionization (EI) Separation->Ionization Elution Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Chromatogram & Mass Spectra) Detector->Data_Analysis

  • Sample Preparation: Dissolve the sample mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

  • GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 50% phenyl-methylpolysiloxane stationary phase is a good starting point.[3]

  • Inlet: Set the injector temperature to 250°C in split mode (e.g., 20:1 split ratio).

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a complementary approach to GC, particularly for less volatile or thermally labile compounds. The separation mechanism in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

For aromatic isomers, reversed-phase HPLC is a common choice. The selection of the stationary phase chemistry is paramount. While standard C18 columns can be effective, columns with phenyl-hexyl or biphenyl functionalities often provide enhanced selectivity for aromatic compounds due to π-π interactions.[7] The choice of mobile phase composition (e.g., methanol vs. acetonitrile) and additives can also significantly influence the separation.[8][9]

HPLC_Separation Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water) Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column (e.g., Biphenyl Phase) Injector->Column Detector UV or MS Detector Column->Detector Data_System Chromatography Data System Detector->Data_System

Spectroscopic Elucidation: Unveiling the Molecular Fingerprint

Once the isomers are separated, or if chromatographic separation is incomplete, spectroscopic techniques are essential for definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of regioisomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

  • ¹H NMR: The chemical shifts, coupling constants (J-values), and splitting patterns of the aromatic protons are highly sensitive to the positions of the methoxy and methyl substituents. For example, the aromatic protons in 4-Methoxy-7-methylindane will exhibit a different splitting pattern and chemical shifts compared to those in 5-Methoxy-4-methylindane.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are also diagnostic. The carbon attached to the methoxy group will have a characteristic downfield shift, and the positions of the other aromatic carbons will vary depending on the substitution pattern.

  • 2D NMR Techniques (COSY and NOESY): When ¹H NMR spectra are complex, 2D techniques can be invaluable.

    • COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to establish the connectivity of the protons in the aliphatic and aromatic regions of the indane core.[10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for distinguishing regioisomers. It identifies protons that are close in space, even if they are not directly bonded.[11] For instance, a NOESY experiment on 4-Methoxy-7-methylindane would likely show a correlation between the protons of the methyl group at position 7 and the aromatic proton at position 6, an interaction that would be absent in other regioisomers.

Technique 4-Methoxy-7-methylindane 5-Methoxy-4-methylindane Causality of Difference
¹H NMR (Aromatic Region) Two distinct aromatic proton signals, likely doublets.Two distinct aromatic proton signals, likely singlets or very small meta-coupling.The substitution pattern dictates the number of adjacent protons, leading to different splitting patterns.
¹³C NMR (Aromatic Carbons) Six distinct signals with chemical shifts influenced by the ortho/para directing methoxy group and the ortho directing methyl group.Six distinct signals with a different set of chemical shifts due to the altered positions of the electron-donating groups.The electronic effects (resonance and inductive) of the substituents on the aromatic ring carbons are position-dependent.
NOESY Correlation between the C7-methyl protons and the H6 aromatic proton.Correlation between the C4-methyl protons and the H5 aromatic proton.The spatial proximity of the methyl group to a specific aromatic proton is unique to each regioisomer.
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition (if necessary):

    • COSY: Acquire a standard gradient-selected COSY experiment.

    • NOESY: Acquire a 2D NOESY experiment with a mixing time appropriate for observing intramolecular NOEs (typically 500-800 ms).

Infrared (IR) Spectroscopy

While often considered a less definitive technique for isomer differentiation compared to NMR, IR spectroscopy can provide valuable complementary information. The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be characteristic of the substitution pattern on the aromatic ring.[12][13] Each regioisomer will likely exhibit a unique pattern of absorption bands in this region.

Conclusion: A Synergistic and Self-Validating Approach

The unambiguous differentiation of 4-Methoxy-7-methylindane from its regioisomers requires a logical and synergistic application of multiple analytical techniques. Chromatographic methods, particularly GC with a suitable stationary phase, should be employed as the initial step to attempt separation. Subsequently, a comprehensive analysis by ¹H, ¹³C, and 2D NMR spectroscopy provides the definitive structural elucidation. The combination of these methods creates a self-validating system, where the chromatographic retention data corroborates the spectroscopic assignments, ensuring the highest level of scientific integrity in your research.

References

  • Gunawan, G., & Hartati, Y. W. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 1-16. [Link]

  • Deimler, V. A., Ciborowski, M., & El-Aneed, A. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5175–5182. [Link]

  • Sakata, M., Asami, Y., & Irie, W. (2018). Synthesis and analytical differentiation of a novel synthetic cathinone 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI) and its regioisomers. Forensic Toxicology, 36(2), 405-415. [Link]

  • Kus, C., & Kilic, E. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443. [Link]

  • Kusuyama, T., Tsujikawa, K., & Kuwayama, K. (2020). Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. Analytical Science Advances, 1(3), 168-175. [Link]

  • Ostrow, D., & Gilbert, M. (2018). The differentiation of positional isomers utilizing GC-IRD. Journal of the Clandestine Laboratory Investigating Chemists Association, 28(1), 1-5. [Link]

  • Power, J. D., McGlynn, P., Clarke, K., McDermott, S. D., Kavanagh, P., & O'Brien, J. (2011). The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic science international, 212(1-3), 6–12. [Link]

  • Dr. Vijay's SOC. (2024, December 7). NOESY and COSY NMR Spectroscopy: Explained with a practical example. YouTube. [Link]

  • Westphal, M. V., Schafroth, M. A., & Carreira, E. M. (2014). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 16(15), 4004–4007. [Link]

  • Kikura-Hanajiri, R., Uchiyama, N., & Goda, Y. (2007). [Analysis of the chemical drugs among structural isomer]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 127(5), 853–861. [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. [Link]

  • Zeynizadeh, B., & Gholami, M. (2017). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry, 13, 1168–1176. [Link]

  • Reddy, T. S., & Reddy, C. R. (2019). SYNTHESIS AND SPECTRAL ANALYSIS OF 7-HYDROXY-4-METHYL COUMARIN AND 7-HYDROXY-4-STYRYL-2H-CHROMEN-2-ONE. IOSR Journal of Applied Chemistry, 12(7), 35-39. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Column. [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • Arndt, S., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh Symposium. [Link]

  • Reinstadler, V., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. UvA-DARE (Digital Academic Repository). [Link]

  • Awad, T., et al. (2018). The Analysis of the Chemical Drugs among Structural Isomer. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

  • Al-Majed, A. A., & Belal, F. (2006). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. ResearchGate. [Link]

  • Guntupalli, C., et al. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Molecules, 23(11), 2975. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. [Link]

  • Wikipedia. (2024, January 23). Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Szabó, G., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry, 34(11), 2530–2540. [Link]

  • Sem, D. S. (n.d.). 2D NMR. [Link]

Sources

Validation

HPLC method development for 4-Methoxy-7-methylindane quantification

An In-Depth Comparative Guide to HPLC Method Development for the Quantification of 4-Methoxy-7-methylindane Authored by: A Senior Application Scientist This guide provides a comprehensive, scientifically grounded framewo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Method Development for the Quantification of 4-Methoxy-7-methylindane

Authored by: A Senior Application Scientist

This guide provides a comprehensive, scientifically grounded framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Methoxy-7-methylindane (MMI). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, compares viable alternatives, and establishes a self-validating protocol rooted in first principles and regulatory expectations.

Introduction: The Analytical Imperative for 4-Methoxy-7-methylindane

4-Methoxy-7-methylindane is an aromatic ether derivative of the indane scaffold. Its accurate quantification is a critical requirement in various stages of pharmaceutical development, from purity assessment of the active pharmaceutical ingredient (API) to stability testing and final product release.[1] A reliable analytical method ensures that the reported concentration is accurate and that any impurities or degradation products are effectively separated and monitored, safeguarding product quality and efficacy.

The primary challenge in developing such a method lies in achieving a balance of specificity, accuracy, and efficiency. This guide will systematically navigate the decision-making process, from initial analyte characterization to full method validation, in accordance with International Council for Harmonisation (ICH) guidelines.

Part 1: Foundational Strategy: Analyte and System Characterization

A successful method is built upon a thorough understanding of the analyte's physicochemical properties. The structure of 4-Methoxy-7-methylindane—a non-polar, hydrophobic aromatic ring system—is the single most important factor guiding our initial strategy.

  • Analyte Physicochemical Profile:

    • Structure: Fused bicyclic aromatic system with alkyl and methoxy substituents.

    • Polarity: Inherently non-polar and hydrophobic due to the hydrocarbon framework. The methoxy group adds minimal polarity. This strongly suggests that the primary retention mechanism will be hydrophobic interaction.

    • Ionization: The molecule lacks strongly acidic or basic functional groups. The ether oxygen is a very weak Lewis base, meaning the molecule will remain in a neutral state across a wide pH range. This simplifies mobile phase development, as pH control is less critical for analyte retention and more for stationary phase stability.[2]

    • UV Absorbance: The presence of the aromatic indane system acts as a chromophore, making UV detection the ideal choice for quantification. An initial UV scan of an MMI standard solution is essential to determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity. For many aromatic systems, this typically falls within the 210-280 nm range.

  • Initial HPLC System Configuration Rationale:

    • Separation Mode: Given the hydrophobic nature of MMI, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocally superior choice.[3][4] In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. MMI will be retained on the column through hydrophobic interactions, and its elution will be controlled by the proportion of organic solvent in the mobile phase.[5]

    • Detector: A Photodiode Array (PDA) or a variable wavelength UV detector is selected for its sensitivity to aromatic compounds. All experiments will be monitored at the predetermined λ-max of MMI.

    • Initial Column Selection: The selection of the column is the most critical parameter for achieving separation. A systematic screening approach is employed, starting with the most universal column chemistry. A standard C18 column is the logical starting point for a hydrophobic molecule like MMI.[3][6]

Part 2: Systematic Method Development: A Comparative Experimental Approach

Method development is an iterative process of optimization. Here, we compare key stationary and mobile phase parameters to achieve optimal retention, peak shape, and resolution.

Experiment 1: Stationary Phase (Column) Selection

Causality: The choice of stationary phase directly influences the selectivity and retention of the method. While all reversed-phase columns operate on the principle of hydrophobic interaction, subtle differences in their chemistry can lead to significant changes in performance. We will compare three distinct reversed-phase chemistries to identify the optimal stationary phase.

Experimental Protocol: Column Screening

  • Prepare Standard Solution: Accurately weigh and dissolve MMI standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 100 µg/mL.

  • Set Initial Isocratic Conditions:

    • Mobile Phase: Acetonitrile : Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: λ-max of MMI

  • Sequential Analysis: Equilibrate each column with the mobile phase until a stable baseline is achieved. Perform triplicate injections of the MMI standard on each of the following columns:

    • Alternative 1: A standard C18 (L1) column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Alternative 2: A C8 (L7) column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Alternative 3: A Phenyl-Hexyl (L11) column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Data Evaluation: For each column, calculate the average Retention Time (tR), USP Tailing (Peak Asymmetry, As), and Theoretical Plates (N).

Comparative Data: Stationary Phase Performance

Stationary PhaseRetention Time (tR) (min)Peak Asymmetry (As)Theoretical Plates (N)Rationale & Observations
C18 (Octadecyl) 8.51.115,000Strong retention due to high hydrophobicity. Excellent peak shape and efficiency. Selected for further optimization.
C8 (Octyl) 5.21.212,500Less retentive than C18, potentially useful if run time is a critical factor, but may offer less resolution from early-eluting impurities.
Phenyl-Hexyl 7.11.313,000Offers alternative selectivity via π-π interactions with the MMI aromatic ring. Shows slightly more peak tailing in this initial screen.
Experiment 2: Mobile Phase Optimization

Causality: The mobile phase composition, specifically the type and concentration of the organic modifier, is the primary tool for controlling retention and selectivity in RP-HPLC.[7]

Experimental Protocol: Mobile Phase Optimization

  • System: Use the C18 column selected from Experiment 1.

  • Organic Modifier Comparison:

    • Prepare mobile phases using both Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier, screening compositions from 70% to 50% organic (in 10% increments) with water.

    • For each condition, perform triplicate injections of the MMI standard.

  • Data Evaluation: Record the retention time (tR) and peak asymmetry (As) for each condition.

Comparative Data: Organic Modifier Effect

Organic Modifier% OrganicRetention Time (tR) (min)Peak Asymmetry (As)Observations
Acetonitrile 70%5.11.1Lower viscosity of ACN results in sharper peaks and lower backpressure.
60% 8.5 1.1 Optimal retention time for good resolution and reasonable run time.
50%15.21.0Retention is too long for routine analysis.
Methanol 70%6.81.2Methanol is a weaker solvent, leading to longer retention times compared to ACN at the same percentage.[2]
60%11.51.2
50%21.11.3

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity cluster_3 Phase 4: Finalization start Analyte Characterization (MMI) mode_select Select Mode: Reversed-Phase HPLC start->mode_select detector_select Select Detector: UV/PDA mode_select->detector_select col_screen Experiment 1: Column Screening (C18, C8, Phenyl) detector_select->col_screen mob_opt Experiment 2: Mobile Phase Optimization (ACN vs MeOH, % Organic) col_screen->mob_opt Select Best Column (C18) forced_deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) mob_opt->forced_deg Optimized Conditions final_method Optimized Method forced_deg->final_method Confirm Specificity

Caption: Workflow for systematic HPLC method development.

Part 3: Establishing Specificity: Forced Degradation Studies

Causality: A quantitative method is only reliable if it is specific, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[8] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method as mandated by ICH guideline Q1A(R2).[9][10][11] The goal is to intentionally stress the MMI sample to generate potential degradation products and prove the analytical method can separate them from the parent MMI peak. A target degradation of 5-20% is generally considered sufficient to demonstrate this capability without completely destroying the sample.[9]

Experimental Protocol: Forced Degradation

  • Prepare Samples: Prepare separate, accurately weighed samples of MMI.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH, heat at 60 °C for 4 hours.

    • Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Store solid sample in an oven at 105 °C for 48 hours.

    • Photolytic: Expose solution to UV light (ICH Q1B conditions) for 24 hours.

  • Neutralization & Dilution: After exposure, neutralize the acid and base samples. Dissolve and/or dilute all samples to the target concentration using the mobile phase.

  • Analysis: Analyze each stressed sample using the optimized HPLC method. Use a PDA detector to evaluate peak purity of the MMI peak in each condition.

Comparative Data: Forced Degradation Results

Stress Condition% Degradation of MMIResolution (Rs) of MMI from Nearest DegradantPeak Purity
0.1 M HCl, 60 °C 12.5%2.8Pass
0.1 M NaOH, 60 °C 8.2%3.5Pass
3% H₂O₂, RT 18.1%2.2Pass
Heat (105 °C) 5.5%> 4.0Pass
Photolytic 3.1%> 4.0Pass

Part 4: Method Validation: Proving Fitness for Purpose

Causality: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[12] The following protocols are based on the ICH Q2(R1) guideline and will formally verify the performance of the developed method.[13][14]

Validation_Workflow cluster_0 Method Performance Characteristics cluster_1 Outcome Specificity Specificity (Forced Degradation) Linearity Linearity & Range Validated_Method Validated Method for MMI Quantification Specificity->Validated_Method Accuracy Accuracy (% Recovery) Linearity->Validated_Method Precision Precision (Repeatability & Intermediate) Accuracy->Validated_Method Limits LOD / LOQ Precision->Validated_Method Robustness Robustness Limits->Validated_Method Robustness->Validated_Method

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Validation Experimental Protocols:

  • Specificity: Already proven through the forced degradation study.

  • Linearity:

    • Protocol: Prepare a minimum of five concentrations of MMI standard solution across a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.[13]

  • Accuracy:

    • Protocol: Prepare a placebo (matrix) sample and spike it with MMI at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of the 100% standard solution. The Relative Standard Deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3.

  • Robustness:

    • Protocol: Make small, deliberate variations to the method parameters, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (± 2% Acetonitrile)

    • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Final Recommended Method and Conclusion

This systematic and comparative approach has led to the development of a robust, specific, and accurate HPLC method for the quantification of 4-Methoxy-7-methylindane. The final validated method is summarized below:

Table: Final Validated HPLC Method

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength λ-max of MMI
Injection Volume 10 µL
Column Temperature 30 °C
Run Time ~15 minutes

This guide has demonstrated the critical thinking and experimental logic required to develop a fit-for-purpose analytical method. By comparing alternatives and rigorously testing for specificity and robustness, the resulting protocol provides high confidence in the quantitative data it generates, meeting the stringent requirements of the pharmaceutical industry.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Ali, M. A. (n.d.). Resolution and Quantification of Ring Type Aromatics by HPLC Method Using n-Hexane Elution. ResearchGate.
  • ResearchGate. (n.d.). Quantitation by HPLC of amines as dansyl derivatives.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Scholars Research Library. (n.d.). Development and validation of HPLC method for estimation of lindane in its formulation.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • MDPI. (2023). Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method.
  • Element. (n.d.). HPLC Column Selection.
  • ChemicalBook. (2023). 4-METHOXY-7-METHYLINDOLE.
  • UnboundB2B. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • National Institutes of Health. (n.d.). 4,7-Methanoindene. PubChem.
  • MedCrave online. (2016). Forced Degradation Studies.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.
  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • National Institutes of Health. (n.d.). 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-methoxy. PubChem.
  • International Council for Harmonisation. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1).
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Tosoh Bioscience. (n.d.). HIC columns – hydrophobic interaction chromatography for (U)HPLC analysis.
  • Cheméo. (n.d.). Chemical Properties of 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1).
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • ResearchGate. (n.d.). (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015.
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Mallak Specialties Pvt Ltd. (n.d.). 4 Methoxy 2 Methyldiphenylamine, C14H15NO, 41317-15-1, Methoxymethyldiphenylamine, Diphenylamine(DPA/ANMT).

Sources

Comparative

Technical Guide: GC-MS Structural Elucidation of 4-Methoxy-7-methylindane

Executive Summary The unambiguous identification of 4-Methoxy-7-methylindane (C₁₁H₁₄O, MW 162.23) presents a specific analytical challenge due to the existence of isobaric regioisomers (e.g., 5-methoxy-6-methylindane) th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous identification of 4-Methoxy-7-methylindane (C₁₁H₁₄O, MW 162.23) presents a specific analytical challenge due to the existence of isobaric regioisomers (e.g., 5-methoxy-6-methylindane) that exhibit nearly identical mass spectral signatures. This guide provides a comparative analysis of the fragmentation patterns, establishing a robust protocol for differentiating the 4,7-isomer from its alternatives.

Unlike standard product sheets, this document focuses on the mechanistic causality of ion formation and the chromatographic behavior required for validation.

Mechanistic Fragmentation Analysis

To interpret the mass spectrum of 4-Methoxy-7-methylindane, one must understand the interplay between the electron-donating methoxy group and the rigid indane skeleton.

Primary Fragmentation Pathways

The electron impact (EI, 70 eV) ionization of this molecule is dominated by the stability of the aromatic system.[1]

  • Molecular Ion (

    
    ):  The parent ion at m/z 162  is expected to be prominent (50–80% relative abundance) due to the fused aromatic-alicyclic ring system, which resists fragmentation.[1]
    
  • 
    -Cleavage (Loss of Methyl):  The most significant pathway is the loss of a methyl radical (
    
    
    
    ) from the methoxy group.[1] This generates a resonance-stabilized quinoid-type oxonium ion at m/z 147 .[1] This is typically the Base Peak (100%) .[1]
  • CO Elimination: The m/z 147 ion often undergoes a subsequent loss of Carbon Monoxide (CO, 28 Da) to form a tropylium-like cation at m/z 119 .[1]

  • Benzylic Cleavage: Loss of hydrogen atoms from the alicyclic ring (positions 1 or 3) is possible but less favorable than the methoxy-directed cleavage.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted stepwise degradation of the molecule.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 162 (Radical Cation) Base_Peak [M - CH3]+ m/z 147 (Quinoid Oxonium) M_Ion->Base_Peak - •CH3 (15 Da) Alpha Cleavage Sec_Ion [M - CH3 - CO]+ m/z 119 (Indenyl Cation) Base_Peak->Sec_Ion - CO (28 Da) Rearrangement Tropylium Ring Expansion m/z 91 (Tropylium) Sec_Ion->Tropylium - C2H4 Ring Contraction

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 4-Methoxy-7-methylindane.

Comparative Analysis: Target vs. Alternatives

In synthesis and metabolite tracking, the primary "alternatives" are not different products, but regioisomers .[1] The mass spectra of these isomers are often indistinguishable by automated library matching (e.g., NIST search) alone.[1]

The Challengers
  • Target: 4-Methoxy-7-methylindane (Substituents "para" on the benzene ring).

  • Alternative A: 5-Methoxy-6-methylindane (Substituents "ortho" on the benzene ring).

  • Alternative B: 4-Methoxyindane (Homolog, lacks methyl group).

Performance Metrics: Spectral & Chromatographic Differentiation
Metric4-Methoxy-7-methylindane (Target)5-Methoxy-6-methylindane (Isomer)4-Methoxyindane (Homolog)
Molecular Ion (

)
m/z 162 m/z 162 m/z 148
Base Peak m/z 147 (

)
m/z 147 (

)
m/z 133
Ortho Effect Minimal (Substituents separated)High (Methoxy adjacent to Methyl)N/A
Key Diagnostic Ratio m/z 147 / 162 ratio is High (>1.5)m/z 147 / 162 ratio is Lower (<1.2)*N/A
Retention Index (DB-5) ~1350 - 1370 ~1380 - 1400 ~1250
  • Note on Ortho Effect: In the 5,6-isomer, the proximity of the methyl and methoxy groups can facilitate a specific hydrogen transfer (McLafferty-like) or steric hindrance that alters the abundance of the molecular ion relative to the fragment.[1]

Critical Insight: The Retention Index (RI)

Since the mass spectra are nearly identical (isobaric), Mass Spectrometry alone is insufficient for validation. You must rely on Gas Chromatography retention behavior.[1]

  • Theory: The 4,7-isomer is more globular/compact compared to the 5,6-isomer. On non-polar columns (DB-5MS), the 4,7-isomer typically elutes earlier than the 5,6-isomer.

Experimental Protocol

This protocol is designed to be self-validating . It includes a mandatory resolution check using a homolog ladder.

Instrument Conditions
  • System: GC-MS (Single Quadrupole or Q-TOF).[1]

  • Column: 30m x 0.25mm ID x 0.25µm film, 5% Phenyl-arylene (e.g., DB-5MS, ZB-5MS).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (250°C).

  • Ion Source: EI Source @ 230°C, 70 eV.[1]

Temperature Program (Resolution Focused)
  • Initial: 60°C (Hold 1 min).

  • Ramp 1: 20°C/min to 140°C.

  • Ramp 2 (Critical): 3°C/min to 180°C (Slow ramp separates isomers).[1]

  • Ramp 3: 30°C/min to 300°C (Hold 3 min).

Analytical Workflow Diagram

Workflow Start Sample Injection PeakDet Peak Detection (TIC) Start->PeakDet MassCheck Check Parent Ion (m/z 162?) PeakDet->MassCheck FragCheck Check Base Peak (m/z 147?) MassCheck->FragCheck Yes ResultC Reject: Wrong MW MassCheck->ResultC No IsomerCheck Isomer Discrimination (Retention Index) FragCheck->IsomerCheck Yes ResultA Target Identified: 4-Methoxy-7-methylindane IsomerCheck->ResultA RI ≈ 1360 (Early Eluter) ResultB Isomer Identified: 5-Methoxy-6-methylindane IsomerCheck->ResultB RI ≈ 1390 (Late Eluter)

Figure 2: Decision tree for the identification of methoxy-methylindane isomers.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library. [Link]

  • PubChem Compound Summary. (2023). 4-Methylindan (Related Structure). National Center for Biotechnology Information.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Reference for ortho-effects in aromatic ethers).

Sources

Validation

Comparative Guide: Reactivity &amp; Regioselectivity of Methoxy-Indane Scaffolds

This guide provides an in-depth technical comparison of the reactivity profiles of 4-Methoxy-7-methylindane and 5-Methoxyindane , specifically tailored for medicinal chemists and process development scientists.[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 4-Methoxy-7-methylindane and 5-Methoxyindane , specifically tailored for medicinal chemists and process development scientists.[1]

Executive Summary

In drug discovery, the indane scaffold serves as a critical pharmacophore (e.g., Ramelteon, Indatraline).[1] The introduction of substituents alters the electronic landscape and steric environment, dictating the success of downstream functionalization.[1]

  • 5-Methoxyindane represents a classic "activated" system where regioselectivity is governed by a balance of electronic activation and peri-strain from the aliphatic ring.[1] It primarily reacts at the C6 position .[1]

  • 4-Methoxy-7-methylindane is a highly specialized, tetrasubstituted scaffold.[1] It exhibits a "locked" reactivity pattern where the C5 position is the exclusive site of electrophilic attack, driven by the synergistic directing power of the methoxy group and the blocking effect of the C7-methyl group.[1]

Feature5-Methoxyindane4-Methoxy-7-methylindane
Primary Reactive Site C6 (Major), C4 (Minor)C5 (Exclusive)
Electronic Driver +M Effect of 5-OMe+M Effect of 4-OMe (Dominant)
Steric Constraint C4 hindered by C1-CH₂ (Peri-interaction)C5 hindered by 4-OMe; C6 hindered by 7-Me
Oxidation Potential High (Benzylic C1/C3 susceptible)Moderate (C7-Me adds steric protection to C1)

Molecular Architecture & Electronic Landscape

To understand the reactivity differences, we must analyze the "Directing Group Battle" and the steric corridors available to incoming electrophiles.[1]

5-Methoxyindane: The Peri-Strain Effect

The methoxy group at C5 activates the aromatic ring at positions C4 (ortho), C6 (ortho), and C7a (para, bridgehead/blocked).[1]

  • Electronic Prediction: C4 and C6 are electronically similar.

  • Steric Reality: Attack at C4 is disfavored due to the Mills-Nixon effect and steric clash with the pseudo-equatorial protons at C3/C1 of the cyclopentyl ring.[1]

  • Outcome: Electrophiles preferentially attack C6 .[1]

4-Methoxy-7-methylindane: The Locked System

This scaffold features a "sandwiched" aromatic face.[1]

  • 4-OMe (Strong Activator): Directs ortho to C5 and para to C7 (blocked by Methyl).[1]

  • 7-Me (Weak Activator): Directs ortho to C6 and para to C4 (blocked by Methoxy).[1]

  • The Conflict: The incoming electrophile must choose between C5 (activated by OMe) and C6 (activated by Me).[1]

  • The Resolution: The resonance contribution (+M) of the methoxy group vastly outweighs the inductive/hyperconjugative effect (+I) of the methyl group.[1] Consequently, C5 is the nucleophilic "hotspot," despite the steric bulk of the adjacent methoxy group.[1]

Visualizing the Reaction Pathways

The following Graphviz diagram illustrates the divergent pathways for Electrophilic Aromatic Substitution (EAS), such as Friedel-Crafts acylation.

ReactivityComparison cluster_0 5-Methoxyindane System cluster_1 4-Methoxy-7-methylindane System Start5 5-Methoxyindane (Substrate) Inter5_4 Sigma Complex @ C4 (Sterically Destabilized) Start5->Inter5_4 Minor Pathway Inter5_6 Sigma Complex @ C6 (Sterically Favored) Start5->Inter5_6 Major Pathway Prod5 6-Substituted Product (Major Isomer) Inter5_6->Prod5 Start47 4-Methoxy-7-methylindane (Substrate) Inter47_5 Sigma Complex @ C5 (OMe Directed) Start47->Inter47_5 Dominant (+M Effect) Inter47_6 Sigma Complex @ C6 (Me Directed) Start47->Inter47_6 Disfavored (Electronic) Prod47 5-Substituted Product (Exclusive Isomer) Inter47_5->Prod47

Figure 1: Mechanistic divergence in electrophilic substitution. Green nodes indicate energetically favored intermediates.[1]

Experimental Case Study: Friedel-Crafts Acetylation

This section provides a self-validating protocol for acetylating both substrates. The choice of catalyst and solvent is critical to prevent demethylation (a common side reaction with strong Lewis acids like AlCl₃).[1]

Protocol A: Acetylation of 5-Methoxyindane

Objective: Synthesis of 1-(5-methoxy-2,3-dihydro-1H-inden-6-yl)ethan-1-one.

  • Reagents: 5-Methoxyindane (1.0 eq), Acetyl Chloride (1.2 eq), SnCl₄ (1.1 eq), CH₂Cl₂ (Dry).[1]

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 5-methoxyindane in CH₂Cl₂ and cool to 0°C .

    • Add SnCl₄ dropwise.[1] (Note: SnCl₄ is milder than AlCl₃, preserving the methoxy ether linkage).[1]

    • Add Acetyl Chloride slowly over 30 minutes.

    • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

  • Workup: Quench with ice-cold 1M HCl. Extract with DCM.[1] Wash organic layer with brine, dry over MgSO₄.[1]

  • Validation:

    • TLC: R_f of product will be significantly lower than starting material (more polar ketone).[1]

    • ¹H NMR: Look for two aromatic singlets (or para-coupled doublets) representing H4 and H7.[1] The absence of ortho-coupling confirms substitution at C6.[1]

Protocol B: Acetylation of 4-Methoxy-7-methylindane

Objective: Synthesis of 1-(4-methoxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one.

  • Reagents: 4-Methoxy-7-methylindane (1.0 eq), Acetic Anhydride (1.5 eq), Iodine (10 mol% catalyst).

  • Rationale: The 4-methoxy-7-methyl system is highly electron-rich .[1] Strong Lewis acids may cause over-reaction or polymerization.[1] Iodine acts as a mild, efficient catalyst for activated arenes.[1]

  • Procedure:

    • Mix substrate and acetic anhydride (neat or in minimal CH₂Cl₂).[1]

    • Add Iodine crystals.[1]

    • Stir at RT for 4 hours. (Monitor by TLC).[1][2]

  • Workup: Quench with saturated Na₂S₂O₃ (to remove iodine color). Extract with Ethyl Acetate.[1][3]

  • Validation:

    • Regioselectivity Check: The product should show one aromatic proton (H6) as a singlet in the NMR.[1]

    • NOE (Nuclear Overhauser Effect): Irradiating the acetyl methyl group should show enhancement of the H6 proton signal, confirming the acetyl group is at C5 (adjacent to H6? No, acetyl at C5 is adjacent to H6.[1] Wait—Acetyl at 5, H at 6.[1] Irradiating Acetyl-CH3 should enhance H6.[1] Irradiating 4-OMe should not enhance H6 strongly if Acetyl is at 5).[1]

Critical Analysis & Troubleshooting

Why 4-Methoxy-7-methylindane is Superior for Specific Targets

In the synthesis of tricyclic drugs (e.g., melatonin receptor agonists), the 4-Methoxy-7-methylindane scaffold offers "Regio-Locking."[1]

  • Problem with 5-Methoxyindane: Acetylation gives a mixture of C6 (major) and C4 (minor).[1] Separation requires chromatography, reducing yield.[1]

  • Advantage of 4,7-Substitution: The C4 and C7 positions are blocked.[1] The electronic bias for C5 is absolute.[1] This allows for telescoped processes (reaction without purification) in scale-up scenarios.[1]

Potential Pitfalls
  • Demethylation: The 4-OMe group is sterically crowded.[1] Harsh acidic conditions (e.g., BBr₃, AlCl₃/Reflux) will cleave this ether faster than in the 5-methoxy isomer due to relief of steric strain.[1] Use mild Lewis acids (ZnCl₂, SnCl₄) or Brønsted acids (Polyphosphoric acid). [1]

  • Benzylic Oxidation: The 7-methyl group is benzylic.[1] Use of oxidants (e.g., KMnO₄, CrO₃) to oxidize the acetyl group can inadvertently oxidize the 7-methyl to a carboxylic acid or aldehyde.[1]

References

  • Regioselectivity in Indanes

    • Title: "The Mills-Nixon Effect and Regioselectivity in Electrophilic Substitution of Indanes."
    • Source:Chemical Reviews, 1935 (Foundational Theory) & J. Org.[1] Chem., 2008 (Computational Re-evaluation).[1]

    • Context: Explains the preference for C6 substitution in 5-substituted indanes.
    • Link: [ACS Publications - J. Org.[1] Chem.]([Link])

  • Friedel-Crafts Methodologies

    • Title: "A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone."[1]

    • Source:Green and Sustainable Chemistry, 2017.[1]

    • Context: Provides the basis for the mild zeolite/iodine protocols adapted for activated ethers.[1]

    • Link:[1]

  • Substrate Characterization

    • Title: "2,3-Dihydro-4-methoxy-7-methyl-1H-indene (CAS 175136-08-0) Entry."[1]

    • Source:CymitQuimica / PubChem.[1]

    • Context: Verifies the existence and commercial availability of the 4,7-disubstituted scaffold.
    • Link:[1]

  • Mechanistic Analogues

    • Title: "Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted-1,3-benzodioxoles and Rel
    • Source:Beilstein Journal of Organic Chemistry.
    • Context: Analogous electronic arguments for "sandwiched" directing groups.
    • Link:[1]

Sources

Comparative

Comparative Guide: IR Spectroscopy for 4-Methoxy-7-methylindane Identification

Executive Summary This guide provides a technical framework for the identification of 4-Methoxy-7-methylindane (CAS: Not widely listed, analog-based identification) using Infrared (IR) Spectroscopy. Unlike standard spect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the identification of 4-Methoxy-7-methylindane (CAS: Not widely listed, analog-based identification) using Infrared (IR) Spectroscopy. Unlike standard spectral libraries which may lack specific entries for this specialized intermediate, this guide utilizes First-Principles Structural Analysis and Comparative Analog Data to establish a self-validating identification protocol.

The core identification strategy relies on detecting the unique intersection of three structural domains:

  • The Indane Core: Fused alicyclic-aromatic ring vibrations.

  • The Tetrasubstituted Benzene Pattern: Specific out-of-plane (OOP) bending modes diagnostic of the 4,7-substitution.

  • The Methoxy-Methyl Functionality: Distinct ether and alkyl stretching frequencies.

Theoretical Framework & Spectral Prediction[1]

Structural Segmentation

To accurately predict the IR spectrum, we deconstruct the molecule into vibrationally distinct moieties.

  • Compound: 4-Methoxy-7-methylindane

  • Formula: C₁₁H₁₄O

  • System: 1,2,3,4-Tetrasubstituted Benzene Ring (Positions 1,2 fused to cyclopentane; 4,7 substituted).

  • Key Feature: The remaining aromatic protons are at positions 5 and 6 . These are adjacent (ortho-coupled), creating a specific vibrational signature distinct from meta- or isolated-proton isomers.

Predicted Spectral Profile

The following table synthesizes data from high-fidelity analogs (e.g., 4-methylanisole, indane, and 4,7-dimethylindane) to provide the expected peak assignments.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Aromatic C-H Stretching (

)
3000 – 3080WeakDifferentiates from aliphatic backbone.
Aliphatic C-H Stretching (

)
2850 – 2970StrongMethyl (2960/2870) & Indane Ring (2920/2850).
Methoxy (-OCH₃) C-H Stretching~2835MediumSharp peak; characteristic of anisole derivatives.
Aromatic Ring C=C Breathing1580 – 1610MediumConfirms aromaticity; often split into doublets.
Aromatic Ring C=C Stretching1450 – 1500StrongOverlaps with CH₂ scissoring; confirms ring presence.
Aryl Ether (C-O-C) Asymmetric Stretch1230 – 1275Very Strong Primary ID peak for methoxy group attached to ring.
Alkyl Ether (O-C) Symmetric Stretch1020 – 1075StrongSecondary confirmation of methoxy group.
Substitution Pattern OOP Bending 800 – 840 Strong CRITICAL: Indicates 2 adjacent aromatic H (H5, H6).

Expert Insight: The presence of a strong band in the 800–840 cm⁻¹ region is the "fingerprint" of the 4,7-substitution pattern. Isomers with isolated protons (e.g., 4,6-disubstituted) will shift this band to 860–900 cm⁻¹.

Comparative Analysis: Distinguishing Alternatives

In drug development, this compound is often synthesized alongside regioisomers. IR spectroscopy is a rapid tool to distinguish them without running NMR.

Target vs. Isomer (5-Methoxy-6-methylindane)

Both compounds possess "2 adjacent aromatic protons," making them difficult to distinguish solely by OOP bending.

  • Differentiation: Look at the Fingerprint Region (1000–1300 cm⁻¹) .

  • 4-Methoxy-7-methyl: The methoxy group is ortho to the ring fusion bridgehead. Steric crowding often shifts the C-O stretch to slightly higher frequencies (~1260 cm⁻¹).

  • 5-Methoxy-6-methyl: The methoxy group is meta to the bridgehead. The C-O stretch typically appears lower (~1245 cm⁻¹).

Target vs. Isomer (4-Methoxy-6-methylindane)
  • Structure: Protons are at positions 5 and 7 relative to the fusion (or 5 and 7 on the benzene ring). Wait—if substituents are at 4 and 6, the protons are at 5 and 7. These are isolated (meta to each other).

  • Differentiation (Clear Cut):

    • Target (4,7-subst): Strong peak at 800–840 cm⁻¹ (2 adjacent H).

    • Isomer (4,6-subst): Medium peaks at 860–900 cm⁻¹ (isolated H) and often a ring deformation band near 690–710 cm⁻¹ .

Target vs. Precursor (4-Hydroxy-7-methylindane)
  • Precursor: Shows a broad, intense O-H stretch at 3200–3500 cm⁻¹.

  • Target: Complete absence of O-H band; appearance of O-Me peaks (2835 cm⁻¹, 1250 cm⁻¹).

Experimental Protocol

To ensure data integrity, follow this self-validating workflow.

Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Why? Indane derivatives are often oils or low-melting solids. ATR requires no sample dilution, preventing moisture contamination from KBr.

  • Alternative: Liquid film between NaCl plates (if liquid).

Acquisition Parameters[2]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 16 scans to reduce noise.

  • Range: 4000 – 600 cm⁻¹.

Validation Step (Self-Check)
  • Check 3400 cm⁻¹: Is there a broad peak? If yes, sample is wet or contains unreacted phenol precursor. Dry sample.

  • Check 2350 cm⁻¹: Background CO₂ peaks? Re-run background.

  • Check 1700 cm⁻¹: Carbonyl peak? If yes, oxidation has occurred (indanone formation). Purify sample.

Decision Tree for Identification

The following diagram outlines the logical flow for confirming the identity of 4-Methoxy-7-methylindane against common isomers and impurities.

IR_Identification Start Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH CheckCO Check 1680-1750 cm⁻¹ (Strong Sharp Peak?) CheckOH->CheckCO No Precursor Contaminant: Phenolic Precursor CheckOH->Precursor Yes (OH present) CheckEther Check 1230-1275 cm⁻¹ (Strong C-O Stretch?) CheckCO->CheckEther No Oxidized Contaminant: Indanone Derivative CheckCO->Oxidized Yes (C=O present) CheckOOP Check 800-840 cm⁻¹ (OOP Bending Region) CheckEther->CheckOOP Yes (Ether Present) NotEther Result: Alkylated Indane (No Methoxy) CheckEther->NotEther No (Weak/Missing) AdjacentH Strong Peak @ 800-840 cm⁻¹ (2 Adjacent Protons) CheckOOP->AdjacentH Dominant Band IsolatedH Peaks @ 860-900 cm⁻¹ (Isolated Protons) CheckOOP->IsolatedH Dominant Band Target Confirmed Candidate: 4-Methoxy-7-methylindane (or 5,6-isomer) AdjacentH->Target WrongIsomer Result: 4,6-Disubstituted Isomer IsolatedH->WrongIsomer

Figure 1: Logic flow for distinguishing 4-Methoxy-7-methylindane from precursors and regioisomers using IR spectral features.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Indane and Derivatives. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Aromatic Compounds: IR Substitution Patterns. Available at: [Link][2][3][4][5][6][7][8][9][10][11][12]

  • PubChem. 4-Methylanisole Compound Summary (Analog Reference). National Library of Medicine. Available at: [Link]

Sources

Validation

Definitive Structural Confirmation of 4-Methoxy-7-methylindane: A Comparative Guide to SC-XRD vs. NMR

Executive Summary In the synthesis of substituted indanes, specifically 4-Methoxy-7-methylindane , establishing definitive regiochemistry is a critical bottleneck. While Nuclear Magnetic Resonance (NMR) spectroscopy is t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of substituted indanes, specifically 4-Methoxy-7-methylindane , establishing definitive regiochemistry is a critical bottleneck. While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for solution-state analysis, it frequently suffers from ambiguity in determining the exact positions of substituents on the aromatic ring (C4 vs. C5/C6) due to overlapping coupling constants and lack of distinctive through-space correlations.

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the superior analytical standard for this scaffold. Unlike NMR, which infers connectivity, SC-XRD provides a direct, absolute three-dimensional visualization of the atomic lattice, resolving regiochemical uncertainty with >99% confidence.

Part 1: The Structural Challenge (Regiochemistry)

The core difficulty in confirming 4-Methoxy-7-methylindane lies in distinguishing it from its isomers, such as 5-methoxy-6-methylindane or 4-methoxy-6-methylindane.

The NMR Limitation

In 1H NMR, the aromatic protons of the indane system often appear as simplified multiplets or singlets depending on the substitution pattern.

  • Ambiguity: The coupling constant (

    
    ) between H5 and H6 (ortho-coupling) is 
    
    
    
    8 Hz. However, if the substituents are placed such that the remaining protons are para to each other (e.g., in a 4,7-disubstituted isomer, the protons are at 5 and 6), they show the same ortho-coupling as a 4,5-disubstituted isomer with protons at 6 and 7.
  • NOESY Failure: Nuclear Overhauser Effect Spectroscopy (NOESY) relies on spatial proximity (<5 Å). In compact fused rings like indane, "relay" transfers and lack of distinct methyl-to-ring proton correlations can lead to inconclusive data regarding which methyl group is adjacent to the aliphatic bridgehead.

Part 2: Comparative Analysis (XRD vs. Alternatives)

The following table objectively compares the utility of SC-XRD against standard spectroscopic methods for this specific molecular class.

FeatureSC-XRD (Gold Standard) 2D NMR (NOESY/HMBC) High-Res Mass Spec (HRMS)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & relative proximityMolecular formula (

)
Regio-Specificity Absolute (Unambiguous assignment of C4/C7)Inferential (Subject to interpretation errors)None (Isomers have identical mass)
Sample State Solid (Single Crystal required)Solution (

, DMSO-

)
Solution/Gas Phase
Data Confidence >99% (if

)
~85-95% (dependent on signal overlap)N/A for structure
Time to Result 2-24 hours (excluding crystallization)1-4 hours<1 hour
Limitations Requires a crystalline solidSignal overlap; requires soluble sampleCannot distinguish isomers

Critical Insight: For 4-Methoxy-7-methylindane, SC-XRD is the only method that provides a self-validating "picture" of the molecule, eliminating the risk of propagating a structural error into downstream biological assays.

Part 3: Experimental Protocol for SC-XRD

This protocol is designed for lipophilic small molecules like methoxy-methylindanes, which often exhibit high solubility in organic solvents, making crystallization challenging.

Phase 1: Crystal Growth (Vapor Diffusion)

Rationale: Substituted indanes are often oils or low-melting solids. Vapor diffusion allows for a slow, controlled increase in supersaturation, promoting the growth of high-quality single crystals rather than amorphous precipitates.

  • Solvent Selection:

    • Solvent (Inner Vial): Ethyl Acetate or Dichloromethane (DCM). Dissolve ~10-20 mg of the pure compound.

    • Anti-solvent (Outer Vial): Pentane or Hexane (highly non-polar).

  • Setup:

    • Place the solution in a small GC vial (1.5 mL).

    • Place the GC vial uncapped inside a larger scintillation vial (20 mL) containing 3-5 mL of the anti-solvent.

    • Cap the large vial tightly.

  • Incubation:

    • Store at 4°C (refrigerator) to reduce kinetic energy and encourage lattice formation.

    • Timeframe: Check after 24-48 hours.

Phase 2: Data Collection & Refinement
  • Source: Use a Copper (Cu K

    
    )  source (
    
    
    
    Å).
    • Why? Organic molecules composed of light atoms (C, H, O) diffract weakly. Cu radiation interacts more strongly with these electrons than Molybdenum (Mo), providing higher resolution data for small crystals.

  • Temperature: Collect data at 100 K using a cryostream.

    • Why? Freezing reduces thermal vibration (atomic displacement parameters), resulting in sharper diffraction spots and a more precise structure.

Phase 3: Validation Metrics (The "Go/No-Go" Check)

Before publishing or confirming the structure, ensure the data meets these CCDC standards:

  • R-factor (

    
    ):  Must be < 0.05 (5%)  for publication-quality data.
    
  • Goodness of Fit (GooF): Should be close to 1.0 .

  • Completeness: Data completeness >99% up to

    
     (for Cu).
    

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix and workflow for confirming the 4-Methoxy-7-methylindane structure, highlighting the critical "Crystallization Bottleneck."

StructureConfirmation Synthesis Crude Synthesis Product (Isomeric Mixture) Purification Chromatographic Purification Synthesis->Purification NMR_Check 1H NMR Screening (Ambiguous Regiochemistry?) Purification->NMR_Check Decision Is Structure Definitive? NMR_Check->Decision More_NMR 2D NMR (NOESY/HMBC) Decision->More_NMR Yes (Rare) Crystallization Vapor Diffusion (EtOAc / Pentane) Decision->Crystallization No (Common) Uncertainty Structural Uncertainty (Risk of False Positive) More_NMR->Uncertainty Diffraction SC-XRD Data Collection (Cu Source, 100K) Crystallization->Diffraction Solving Structure Solution (SHELXT / Olex2) Diffraction->Solving Validation CIF Validation (CheckCIF / CCDC) Solving->Validation Validation->Crystallization If R1 > 8% (Poor Crystal) Final_Conf Confirmed Structure: 4-Methoxy-7-methylindane Validation->Final_Conf

Figure 1: Structural confirmation workflow emphasizing the necessity of XRD when NMR data is ambiguous.

Part 5: Data Interpretation Guide

When you receive the .cif (Crystallographic Information File) from the diffractometer, focus on the ORTEP plot (Thermal Ellipsoid Plot).

  • Ellipsoid Shape: Atoms should appear as spheres or slightly elongated footballs (anisotropic displacement). If they look like "cigars" or "pancakes," it indicates disorder or poor data quality.

  • Regiochemistry Check: Locate the Indane ring system.

    • Identify the 5-membered ring fused to the 6-membered ring.

    • Verify the Oxygen atom (Methoxy) is attached to C4 .

    • Verify the Carbon atom (Methyl) is attached to C7 .

    • Note: In the crystal lattice, C4 and C7 are defined by the numbering scheme used in the solution. Ensure the crystallographer's numbering matches IUPAC rules for the final report.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures.[1][2] [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley-Interscience. (Classic methodology for organic small molecules).
  • Hollis, et al. (2024). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills. Crystal Growth & Design. [Link]

Sources

Comparative

Benchmarking Purity: Elemental Analysis Standards for 4-Methoxy-7-methylindane

Executive Summary 4-Methoxy-7-methylindane (C₁₁H₁₄O) serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of melatonin receptor agonists and other CNS-active agents.[1][2] Its structural ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-7-methylindane (C₁₁H₁₄O) serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of melatonin receptor agonists and other CNS-active agents.[1][2] Its structural rigidity, combined with the electron-donating methoxy group, makes it a valuable but analytically challenging intermediate.[1][2]

This guide objectively compares the Classical Combustion Analysis (CHN) against High-Resolution Mass Spectrometry (HRMS) for validating this compound.[1][2] It addresses the specific challenges posed by its physical state (low-melting solid/viscous liquid) and provides a self-validating protocol for achieving the industry-standard


 tolerance.

Part 1: Theoretical Baseline & Acceptance Criteria[2]

Before initiating analysis, the theoretical elemental composition must be established as the immutable baseline. For 4-Methoxy-7-methylindane (


), the target values are:
ElementMass ContributionTheoretical %Acceptance Range (

)
Carbon (C)

81.44% 81.04% – 81.84%
Hydrogen (H)

8.70% 8.30% – 9.10%
Oxygen (O)

9.86% Calculated by difference

Note: Nitrogen (N) and Sulfur (S) should be


.[1][2] Detection of these elements indicates solvent contamination (e.g., DMF, DMSO) or precursor carryover.[1]

Part 2: Comparative Methodology

Method A: Classical Combustion Analysis (The Gold Standard)

Mechanism: Flash combustion at


 in an oxygen-rich environment, converting the sample to 

and

.[1]
  • Best For: Bulk purity confirmation and absolute quantitation.

  • The Challenge: 4-Methoxy-7-methylindane is often an oil or low-melting solid.[1][2] Volatility can lead to mass loss before combustion, resulting in low Carbon values.[1][2]

  • Verdict: Required for publication in top-tier journals (JOC, J. Med. Chem.).

Method B: High-Resolution Mass Spectrometry (HRMS)

Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.[1][2]

  • Best For: Molecular formula confirmation (

    
     identification).[1][2]
    
  • The Challenge: Does not quantify bulk purity. A sample can be 80% pure and still give a perfect mass peak.[1][2]

  • Verdict: Excellent for identity, insufficient for purity certification alone.

Comparative Data Matrix
FeatureCombustion Analysis (CHN)High-Res Mass Spec (HRMS)
Primary Output Weight % of ElementsExact Mass (

)
Purity Sensitivity High (detects non-volatile inorganics)Low (ion suppression issues)
Sample Requirement 2–5 mg< 0.1 mg
Interference Risk Solvent/Moisture (High)Matrix Effects (Medium)
Cost Per Run LowHigh

Part 3: Strategic Calibration Standards

The choice of calibration standard is the single biggest variable in achieving accurate data for indane derivatives.

Option 1: Acetanilide (The Default)
  • Composition:

    
    
    
  • Pros: Stable, non-hygroscopic, sharp melting point.[1]

  • Cons: Contains Nitrogen.[1][2][3] Since 4-Methoxy-7-methylindane lacks Nitrogen, calibrating with a N-containing standard introduces a detector response curve that is unnecessary and potentially error-prone for this specific matrix.[1][2]

Option 2: Benzoic Acid (The Recommended Alternative)[5]
  • Composition:

    
    
    
  • Pros: Contains only C, H, and O. Closer elemental match to the analyte.[1]

  • Cons: Sublimation potential (requires careful handling).[1][2]

  • Scientific Rationale: By removing Nitrogen from the calibration matrix, you eliminate "ghost" peaks in the N-channel and focus the detector's dynamic range on Carbon and Hydrogen, improving precision for C/H/O compounds.

Part 4: Validated Experimental Protocol

Objective: Analyze 4-Methoxy-7-methylindane (Liquid/Oil phase) avoiding volatility errors.

Sample Encapsulation (The "Cold Seal" Technique)
  • Step 1: Tare a Tin (Sn) capsule on a microbalance (

    
    ).[1][2]
    
  • Step 2: Using a micro-spatula or syringe, deposit 2.0 mg of the indane derivative into the capsule.

  • Step 3: Immediately cold-weld the capsule using a sealing press.[1][2]

    • Why? Indane derivatives can have significant vapor pressure.[1][2] An open capsule loses mass (volatile organics) while absorbing mass (atmospheric moisture), skewing the C% down and H% up.[1]

  • Step 4: Re-weigh the sealed capsule. If the weight drifts

    
     over 30 seconds, the seal is defective. Discard and repeat.
    
Instrumental Parameters (Thermo/PerkinElmer type)
  • Combustion Temp:

    
     (Ensure complete oxidation of the aromatic ring).
    
  • Reduction Temp:

    
    .
    
  • Oxygen Boost: 2 seconds (Ensures the methoxy ether linkage is fully cleaved).

Data Validation Logic

Use the following logic flow to interpret your results:

AnalysisLogic Start Start: Obtain EA Result CheckC Check Carbon % (Target: 81.44 ± 0.4) Start->CheckC PassC Carbon Pass CheckC->PassC FailC_Low Fail: Low Carbon (<81.0%) CheckC->FailC_Low FailC_High Fail: High Carbon (>81.8%) CheckC->FailC_High CheckH Check Hydrogen % (Target: 8.70 ± 0.4) PassC->CheckH Diagnosis1 Diagnosis: Solvent Trap (Check NMR for DCM/EtOAc) FailC_Low->Diagnosis1 If H is also High Diagnosis2 Diagnosis: Moisture/Hygroscopic (Dry sample 4h @ 40°C) FailC_Low->Diagnosis2 If H is very High Diagnosis3 Diagnosis: Incomplete Combustion (Increase O2 Boost) FailC_Low->Diagnosis3 If soot remains FailC_High->Diagnosis1 If solvent is C-rich PassH Hydrogen Pass CheckH->PassH FailH_High Fail: High Hydrogen (>9.1%) CheckH->FailH_High Success VALIDATED PURITY PassH->Success Diagnosis1->Start Re-clean Diagnosis2->Start Re-dry Diagnosis3->Start Adjust Method

Figure 1: Decision tree for troubleshooting Elemental Analysis results for indane derivatives.

Part 5: Troubleshooting Common Failure Modes

Scenario A: Low Carbon, High Hydrogen[1]
  • Observation: Found C: 79.5%, H: 9.2%.[1][2]

  • Cause: Moisture .[1][2] The sample is wet. Water (

    
    ) contains 11% Hydrogen and 0% Carbon.[1][2] It dilutes the Carbon mass fraction while artificially inflating the Hydrogen count.
    
  • Remediation: Dry the sample under high vacuum (

    
    ) at 
    
    
    
    for 4 hours. Caution: Do not heat above
    
    
    to avoid sublimation of the indane.
Scenario B: Low Carbon, Low Hydrogen[1]
  • Observation: Found C: 80.1%, H: 8.4%.[1][2]

  • Cause: Inorganic Contamination .[1][2] Silica gel from column chromatography or sodium sulfate from drying steps.[1][2] These do not combust, effectively acting as "dead weight."[1][2]

  • Remediation: Filter the sample through a

    
     PTFE filter before final drying.
    
Scenario C: High Carbon
  • Observation: Found C: 82.5%.

  • Cause: Solvent Entrapment . Common if Dichloromethane (DCM) or Ethyl Acetate was used.[1][2]

  • Remediation: Verify via

    
    -NMR.[1][2] If DCM is present, extended vacuum drying is required.[1][2]
    

References

  • American Chemical Society (ACS). (2025).[1][2] Author Guidelines for Analytical Chemistry: Characterization of New Compounds. Retrieved from [Link][1][2]

  • National Institutes of Health (NIH) / PubChem. (2025).[1][2] Compound Summary: 4-Methoxy-7-methylindane.[1][2] Retrieved from [Link]

  • Journal of Organic Chemistry. (2011). An International Study Evaluating Elemental Analysis. Retrieved from [Link][1][2]

  • Environmental Protection Agency (EPA). (2014).[1][2] Method 204A - Volatile Organic Compounds Content in Liquid Input Stream. Retrieved from [Link][1][2]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 4-Methoxy-7-methylindane Using UV-Vis Spectroscopy

Introduction: The Analytical Imperative for 4-Methoxy-7-methylindane 4-Methoxy-7-methylindane (CAS: 175136-08-0) is a substituted indane derivative, a structural motif of interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Methoxy-7-methylindane

4-Methoxy-7-methylindane (CAS: 175136-08-0) is a substituted indane derivative, a structural motif of interest in medicinal chemistry and materials science.[1][2] As with any specialty chemical intended for high-stakes applications like drug development, the verification of its purity is not merely a quality control checkpoint but a foundational requirement for reliable, reproducible research. Impurities, even at trace levels, can confound experimental results, introduce toxicity, or alter the pharmacological profile of a candidate molecule.[3]

This guide provides an in-depth, comparative analysis of using Ultraviolet-Visible (UV-Vis) spectroscopy for the purity assessment of 4-Methoxy-7-methylindane. While often viewed as a simpler technique, a properly validated UV-Vis method can be a rapid, cost-effective, and powerful tool for quantitative analysis.[4][5] We will explore the causality behind the experimental design, compare its performance against chromatographic alternatives, and provide a self-validating protocol grounded in international regulatory standards.

Part 1: The UV-Vis Spectroscopic Approach to Purity Determination

Core Principle: Harnessing the Chromophore

The utility of UV-Vis spectroscopy hinges on the Beer-Lambert Law, which establishes a linear relationship between a substance's absorbance of light and its concentration in a solution.[6][7][8] This principle is only applicable to molecules that possess a "chromophore"—a part of the molecule that absorbs light in the UV or visible spectrum.

The structure of 4-Methoxy-7-methylindane contains a substituted benzene ring, which is an excellent chromophore. The π-electrons within this aromatic system are readily excited by UV radiation, leading to a characteristic absorbance spectrum.[9] This intrinsic property allows us to quantify the molecule's concentration and, by extension, its purity against a certified reference standard.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to not only determine purity but also to simultaneously validate the method's performance, adhering to the principles outlined by the International Council for Harmonisation (ICH).[10][11]

1. Instrumentation and Qualification:

  • Instrument: A high-performance, double-beam UV-Vis spectrophotometer is required.

  • Qualification: Before any analysis, the instrument's performance must be verified according to pharmacopoeial standards such as USP <857> or EP Chapter 2.2.25.[12][13][14] This includes:

    • Wavelength Accuracy: Verified using certified reference materials (CRMs) like a holmium oxide solution or the instrument's built-in deuterium lamp emission lines. The European Pharmacopoeia specifies a tolerance of ±1 nm below 400 nm.[15][16]

    • Photometric Accuracy & Linearity: Assessed using sealed cuvettes containing various concentrations of potassium dichromate in dilute perchloric acid.

    • Stray Light: Measured using sharp cut-off filters (e.g., 1.2% w/v aqueous potassium chloride).

    • Resolution: Checked using a solution of toluene in hexane.

2. Reagents and Materials:

  • Solvent: Spectroscopic grade Methanol or Ethanol. The solvent must be transparent in the analytical wavelength range and should not react with the analyte.

  • Reference Standard (RS): Certified 4-Methoxy-7-methylindane of known purity (e.g., >99.5%).

  • Test Sample (TS): The batch of 4-Methoxy-7-methylindane to be analyzed.

  • Volumetric Glassware: Class A certified.

  • Analytical Balance: Calibrated, with a readability of at least 0.01 mg.

  • Cuvettes: 1 cm path length, matched quartz cuvettes.

3. Wavelength Selection (λmax Determination):

  • Prepare a dilute solution of the 4-Methoxy-7-methylindane RS in the chosen solvent (e.g., 10 µg/mL).

  • Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax). This wavelength provides the highest sensitivity and is most robust against minor shifts in the measurement.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the RS and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 2, 5, 10, 15, 20 µg/mL). This range should bracket the target concentration of the test sample.

  • Test Solution (e.g., 10 µg/mL): Accurately weigh approximately 10 mg of the TS, transfer to a 100 mL volumetric flask, and create a stock solution. Dilute this stock solution 10-fold to achieve a target concentration within the calibration range.

5. Data Acquisition and Analysis:

  • Set the spectrophotometer to measure absorbance at the predetermined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each calibration standard and the test solution. Perform each measurement in triplicate.

  • Linearity: Plot a graph of absorbance versus the known concentration of the calibration standards. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Purity Calculation: Use the equation of the line (y = mx + c) from the calibration curve to determine the concentration of the test solution.

    Concentration (µg/mL) = (Absorbance of TS - y-intercept) / slope

    Purity (%) = [(Calculated Conc. of TS) / (Theoretical Conc. of TS)] x Purity of RS (%)

Workflow Visualization

UV_Vis_Purity_Workflow cluster_prep Preparation Phase cluster_acq Analysis Phase cluster_report Reporting Phase inst_qual Instrument Qualification (USP <857> / EP 2.2.25) select_lambda Determine λmax from Reference Scan inst_qual->select_lambda prep_std Prepare Calibration Standards (RS) select_lambda->prep_std prep_sample Prepare Test Solution (TS) select_lambda->prep_sample measure_abs Measure Absorbance at λmax prep_std->measure_abs prep_sample->measure_abs gen_curve Generate Calibration Curve (Abs vs. Conc) measure_abs->gen_curve calc_conc Calculate TS Concentration gen_curve->calc_conc calc_purity Calculate % Purity calc_conc->calc_purity

Caption: Workflow for UV-Vis Purity Assay.

Part 2: A Comparative Perspective: UV-Vis vs. Chromatographic Methods

While UV-Vis spectroscopy is excellent for quantification, its primary limitation in purity analysis is its lack of specificity.[17][18] The measurement represents the total absorbance of all compounds in the solution that absorb at the analytical wavelength. If an impurity has a similar chromophore, UV-Vis alone cannot distinguish it from the main compound. This necessitates a comparison with more selective techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[19][20]

Head-to-Head Comparison
FeatureUV-Vis SpectroscopyHPLC with UV Detector (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Function Quantitative analysis of known chromophoric compounds.Separation and quantification of compounds in a mixture.Separation, identification, and quantification of volatile/semi-volatile compounds.
Specificity Low. Cannot distinguish between compounds with overlapping spectra.[17]High. Physically separates compounds based on polarity before detection.Very High. Separates compounds by boiling point and identifies them by their unique mass fragmentation patterns.
Sensitivity (Typical) µg/mL range (ppm).ng/mL to µg/mL range (ppb to ppm).pg/mL to ng/mL range (ppt to ppb).
Speed Very Fast (minutes per sample for a known λmax).Moderate (10-60 minutes per sample run).[19]Moderate to Fast (minutes to an hour per sample).[19]
Cost Low instrument and operational cost.[5]Moderate to High instrument cost, moderate solvent cost.High instrument cost, low gas cost.
Sample Requirements Must be soluble and possess a chromophore.Must be soluble in the mobile phase. Non-volatile compounds are ideal.Must be volatile and thermally stable.[21]
Information Provided Total absorbance/concentration of absorbing species.Retention time, peak area (concentration), and UV spectrum for each separated peak.Retention time, mass spectrum (structural information), and peak area (concentration) for each separated peak.
Decision Logic: Choosing the Right Tool

The choice of analytical method is dictated by the specific question being asked. Is it a routine check of a well-characterized material, or an investigation into an unknown impurity profile?

Decision_Tree start Purity Analysis Goal? q1 Is this for routine QC of a known manufacturing process? start->q1 q2 Are potential impurities structurally identified and available? q1->q2 No uv_vis Use UV-Vis Spectroscopy (Quantitative Assay) q1->uv_vis Yes hplc Use HPLC-UV (Purity & Impurity Profiling) q2->hplc No (Impurity Identification Needed) q2->hplc Yes q3 Do impurities lack a UV chromophore or co-elute in HPLC? q3->hplc No gcms Use GC-MS (Orthogonal Method for Volatiles) q3->gcms Yes hplc->q3

Sources

Safety & Regulatory Compliance

Safety

4-Methoxy-7-methylindane proper disposal procedures

Safe Disposal Protocol: 4-Methoxy-7-methylindane [1][2][3] Executive Summary & Waste Characterization 4-Methoxy-7-methylindane (CAS: 175136-08-0 / Related analogs) is a bicyclic aromatic ether used primarily as an interm...

Author: BenchChem Technical Support Team. Date: February 2026

Safe Disposal Protocol: 4-Methoxy-7-methylindane [1][2][3]

Executive Summary & Waste Characterization

4-Methoxy-7-methylindane (CAS: 175136-08-0 / Related analogs) is a bicyclic aromatic ether used primarily as an intermediate in pharmaceutical and fragrance synthesis.[1][2][3]

Effective disposal requires treating this substance not merely as "waste," but as a High-BTU Non-Halogenated Organic Solvent .[1][2] Due to its lipophilic nature (indane skeleton) and electron-rich methoxy substituent, it poses specific risks regarding flammability and aquatic toxicity.[1][2]

Critical Waste Profile:

  • RCRA Classification: D001 (Ignitable) .[1][2][3]

  • Primary Hazard: Flammable Liquid (Category 3 or 4 depending on purity).[1][2][3]

  • Secondary Hazard: Aquatic Chronic Toxicity (prevent release to drains).[1][2][3]

  • Disposal Method: Fuel Blending / Thermal Oxidation (Incineration).[1][2][3]

Chemical Property & Hazard Matrix

Understanding the physical properties dictates the disposal vessel and stream.[1][2][3]

PropertyValue / CharacteristicImpact on Disposal
Physical State Liquid (Colorless to pale yellow)Requires leak-proof secondary containment.[1][2][3]
Flash Point Est. 60°C - 80°C (Treat as Flammable)D001 designation.[1][2][3] Must be grounded during transfer.[1][2]
Solubility Immiscible in water; Soluble in organicsDo NOT attempt aqueous dilution.[1][2][3]
Reactivity Stable; Incompatible with strong oxidizersSegregate from Nitric/Perchloric acids.[2][3]
Halogen Content None (C₁₁H₁₄O)Non-Halogenated stream (Lower disposal cost).[1][2][3]

Pre-Disposal: The Self-Validating Segregation System

To ensure safety and regulatory compliance, follow this "Cradle-to-Grave" segregation logic. This system validates itself: if a step fails (e.g., container incompatibility), the protocol halts before a hazard occurs.[1][2][3]

Step 1: Stream Identification
  • Rule: Is the waste mixed with halogenated solvents (DCM, Chloroform)?

    • YES: Dispose as Halogenated Waste .[1][2]

    • NO: Dispose as Non-Halogenated Organic Waste .

    • Why: Mixing non-halogenated high-BTU waste with halogens increases disposal costs and complicates incineration chemistry.[1][2]

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]

  • Validation: Check cap integrity. Do not use metal cans if the waste is acidic (though pure 4-Methoxy-7-methylindane is neutral).[1][2][3]

Step 3: Chemical Compatibility Check
  • Critical Action: Ensure the waste container does not contain oxidizers.[1][2][3][4]

  • Mechanism:[2][5][6][7] The methoxy group activates the benzene ring, making it susceptible to electrophilic attack.[1][2][3] Mixing with strong oxidizers (e.g., concentrated

    
    ) can lead to rapid exothermic decomposition.[1][2]
    

Operational Workflow: Disposal Procedure

Phase A: Transfer & Labeling
  • PPE: Wear nitrile gloves, safety goggles, and a flame-retardant lab coat.[1][2]

  • Venting: Perform all transfers inside a fume hood.

  • Grounding: If transferring volumes >4L, ground the receiving drum to prevent static discharge.[1][2]

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.[1][2][3]

    • Required Fields: "Hazardous Waste," Chemical Name ("4-Methoxy-7-methylindane"), Hazard Checkbox ("Flammable," "Toxic").[1][2][3]

Phase B: Waste Stream Logic (Visualization)

The following diagram illustrates the decision tree for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 4-Methoxy-7-methylindane CheckOx Is it mixed with Strong Oxidizers? Start->CheckOx CheckMix Is it mixed with Halogenated Solvents (DCM, CHCl3)? HaloStream Stream A: Halogenated Waste (Expensive/Specific Incineration) CheckMix->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) CheckMix->NonHaloStream No (Preferred Route) CheckOx->CheckMix No ReactStream Stream C: Reactive Waste (Requires Stabilization) CheckOx->ReactStream Yes (STOP)

Caption: Segregation logic ensuring 4-Methoxy-7-methylindane enters the correct thermal oxidation stream.

Emergency Response: Spill Management

If a spill occurs during transfer:

  • Evacuate & Ventilate: Remove ignition sources immediately. The vapor is heavier than air and may travel to ignition sources.[1][2]

  • Contain: Do not use water. Use an inert absorbent (Vermiculite or Polypropylene pads).[1][2][3]

    • Why: Water will spread the lipophilic liquid, increasing the surface area for evaporation and flammability.[1][2][3]

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Flammable Solvent."[1][2]

  • Clean: Wash the surface with a soap/water solution only after the bulk liquid is removed.[1][2][3]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification (40 CFR Part 261).[1][2][3][8][9]

  • PubChem. (2023).[1][2] Compound Summary: Indane Derivatives & Anisoles. National Library of Medicine.[1][2]

  • Occupational Safety and Health Administration (OSHA). (2023).[1][2][3] Hazard Communication Standard: Safety Data Sheets.

Sources

Handling

Personal protective equipment for handling 4-Methoxy-7-methylindane

Executive Summary & Risk Context 4-Methoxy-7-methylindane is a lipophilic, bicyclic aromatic ether often utilized as a scaffold in medicinal chemistry (e.g., melatonin receptor agonist synthesis). While specific toxicolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-Methoxy-7-methylindane is a lipophilic, bicyclic aromatic ether often utilized as a scaffold in medicinal chemistry (e.g., melatonin receptor agonist synthesis). While specific toxicological data for this exact CAS is often limited in public repositories, its structural analogs (anisoles and indanes) dictate a strict safety profile.

The Core Threat:

  • Lipophilicity: The indane core combined with methyl/methoxy substituents facilitates rapid dermal absorption.

  • Metabolic Activation: Methoxy-substituted aromatics can act as substrates for cytochrome P450, potentially generating reactive quinone-methide intermediates.

  • Solvent Synergy: This compound is almost exclusively handled in organic solvents (DCM, THF, Ethyl Acetate), which act as "vehicles" to carry the compound through standard glove materials.

Immediate Directive: Treat this compound as a Skin Sensitizer and Irritant with potential for Systemic Toxicity upon absorption.[1] Standard "blue nitrile" gloves are insufficient for prolonged contact.

Hazard Identification & Physical Properties

Data extrapolated from structural analogs (4-methylanisole, Indane) and standard GHS classifications for this chemical class.

PropertyDescriptionOperational Implication
Physical State Low-melting solid or viscous oilHigh potential for surface contamination; "creeps" on glass joints.
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).
Solubility Organics (High), Water (Low)Wash-down requires soap/surfactant or solvent; water alone spreads contamination.
Flash Point >100°C (Estimated)Low flammability risk, but combustible.

Personal Protective Equipment (PPE) Matrix

A. Dermal Protection (The Critical Control Point)

Expert Insight: Aromatic ethers degrade nitrile rubber by swelling the polymer matrix, reducing breakthrough time significantly. Relying on a single layer of 4-mil nitrile is a critical safety failure mode during solubilization.

Task CategoryRecommended Glove SystemRationale
Dry Solid Handling Double Nitrile (4 mil + 4 mil)Provides mechanical protection and a visual breach indicator.
Solution Handling (Splash Risk)Double Nitrile (Colored Inner)Outer glove acts as a sacrificial layer. Change immediately upon splash.[1][2]
Spill Cleanup / Immersion Laminate (Silver Shield/4H) Mandatory. Nitrile/Latex offers <5 mins protection against aromatic ether solutions.

The "Red-Indicator" Protocol: Wear a bright orange or red nitrile glove under your standard blue/purple glove. If the outer glove tears or swells (rippling surface), the bright color underneath provides an immediate visual cue to stop and doff.

B. Respiratory Protection[3][4][5][6]
  • Engineering Control First: All handling must occur inside a certified Chemical Fume Hood (CFH).

  • PPE Backup: If weighing outside a hood (not recommended) or during spill response:

    • Respirator: Half-face elastomeric respirator.

    • Cartridge: P100/OV (Organic Vapor + HEPA). The P100 protects against solid particulates/aerosols; the OV protects against the solvent vapors (DCM/THF) used to dissolve the compound.

C. Ocular Protection[3][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the splash risk of the oily intermediate.

  • High Risk: Face shield required during scale-up reactions (>50g) or rotary evaporation where flask rupture is a risk.

Operational Workflow & Decision Logic

Visualizing the Safety Protocol

The following diagram outlines the decision logic for PPE selection based on the state of matter and handling duration.

PPE_Logic Start START: Handling 4-Methoxy-7-methylindane StateCheck State of Matter? Start->StateCheck Solid Solid / Neat Oil StateCheck->Solid Neat Solution Dissolved in Solvent (DCM, THF, Etc.) StateCheck->Solution Solution Solid_Action Risk: Particulate & Contact PPE: Double Nitrile + N95/Hood Solid->Solid_Action Solvent_Check Contact Duration? Solution->Solvent_Check Short_Contact Transient (Splash Risk) PPE: Double Nitrile (Change immediately on contact) Solvent_Check->Short_Contact < 5 Mins Long_Contact Immersion / Spill Cleanup PPE: Laminate (Silver Shield) Liner + Nitrile Outer Solvent_Check->Long_Contact > 5 Mins

Figure 1: PPE Selection Decision Tree based on physical state and exposure duration.

Step-by-Step Handling Procedures

Protocol A: Weighing & Transfer

Objective: Prevent static dispersal and surface contamination.

  • Preparation: Place a disposable absorbent mat (pig mat) inside the balance enclosure.

  • Static Control: Use an ionizing fan or anti-static gun if the solid is fluffy. Indane derivatives can be statically charged, leading to "jumping" particles.

  • Transfer: Use a disposable spatula. Do not reuse spatulas even after washing, as lipophilic residues are difficult to remove completely from wood/plastic handles.

  • Decontamination: Wipe the balance area with a paper towel soaked in Ethanol or Isopropanol (not water) immediately after weighing.

Protocol B: Reaction Setup (Solubilization)

Objective: Mitigate "Vehicle Effect" absorption.

  • Donning: Don a Silver Shield laminate glove (or double nitrile if volume < 10mL).

  • Solvent Addition: Add solvent slowly.

  • Glassware: Use joint clips (Keck clips) immediately. Indane oils lubricate ground glass joints, causing flasks to slip off rotary evaporators easily.

  • Doffing: If any liquid touches the glove, assume breakthrough has occurred.

    • Step 1: Wash gloved hands with soap/water.[2][3]

    • Step 2: Peel off outer glove.

    • Step 3: Inspect inner glove.[2]

    • Step 4: Discard both as hazardous waste.

Emergency & Disposal

Spill Response
  • Small Spill (< 5mL): Cover with absorbent pads. Wipe area with acetone, then soapy water.

  • Large Spill (> 50mL): Evacuate area. Do not attempt cleanup with standard nitrile gloves. Requires SCBA or full-face respirator with OV cartridges and chemically resistant suit (Tychem).

Waste Disposal[2]
  • Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) as the electron-rich aromatic ring is susceptible to violent nitration or oxidation.

  • Destruction: High-temperature incineration.

References

  • SynQuest Laboratories. (2019). Safety Data Sheet: 4-Hydroxy-7-methoxyindane (Analogous Structure). Retrieved from 4

  • Fisher Scientific. (2021).[5] Safety Data Sheet: 4-Methylanisole (Structural Analog). Retrieved from 5

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference.[1] Retrieved from 1

  • National Institutes of Health (PubChem). (2025).[6] Compound Summary: 4,7-Methanoindene.[7][8] Retrieved from 8[6][7][8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-7-methylindane
Reactant of Route 2
Reactant of Route 2
4-Methoxy-7-methylindane
© Copyright 2026 BenchChem. All Rights Reserved.